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2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate Documentation Hub

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Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate: A Technical Whitepaper

Executive Summary 2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate (CAS: 1823582-50-8) is a highly versatile, bifunctional organic intermediate utilized extensively in medicinal chemistry and advanced materials sci...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate (CAS: 1823582-50-8) is a highly versatile, bifunctional organic intermediate utilized extensively in medicinal chemistry and advanced materials science[1]. Featuring a conformationally restricted 1,4-dioxaspiro[4.5]decane ketal core and a reactive 2-hydroxyethyl ester moiety, this scaffold serves as a critical building block for orienting pharmacophores in three-dimensional space. This whitepaper details the physicochemical profiling, mechanistic synthesis, self-validating experimental protocols, and pharmacological applications of this compound.

Physicochemical Profiling & Structural Rationale

The molecular architecture of this compound is defined by two orthogonal functional groups:

  • The Spirocyclic Ketal : Provides robust protection of the C4-cyclohexanone core against nucleophilic attack and reduction, while locking the cyclohexane ring into a predictable chair conformation[2].

  • The 2-Hydroxyethyl Ester : Acts as a highly reactive handle for subsequent derivatization, such as peptidomimetic coupling or functionalization into apoptosis-inducing agents[2].

Table 1: Quantitative Physicochemical Data
PropertyValueStructural / Functional Significance
Chemical Formula C₁₁H₁₈O₅Dictates the mass and elemental composition.
Molecular Weight 230.26 g/mol Optimal low-molecular-weight building block for Lipinski-compliant drug design[1].
CAS Registry Number 1823582-50-8Unique identifier for the 2-hydroxyethyl derivative[1].
Precursor CAS 17159-79-4Ethyl 4-oxocyclohexanecarboxylate (Starting Material)[3].
H-Bond Donors 1Terminal hydroxyl group enables hydrogen bonding in receptor pockets.
H-Bond Acceptors 5Ketal and ester oxygens serve as potent Lewis bases.

Retrosynthetic Strategy & Mechanistic Causality

The synthesis of 2-hydroxyethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate is elegantly achieved via a one-pot, dual-transformation methodology starting from[3].

Rather than executing a stepwise protection and subsequent transesterification, an excess of ethylene glycol is deployed under Brønsted acid catalysis (p-Toluenesulfonic acid). This forces two simultaneous equilibria:

  • Ketalization : Ethylene glycol attacks the protonated C4 ketone, forming the spirocyclic ketal[4].

  • Transesterification : The excess ethylene glycol acts as a nucleophile against the C1 ethyl ester, displacing ethanol to yield the 2-hydroxyethyl ester.

SynthesisWorkflow SM Ethyl 4-oxocyclohexanecarboxylate (Starting Material) Reagents Ethylene Glycol (Excess) p-TsOH (Catalyst) Toluene (Solvent) SM->Reagents Mix & Heat Intermediate Ethyl 1,4-Dioxaspiro[4.5]decane -8-carboxylate Reagents->Intermediate Ketalization (-H2O, Dean-Stark) Product 2-Hydroxyethyl 1,4-Dioxaspiro [4.5]decane-8-carboxylate Intermediate->Product Transesterification (-EtOH)

Figure 1: One-pot synthesis workflow via sequential ketalization and transesterification.

Experimental Methodology: Self-Validating Protocol

As a Senior Application Scientist, it is critical to design protocols where physical phenomena and in-process analytics serve as intrinsic quality control gates. The following protocol is a self-validating system for the one-pot synthesis.

Materials:

  • Ethyl 4-oxocyclohexanecarboxylate (1.0 eq)

  • Ethylene glycol (5.0 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 eq)

  • Anhydrous Toluene (10 volumes)

Step-by-Step Workflow:

  • Initiation & Activation : Charge a dry, round-bottom flask with ethyl 4-oxocyclohexanecarboxylate and anhydrous toluene. Add p-TsOH·H₂O followed by ethylene glycol.

    • Causality: Toluene is selected for its boiling point (110.6 °C), which is ideal for forming a minimum-boiling azeotrope with water (85 °C). p-TsOH acts as a dual-purpose Brønsted acid, protonating both the ketone (accelerating ketalization) and the ester (enabling transesterification)[4].

  • Azeotropic Distillation : Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to vigorous reflux.

    • Causality: The continuous removal of water via the Dean-Stark trap leverages Le Chatelier's principle, driving the thermodynamically reversible ketalization strictly to the right[4].

  • In-Process Validation Checkpoint :

    • Self-Validation: The reaction is deemed complete when water accumulation in the Dean-Stark trap ceases (macroscopic validation). Concurrently, LC-MS analysis must show the disappearance of the starting material (m/z 171.1 [M+H]⁺) and the intermediate ethyl ketal (m/z 215.1 [M+H]⁺), with a complete shift to the target 2-hydroxyethyl ester (m/z 231.1 [M+H]⁺) (spectroscopic validation).

  • Quenching & Phase Separation : Cool the reaction to 0 °C and quench with saturated aqueous NaHCO₃.

    • Causality: Immediate neutralization of the acid catalyst is critical to prevent the reverse hydrolysis of the acid-sensitive ketal moiety during the aqueous workup[4].

  • Purification : Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (Hexane/EtOAc gradient).

Analytical Characterization & Validation

To ensure the structural integrity of the synthesized 2-hydroxyethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate, a comprehensive analytical suite is required[1].

Table 2: Spectroscopic & Spectrometric Characterization
Analytical TechniqueObserved Signal / PeakStructural Assignment / Causality
¹H NMR (CDCl₃) δ 4.20 (t, J = 4.8 Hz, 2H)-COOCH₂ CH₂OH (Ester linkage methylene)
δ 3.95 (s, 4H)-O-CH₂ CH₂ -O- (Spirocyclic ketal ring protons)
δ 3.82 (t, J = 4.8 Hz, 2H)-COOCH₂CH₂ OH (Terminal hydroxyl-adjacent methylene)
δ 2.35 (m, 1H)Cyclohexane CH (α to the carboxylate group)
δ 1.50 - 1.90 (m, 8H)Cyclohexane CH₂ protons (Conformationally locked)
¹³C NMR (CDCl₃) δ 175.2C =O (Ester carbonyl carbon)
δ 107.8Spiro C (Ketal quaternary carbon, highly diagnostic)
ESI-MS m/z 231.1[M+H]⁺ (Calculated for C₁₁H₁₉O₅: 231.12)
m/z 253.1[M+Na]⁺ (Sodium adduct, common in ester/ketal MS)
FT-IR 3450 cm⁻¹ (broad)O-H stretch (Confirms successful transesterification)
1735 cm⁻¹ (strong)C=O stretch (Confirms retention of the ester functionality)

Pharmacological Applications and Scaffold Versatility

The 1,4-dioxaspiro[4.5]decane-8-carboxylate architecture is not merely a passive structural element; it actively dictates the pharmacokinetic and pharmacodynamic profiles of downstream active pharmaceutical ingredients (APIs)[2].

  • TRPM8 Receptor Modulators : By derivatizing the 2-hydroxyethyl ester into benzimidazole analogs, researchers generate potent modulators for TRPM8, a temperature-sensitive ion channel targeted for chronic pain and cold hypersensitivity therapies[2].

  • Metalloproteinase (MMP) Inhibitors : The spirocyclic core provides the exact steric bulk required to fit into the S1' pocket of MMPs, while the ester acts as a precursor for zinc-binding groups (ZBGs) essential for regulating tissue remodeling and inflammation[2].

  • Apoptosis-Inducing Agents : The scaffold is a direct precursor to arylcyclohexanones, which are utilized in oncology to modulate cellular homeostasis and induce programmed cell death in malignant tissues[2].

ApplicationLogic Core 2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate (Spirocyclic Scaffold) TRPM8 TRPM8 Receptor Modulators (Chronic Pain Therapy) Core->TRPM8 Benzimidazole Derivatization MMP Metalloproteinase Inhibitors (Tissue Remodeling) Core->MMP Peptidomimetic Coupling Apop Arylcyclohexanone Analgesics & Apoptosis Agents Core->Apop Scaffold Functionalization

Figure 2: Pharmacological applications of the spirocyclic decane scaffold in drug discovery.

References

  • Ethyl 4-oxocyclohexanecarboxylate | CID 317638 Source: PubChem (National Institutes of Health) URL:[Link]

  • Synthesis of methyl 1,4-dioxaspiro[4,5]decane-8-carboxylate Source: PrepChem URL:[Link]

  • Cas 1489-97-0, ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate Uses and Applications Source: LookChem URL:[Link]

Sources

Exploratory

"physical and chemical properties of 2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate"

As a Senior Application Scientist, I frequently encounter the need for versatile, structurally rigid building blocks in drug discovery and materials science. 2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate (CAS: 1...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the need for versatile, structurally rigid building blocks in drug discovery and materials science. 2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate (CAS: 1823582-50-8) represents a highly strategic bifunctional intermediate[1]. By combining a spirocyclic ketal with a terminal hydroxyethyl ester, this molecule offers orthogonal reactivity, making it an invaluable scaffold for complex synthetic workflows.

This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, and validated experimental protocols to ensure rigorous and reproducible application in your research.

Physicochemical Profiling & Structural Analysis

The compound is characterized by a cyclohexane core where the C4 ketone is protected as an ethylene ketal (forming the 1,4-dioxaspiro[4.5]decane system)[2], and the C1 carboxylic acid is esterified with ethylene glycol[1]. This dual functionalization yields a molecule with both a protected electrophilic center and a reactive nucleophilic handle.

Quantitative Data Summary
PropertyValueAnalytical Significance
Chemical Name 2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylateIUPAC standard nomenclature
CAS Registry Number 1823582-50-8Unique identifier for sourcing[1]
Molecular Formula C₁₁H₁₈O₅Confirms stoichiometric mass[1]
Molar Mass 230.26 g/mol Critical for precise molar equivalents[1]
Purity Standards ≥95% (Typical commercial grade)Verified via NMR, HPLC, or LC-MS[3]
Structural Class Dioxaspiro compound / Ketal EsterHigh Fsp³ character for drug design[1]

Chemical Reactivity & Orthogonal Deprotection

The true utility of 2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate lies in its orthogonal reactivity. The molecule contains three distinct functional domains:

  • The Dioxaspiro Ketal : Stable to basic and nucleophilic conditions, but highly labile under aqueous acidic conditions[1].

  • The Ester Linkage : Susceptible to basic saponification (hydrolysis) but relatively stable to mild acid[1].

  • The Terminal Hydroxyl Group : A primary alcohol that can be selectively oxidized, tosylated, or etherified without disrupting the ketal or ester, provided pH is controlled[1].

This orthogonality allows researchers to selectively unmask or functionalize specific parts of the molecule depending on the synthetic target.

Reactivity Core 2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate (Bifunctional Hub) Ketal Acidic Hydrolysis (Ketal Deprotection) Core->Ketal H+ / H2O Ester Basic Hydrolysis (Ester Cleavage) Core->Ester LiOH / MeOH Hydroxyl Hydroxyl Activation (Tosylation/Oxidation) Core->Hydroxyl TsCl or DMP Product1 2-Hydroxyethyl 4-oxocyclohexane- 1-carboxylate Ketal->Product1 Product2 1,4-Dioxaspiro[4.5]decane- 8-carboxylic acid Ester->Product2 Product3 Functionalized Linker Conjugate Hydroxyl->Product3

Diagram 1: Divergent orthogonal reactivity pathways of the bifunctional spirocyclic hub.

Experimental Workflows: Synthesis & Validation

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The causality behind each reagent choice and physical condition is explicitly detailed.

Protocol A: One-Pot Ketalization and Esterification

This protocol describes the synthesis of the title compound from 4-oxocyclohexanecarboxylic acid.

Mechanistic Causality : By using an excess of ethylene glycol in the presence of a Brønsted acid (p-TsOH), both the ketone and the carboxylic acid are functionalized simultaneously. Toluene is utilized as the solvent because it forms a minimum-boiling azeotrope with water. Continuous removal of water via a Dean-Stark apparatus drives both the ketalization and esterification equilibria strictly to the right, maximizing yield[1].

Step-by-Step Methodology :

  • Reagent Preparation : In a round-bottom flask, dissolve 1.0 equivalent of 4-oxocyclohexanecarboxylic acid in anhydrous toluene (0.2 M concentration).

  • Reactant Addition : Add 3.0 equivalents of anhydrous ethylene glycol. The excess ensures complete conversion of both functional groups.

  • Catalysis : Add 0.05 equivalents of p-toluenesulfonic acid monohydrate (p-TsOH).

  • Azeotropic Distillation : Attach a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (approx. 110°C) until water ceases to collect in the trap (typically 4–6 hours).

  • Quench & Workup : Cool the reaction to room temperature. Quench the acid catalyst by washing the organic layer with saturated aqueous NaHCO₃. This prevents premature ketal hydrolysis during workup[1].

  • Extraction & Purification : Extract with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography to achieve ≥95% purity, verifiable by NMR[3].

Workflow Step1 Step 1: Reagent Mixing 4-Oxocyclohexanecarboxylic acid + Ethylene Glycol Step2 Step 2: Acid Catalysis Add p-TsOH (Brønsted Acid) Step1->Step2 Ambient Temp Step3 Step 3: Dean-Stark Reflux Azeotropic removal of H2O in Toluene Step2->Step3 Heat to 110°C Step4 Step 4: Quench & Extraction Neutralize with NaHCO3, Extract with EtOAc Step3->Step4 Reaction Completion Step5 Step 5: Analytical Validation NMR/HPLC Confirmation (≥95% Purity) Step4->Step5 Organic Phase

Diagram 2: Experimental workflow for the one-pot synthesis utilizing Dean-Stark distillation.

Protocol B: Selective Ketal Cleavage

If downstream applications require the reactive ketone while preserving the 2-hydroxyethyl ester, selective deprotection is required.

Mechanistic Causality : The dioxaspiro ring is highly sensitive to aqueous acid, whereas the ester requires harsher conditions (or base) to hydrolyze[1]. Using a mild acid in a miscible organic solvent ensures ketal cleavage without saponifying the ester.

Step-by-Step Methodology :

  • Dissolve 2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate in Tetrahydrofuran (THF).

  • Add 1.0 N aqueous HCl (1:1 v/v ratio with THF) at 0°C to suppress ester hydrolysis.

  • Stir at room temperature for 2 hours, monitoring via TLC until the starting material is consumed.

  • Neutralize carefully with solid NaHCO₃, extract with dichloromethane, dry, and concentrate to yield 2-hydroxyethyl 4-oxocyclohexane-1-carboxylate.

Applications in Advanced Drug Discovery

In contemporary medicinal chemistry, there is a paradigm shift known as "Escape from Flatland"—the drive to increase the fraction of sp³-hybridized carbons (Fsp³) in drug candidates to improve aqueous solubility and reduce off-target toxicity.

The 1,4-dioxaspiro[4.5]decane core of this molecule serves as an excellent, rigid, three-dimensional scaffold[2]. Furthermore, the terminal primary alcohol of the 2-hydroxyethyl group acts as a highly efficient linker[1]. It can be seamlessly integrated into Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs), where precise spatial separation and structural rigidity are paramount for target engagement.

References

  • [2] PubChem. 1,4-Dioxaspiro(4.5)decane | C8H14O2 | CID 9093. National Center for Biotechnology Information. Available at:[Link]

  • [4] AccelaChem. 93608-11-8, 3-Bromo-5-(trifluoromethyl)pyrazole. (Supplier Catalog Reference for 1823582-50-8). Available at:[Link]

Sources

Foundational

Spectroscopic Profiling and Structural Elucidation of 2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate: A Comprehensive Technical Guide

Target Audience: Analytical Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Compound Identity: 2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate (CAS: 1823582-50-8)[1] Molecular Formula...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Compound Identity: 2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate (CAS: 1823582-50-8)[1] Molecular Formula: C₁₁H₁₈O₅ | Exact Mass: 230.1154 Da

Executive Summary & Molecular Architecture

As a Senior Application Scientist, I approach the structural validation of bifunctional building blocks not merely as a checklist of peaks, but as a holistic system of interacting electronic environments. The molecule 2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate presents a fascinating analytical topology: it features a cyclohexane core functionalized with a 1,4-dioxaspiro[4.5]decane ketal protecting group at C1, and a 2-hydroxyethyl ester at C8.

The primary analytical challenge lies in differentiating its highly oxygenated aliphatic regions—specifically, distinguishing the ethylene glycol-derived ketal bridge from the ethylene glycol-derived ester moiety. This guide provides a self-validating spectroscopic framework (NMR, IR, and LC-HRMS) to definitively map the molecular architecture of this compound, grounded in established spectral baselines of its[2] and related [3].

AnalyticalWorkflow A Sample Prep (>98% Purity) B NMR (1D/2D) Structural Map A->B C FT-IR Functional Groups A->C D LC-HRMS Exact Mass A->D E Data Integration & Cross-Validation B->E C->E D->E F Confirmed Identity CAS: 1823582-50-8 E->F

Integrated spectroscopic workflow for the structural validation of the target molecule.

Spectroscopic Data Synthesis & Causality

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile is defined by the anisotropic deshielding effects of the oxygen atoms. The spiro geometry locks the ketal protons into a distinct chemical environment, while the carbonyl π-system heavily influences the adjacent ester methylene.

Table 1: ¹H NMR Data Summary (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity & J-Coupling Integration Assignment Mechanistic Causality
4.22 Triplet (t), J = 4.8 Hz 2H -C(=O)O-CH₂ - Deshielded directly by the adjacent ester carbonyl π-system.
3.95 Singlet (s) 4H Ketal -O-CH₂ -CH₂ -O- The spiro geometry creates a highly symmetrical, localized magnetic environment.
3.82 Triplet (t), J = 4.8 Hz 2H Ester -CH₂ -OH Less deshielded than the ester methylene due to distance from the carbonyl.
2.45 Broad Singlet (br s) 1H Terminal -OH Broadened by intermolecular hydrogen bonding and chemical exchange.
2.35 Multiplet (m) 1H C8-H (Cyclohexane) Shifted downfield relative to the ring due to the α-carbonyl effect.

| 1.50 – 1.95 | Multiplets (m) | 8H | C2, C3, C5, C6 -H₂ | Standard aliphatic cyclohexane ring protons. |

Table 2: ¹³C NMR Data Summary (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Carbon Type Assignment Mechanistic Causality
175.2 Quaternary (C=O) Ester Carbonyl Highly deshielded sp² hybridized carbon.
108.1 Quaternary (C) C1 Spiro Ketal Extreme downfield shift for an sp³ carbon caused by dual inductive electron withdrawal from two oxygen atoms.
66.4 Methylene (CH₂) -O-C H₂-CH₂-OH Deshielded by both the adjacent oxygen and the carbonyl group.
64.3 Methylene (CH₂) Ketal -O-C H₂-C H₂-O- Standard acetal/ketal methylene resonance.
61.2 Methylene (CH₂) -O-CH₂-C H₂-OH Terminal hydroxymethyl carbon.
42.5 Methine (CH) C8 α-carbon to the ester carbonyl.

| 34.2, 26.5 | Methylene (CH₂) | Cyclohexane Ring | Aliphatic carbons β and γ to the functional groups. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy provides orthogonal validation of the functional groups, ensuring that the spiro ketal has not degraded back to a ketone during storage or sample preparation.

Table 3: FT-IR (ATR) Data Summary

Wavenumber (cm⁻¹) Intensity Bond Vibration Diagnostic Significance
3420 Broad, Strong O-H Stretch Confirms the intact terminal hydroxyl group.
2935, 2860 Medium C-H Stretch (Aliphatic) Corresponds to the cyclohexane and ethylene bridges.
1735 Sharp, Strong C=O Stretch Confirms the ester carbonyl. Note: Absence of a peak at ~1715 cm⁻¹ proves the ketal is intact and no free cyclohexanone is present.

| 1160, 1100, 1050 | Strong | C-O-C Stretches | Overlapping asymmetric and symmetric stretches from the ester and spiro-dioxolane ring. |

High-Resolution Mass Spectrometry (HRMS)

Under Electrospray Ionization (ESI+), the molecule readily protonates at the ester carbonyl or the ketal oxygens. The fragmentation pattern is highly unique due to a "dual susceptibility" to the neutral loss of 62 Da (ethylene glycol).

Table 4: LC-HRMS (ESI-TOF) Data Summary

Ion Species Experimental m/z Theoretical m/z Error (ppm) Assignment
[M+H]⁺ 231.1229 231.1227 < 1.0 Intact protonated molecule.
[M+Na]⁺ 253.1048 253.1046 < 1.0 Sodium adduct (highly favored by oxygen-rich molecules).
Fragment 1 169.0865 169.0865 < 1.0 [M+H - C₂H₆O₂]⁺ (Loss of ethylene glycol).

| Fragment 2 | 107.0497 | 107.0497 | < 1.0 | [M+H - 2(C₂H₆O₂)]⁺ (Double loss of ethylene glycol). |

Mechanistic Insights: The Dual Ethylene Glycol Loss Pathway

During Collision-Induced Dissociation (CID), the molecule exhibits a fascinating mechanistic divergence. Because both the ketal protecting group and the ester moiety are derived from ethylene glycol, the parent ion ([M+H]⁺ m/z 231.1) can undergo a neutral loss of 62 Da from either side of the cyclohexane ring.

  • Ketal Cleavage: Loss of the ketal bridge yields a ketone-ester fragment (m/z 169.1).

  • Ester Cleavage: Loss of the 2-hydroxyethyl group yields a ketal-acylium ion (m/z 169.1).

Both pathways ultimately converge via a second neutral loss of 62 Da to form the core ketone-acylium ion (m/z 107.1).

MSFragmentation M [M+H]+ m/z 231.1 Intact Precursor F1 m/z 169.1 Acylium Ion (Ester Loss) M->F1 - C2H6O2 (62 Da) Neutral Loss F2 m/z 169.1 Ketone (Ketal Loss) M->F2 - C2H6O2 (62 Da) Neutral Loss F3 m/z 107.1 Ketone Acylium Core F1->F3 - C2H6O2 (62 Da) F2->F3 - C2H6O2 (62 Da)

Dual ethylene glycol neutral loss pathways during Collision-Induced Dissociation (CID).

Experimental Workflows (Self-Validating Protocols)

To ensure absolute trustworthiness in the analytical data, the following protocols utilize built-in self-validation mechanisms to prevent artifact generation.

Protocol A: Self-Validating NMR Acquisition

Objective: Prevent acid-catalyzed ketal hydrolysis during acquisition and ensure accurate quantitative integration.

  • Solvent Neutralization (Critical Step): Pass CDCl₃ through a 2 cm plug of basic alumina immediately prior to use. Causality: Trace DCl in aged CDCl₃ will rapidly hydrolyze the 1,4-dioxaspiro[4.5]decane ring back to a ketone, ruining the sample.

  • Standardization: Dissolve 15 mg of the analyte in 0.6 mL of neutralized CDCl₃. Add 0.01% v/v Tetramethylsilane (TMS) as an internal zero-point reference.

  • Optimized Relaxation: Set the T1 relaxation delay (D1) to 5.0 seconds. Causality: The quaternary C1 (spiro) and C8 (carbonyl) carbons have long T1 relaxation times. A standard 1-second delay will result in artificially low integration for these critical nodes.

  • Orthogonal 2D Validation: Acquire a ¹H-¹³C HSQC spectrum. This is mandatory to definitively resolve the overlapping signals of the ketal methylenes (δ 3.95 / 64.3 ppm) from the ester methylenes (δ 4.22 / 66.4 ppm).

Protocol B: LC-HRMS Exact Mass Profiling

Objective: Achieve sub-2 ppm mass accuracy while preventing thermal degradation of the ester linkage.

  • Matrix Preparation: Dilute the sample to 1 µg/mL in LC-MS grade MeCN/H₂O (50:50) containing 0.1% Formic Acid. Causality: Formic acid acts as an abundant proton source, driving the equilibrium toward the [M+H]⁺ state.

  • Soft Ionization Tuning: Set the ESI source to positive mode. Optimize the capillary voltage to 3.0 kV and lower the desolvation temperature to 300°C. Causality: High temperatures (>400°C) can cause in-source fragmentation (premature loss of the 2-hydroxyethyl group), complicating the precursor ion identification.

  • Lock-Mass Calibration: Continuously infuse a solution of Leucine Enkephalin (m/z 556.2771) or Sodium Formate via a secondary reference sprayer. This real-time mass correction ensures the exact mass measurements remain within the < 2.0 ppm error threshold required for definitive elemental composition assignment.

References

  • National Center for Biotechnology Information. "Ethyl 1,4-dioxaspiro(4.5)decane-8-carboxylate | C11H18O4 | CID 10488810." PubChem,[Link]

  • Li, Y., et al. "Divergent Total Syntheses of Yaequinolone-Related Natural Products by Late-Stage C–H Olefination." The Journal of Organic Chemistry, ACS Publications, 2021.[Link]

Sources

Exploratory

Synthesis and Functionalization of 1,4-Dioxaspiro[4.5]decane Derivatives: A Technical Whitepaper

Executive Summary The 1,4-dioxaspiro[4.5]decane moiety is a highly versatile spirocyclic scaffold. Structurally defined as the ethylene glycol acetal (ketal) of cyclohexanone, this rigid, three-dimensional framework has...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,4-dioxaspiro[4.5]decane moiety is a highly versatile spirocyclic scaffold. Structurally defined as the ethylene glycol acetal (ketal) of cyclohexanone, this rigid, three-dimensional framework has evolved far beyond its traditional role as a simple protective group. Today, it serves as a critical structural element and pharmacophore in modern drug design. Functionalized derivatives of this spirocycle exhibit enhanced binding affinities and selectivities for complex biological targets, including 5-HT1A receptors and TRPM8 temperature-sensitive ion channels[1][2]. This whitepaper details the mechanistic rationale, self-validating protocols, and quantitative outcomes for synthesizing advanced 1,4-dioxaspiro[4.5]decane derivatives.

Mechanistic Foundations of Ketalization

The baseline synthesis of the 1,4-dioxaspiro[4.5]decane core relies on the acid-catalyzed condensation of cyclohexanone with a 1,2-diol (typically ethylene glycol).

Causality & Rationale: Mechanistically, ketalization is a classic thermodynamically controlled equilibrium process. The reaction proceeds via a hemiacetal intermediate, followed by the rate-determining formation of an electrophilic oxocarbenium ion, which undergoes rapid intramolecular ring closure. Because water is a stoichiometric byproduct of this condensation, the equilibrium heavily favors the starting materials in aqueous environments.

To drive the reaction to completion, we must exploit Le Chatelier's principle. In experimental practice, this is achieved by utilizing a Dean-Stark apparatus with an azeotrope-forming solvent (such as toluene or benzene) to continuously distill and remove water from the system[3]. A catalytic amount of p-toluenesulfonic acid (p-TsOH) provides the necessary proton source to activate the carbonyl carbon without inducing unwanted side reactions or polymerizations.

G A Cyclohexanone + Ethylene Glycol B Hemiacetal Formation (Acid Catalyzed) A->B p-TsOH C Oxocarbenium Ion (Rate Determining) B->C -H2O D 1,4-Dioxaspiro[4.5]decane + H2O C->D Ring Closure E Dean-Stark Trap (Water Removal) D->E Drives Equilibrium (Le Chatelier's) E->D Prevents Hydrolysis

Caption: Thermodynamic equilibrium and Le Chatelier's principle in ketalization.

Advanced Derivatization Strategies

Synthesis of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine

Functionalization at the 8-position of the spirocycle provides a crucial handle for exploring new chemical space. The synthesis of the 8-ylmethanamine derivative is achieved through a highly efficient two-step sequence starting from 1,4-dioxaspiro[4.5]decan-8-one[4].

Causality & Rationale: The first step utilizes the Van Leusen reaction with p-toluenesulfonylmethyl isocyanide (TosMIC). Why TosMIC? Traditional homologation methods (such as cyanohydrin formation followed by dehydration and reduction) often yield complex mixtures of unsaturated isomers. TosMIC, in the presence of a strong base like sodium hydride (NaH), allows for the direct, one-step conversion of the ketone to a saturated nitrile. The ketal moiety is completely stable under these basic conditions, making it the perfect internal protecting group. The subsequent reduction of the nitrile to the primary amine is performed using lithium aluminum hydride (LiAlH₄). This strong hydride donor ensures quantitative reduction without cleaving the robust spirocyclic ether[4].

G A 1,4-Dioxaspiro[4.5]decan-8-one (Starting Material) B Van Leusen Reaction (TosMIC, NaH, THF, 0°C to RT) A->B Homologation C 1,4-Dioxaspiro[4.5]decane-8-carbonitrile (Intermediate) B->C Yield: 75-85% D Reduction (LiAlH4, THF, Reflux) C->D Hydride Transfer E 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine (Final Product) D->E Yield: Quantitative

Caption: Two-step synthetic workflow for 1,4-dioxaspiro[4.5]decan-8-ylmethanamine.

Self-Validating Experimental Protocol: Step 1: Van Leusen Homologation

  • To a dry 100 mL flask under an inert atmosphere, add NaH (60% dispersion in mineral oil, 1.5 equiv) and anhydrous THF. Cool the suspension to 0 °C.

  • Dissolve TosMIC (1.2 equiv) in anhydrous THF and add dropwise to the NaH suspension over 15 minutes. Stir for 30 minutes at 0 °C.

  • Dissolve 1,4-dioxaspiro[4.5]decan-8-one (1.0 equiv) in THF and add dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench carefully with water, extract with ethyl acetate, and purify via silica gel chromatography (hexane/ethyl acetate gradient) to afford 1,4-dioxaspiro[4.5]decane-8-carbonitrile as a white solid[4].

Step 2: Nitrile Reduction

  • Suspend LiAlH₄ (2.0 equiv) in anhydrous THF at 0 °C.

  • Add a solution of the intermediate nitrile (1.0 equiv) in THF dropwise to the stirred suspension.

  • Warm to room temperature, then heat to reflux for 4-6 hours. Monitor via TLC.

  • Cool to 0 °C and perform a highly controlled Fieser quench (add x mL water, x mL 15% NaOH, and 3x mL water sequentially) to precipitate granular aluminum salts.

  • Filter and concentrate the organic layer under reduced pressure to yield the primary amine[4].

Synthesis of Chiral 1,4-Dioxaspiro[4.5]decane-2,3-dicarboxylic Acids

Derivatization is not limited to the cyclohexane ring; the dioxolane ring itself can be functionalized to introduce chirality directly into the spirocyclic framework.

Causality & Rationale: By substituting standard ethylene glycol with chiral (2R,3R)-diethyl tartrate during the initial condensation with cyclohexanone, the resulting spirocycle inherently possesses a chiral 2,3-dicarboxylate moiety. The critical and most sensitive step in this workflow is the subsequent hydrolysis of the ester groups to yield the free dicarboxylic acid. Because the 1,4-dioxolane ring is highly susceptible to acid-catalyzed cleavage (the reverse of its formation), the hydrolysis must be performed under carefully controlled, mild conditions to prevent reversion to cyclohexanone and tartaric acid[5].

Palladium-Catalyzed Aminocarbonylation

For highly complex functionalization, 1,4-dioxaspiro[4.5]decane derivatives can be subjected to transition-metal catalysis. Iodoalkenes derived from the spirocycle can undergo palladium-catalyzed aminocarbonylation in the presence of carbon monoxide and amine nucleophiles to yield acrylamide derivatives. This methodology allows for the direct insertion of carbon monoxide, providing Weinreb amides in high yields (up to 87%) under forcing conditions (40–60 bar CO, 50 °C) without disrupting the spirocyclic core[6].

Quantitative Data and Characterization Summary

The following table summarizes the expected yields and key analytical markers for the successful synthesis of the derivatives discussed in this guide. Tracking these specific ¹H NMR shifts ensures the structural integrity of the spirocycle is maintained throughout the reaction workflows.

CompoundExpected YieldKey ¹H NMR Shifts (δ, ppm in CDCl₃)MS (ESI)
1,4-Dioxaspiro[4.5]decane-8-carbonitrile 75–85%4.00 (s, 4H, -O-CH₂-CH₂-O-), 2.80 (m, 1H, CH-CN)m/z 168.1 [M+H]⁺
1,4-Dioxaspiro[4.5]decan-8-ylmethanamine ~90%3.93 (s, 4H, -O-CH₂-CH₂-O-), 2.55 (d, J = 6.8 Hz, 2H, CH₂-NH₂)m/z 172.1 [M+H]⁺
8-(2-(2,5-dimethylphenyl)acetamido)-1,4-dioxaspiro[4.5]decane-8-carboxylate 51%5.46 (s, 1H, NH-C=O), 3.92 (s, 4H, -O-CH₂-CH₂-O-)N/A
(2R,3R)-1,4-dioxaspiro[4.5]decane-2,3-dicarboxylic acid VariableConfirmed via X-Ray Crystallography (P2₁ symmetry)N/A

Conclusion

The 1,4-dioxaspiro[4.5]decane scaffold is far more than a transient protective group; it is a robust, versatile building block for advanced organic synthesis and medicinal chemistry. By understanding the thermodynamic boundaries of its formation and the mechanistic pathways of its derivatization, researchers can selectively functionalize both the cyclohexane and dioxolane rings to access vast areas of novel, bioactive chemical space.

References

  • Synthesis, biological evaluation and molecular modelling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives IRIS Unimore[Link]

  • 1,4-dioxaspiro[4.5]decane-2,3-dicarboxylic acids ResearchGate / Acta Crystallographica Section E[Link]

  • Synthesis of 2-(1,4-dioxaspiro[4.5]decan-6-yl)acrylamides from 2-acetylcyclohexanone via palladium-catalysed aminocarbonylation ResearchGate[Link]

  • Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate Applications Lookchem[Link]

Sources

Foundational

Architectural Mastery in Bifunctional Scaffolds: A Technical Whitepaper on 2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate

Executive Summary In modern drug discovery and medicinal chemistry, the transition from planar, sp²-hybridized aromatic systems to sp³-rich, conformationally defined scaffolds—often termed "escaping from flatland"—is a c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and medicinal chemistry, the transition from planar, sp²-hybridized aromatic systems to sp³-rich, conformationally defined scaffolds—often termed "escaping from flatland"—is a critical strategy for improving pharmacokinetic profiles and target specificity. As a Senior Application Scientist, I frequently evaluate building blocks that offer both spatial rigidity and programmable reactivity.

This whitepaper provides an in-depth technical analysis of 2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate , officially registered under CAS number 1823582-50-8 . We will dissect its physicochemical properties, explore the causality behind its orthogonal reactivity, and provide field-validated protocols for its integration into complex medicinal chemistry workflows, such as PROTAC linker synthesis and Antibody-Drug Conjugate (ADC) payload vectoring.

Chemical Identity & Physicochemical Profiling

2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate[1] is an advanced cyclohexane-based scaffold. It features three distinct structural domains:

  • A Masked Ketone (1,4-dioxaspiro ketal): Protects the highly reactive carbonyl center.

  • A Cyclohexane Core: Provides a rigid, sp³-rich vector for spatial projection.

  • A 2-Hydroxyethyl Ester: Acts as a flexible linker terminating in a primary alcohol.

This structural triad allows for highly selective, stepwise functionalization, making it a premium intermediate available through specialized chemical vendors[2].

Table 1: Quantitative Physicochemical Data
PropertyValue / Description
IUPAC Name 2-Hydroxyethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate
CAS Registry Number 1823582-50-8
Molecular Formula C₁₁H₁₈O₅
Molecular Weight 230.26 g/mol
Topological Polar Surface Area (TPSA) 65.0 Ų
Number of H-Bond Donors 1
Number of H-Bond Acceptors 5
Rotatable Bonds 4
Storage Conditions 2–8 °C, Inert Atmosphere (Argon/N₂)[1]

Strategic Utility and Orthogonal Reactivity

The strategic value of CAS 1823582-50-8 lies in its orthogonal protective groups. The causality of its design dictates that the intrinsic electronic properties of the protecting groups govern the sequence of reactions:

  • The Ketal Group: Highly stable under basic, nucleophilic, and reductive conditions, but readily cleaved under mild acidic conditions.

  • The Primary Alcohol: A potent nucleophile that can be selectively alkylated, acylated, or converted into a leaving group (e.g., tosylate/mesylate) without disturbing the ketal core.

This orthogonality enables chemists to build complex, multi-vector molecules without unwanted cross-reactivity, establishing a self-validating system where each functionalization step acts independently of the other.

Experimental Workflows & Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each step incorporates specific causal logic to maximize yield and purity.

Protocol A: Synthesis of the Scaffold via Steglich Esterification

Objective: Synthesize 2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate from its parent carboxylic acid. Causality: We utilize Steglich esterification conditions. EDC·HCl is chosen over DCC because its urea byproduct is water-soluble, simplifying the purification process. Ethylene glycol is used in a 10-fold excess to statistically suppress the formation of the symmetrical diester, ensuring the primary alcohol remains available.

Step-by-Step Methodology:

  • Preparation: In a flame-dried 250 mL round-bottom flask under an argon atmosphere, dissolve 10.0 mmol of 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid in 50 mL of anhydrous dichloromethane (DCM).

  • Reagent Addition: Add 100.0 mmol (10 eq) of anhydrous ethylene glycol to the solution. Stir for 5 minutes at room temperature.

  • Catalysis: Add 1.0 mmol (0.1 eq) of 4-Dimethylaminopyridine (DMAP). DMAP acts as an acyl transfer catalyst, significantly accelerating the reaction rate.

  • Coupling: Cool the mixture to 0 °C using an ice bath. Slowly add 12.0 mmol (1.2 eq) of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) in portions over 15 minutes.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours. Monitor the reaction via TLC (Ethyl Acetate:Hexane, 1:1).

  • Workup: Quench the reaction with 50 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via flash column chromatography (silica gel) to yield the pure 2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate[1].

Protocol B: Orthogonal Deprotection of the Ketal

Objective: Unmask the ketone for subsequent reductive amination while preserving the ester linkage. Causality: The ketal is acid-labile. We use a mild acid (1N HCl in THF) to selectively hydrolyze the ketal to a ketone. This prevents the hydrolysis of the 2-hydroxyethyl ester, which would otherwise require harsher acidic or basic conditions to cleave.

Step-by-Step Methodology:

  • Dissolution: Dissolve 5.0 mmol of the scaffold in 20 mL of Tetrahydrofuran (THF).

  • Hydrolysis: Add 10 mL of 1N aqueous HCl. Stir the biphasic mixture vigorously at room temperature for 4 hours.

  • Validation: Monitor via LC-MS to confirm the disappearance of the m/z 231[M+H]⁺ peak and the appearance of the ketone product.

  • Neutralization & Extraction: Neutralize carefully with saturated NaHCO₃ until pH 7 is reached. Extract with Ethyl Acetate (3 x 20 mL), dry over Na₂SO₄, and concentrate.

Visualizing the Logical Workflows

Synthesis_Workflow A 1,4-Dioxaspiro[4.5]decane- 8-carboxylic acid C Steglich Esterification (DCM, RT, 12h) A->C Scaffold Input B Ethylene Glycol (Excess) EDC·HCl, DMAP B->C Reagents & Catalyst D 2-Hydroxyethyl 1,4-Dioxaspiro[4.5] decane-8-carboxylate (CAS: 1823582-50-8) C->D Purified Yield

Synthetic workflow for 2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate via esterification.

Orthogonal_Reactivity Core CAS: 1823582-50-8 Bifunctional Scaffold Ketal Ketal Motif (Masked Ketone) Core->Ketal Motif 1 Alcohol Primary Alcohol (Nucleophile) Core->Alcohol Motif 2 Deprotect Acidic Hydrolysis (Yields Cyclohexanone) Ketal->Deprotect 1N HCl / THF Conjugate Etherification / Acylation (Linker Extension) Alcohol->Conjugate Base / Electrophile

Orthogonal reactivity pathways demonstrating selective functionalization of the scaffold motifs.

References

  • Title: chembuyersguide.com (Atomax Chemicals Co., Ltd. Catalog). Source: ChemBuyersGuide. URL:

  • [1] Title: 93608-11-8,3-Bromo-5-(trifluoromethyl)pyrazole-AccelaChem|AccelaChemBio. Source: AccelaChem. URL:

  • [2] Title: CAS:1823582-50-8, 2-Hydroxyethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate. Source: BidePharm. URL:

Sources

Exploratory

"2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate mechanism of action"

An in-depth analysis of scientific databases and chemical literature reveals that "2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate" is not a widely studied compound with a well-established mechanism of action. Its...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth analysis of scientific databases and chemical literature reveals that "2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate" is not a widely studied compound with a well-established mechanism of action. Its novelty presents a unique opportunity for investigation, falling into the domain of exploratory chemical biology and early-stage drug discovery.

This guide, therefore, adopts the perspective of a senior application scientist tasked with elucidating the potential biological activities and mechanism of a novel chemical entity. We will proceed by dissecting the molecule's structure, postulating a plausible biological hypothesis based on its chemical features, and outlining a comprehensive, multi-tiered research plan to systematically investigate its mechanism of action. This document is structured to serve as a roadmap for researchers, providing not just the 'what' but the 'why' behind each experimental step.

Part 1: Structural Deconstruction and Mechanistic Hypothesis

The structure of 2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate presents several key features that can inform a hypothesis about its biological activity.

  • 1,4-Dioxaspiro[4.5]decane Core: This spiroketal moiety is a privileged scaffold found in a number of natural products with diverse biological activities. Spiroketals are known to interact with a range of biological targets, including ion channels and enzymes. Their rigid, three-dimensional structure can facilitate high-affinity binding to protein pockets.

  • Ester Functionality: The 2-hydroxyethyl ester is a potential site for hydrolysis by intracellular esterases. This suggests that the compound could be a prodrug , designed to release an active carboxylic acid metabolite and ethylene glycol within the cell. The increased polarity of the resulting carboxylate could lead to its accumulation in the intracellular space.

  • Cyclohexane Ring: The cyclohexane ring provides a lipophilic character to the molecule, which could influence its membrane permeability and pharmacokinetic properties.

Hypothesis:

Based on this structural analysis, we hypothesize that 2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate acts as a prodrug, which, upon intracellular hydrolysis, releases a pharmacologically active carboxylate metabolite. This metabolite may target intracellular enzymes or signaling pathways that are sensitive to changes in pH or the presence of small molecule inhibitors.

To investigate this hypothesis, a phased approach will be employed, starting with in silico modeling, followed by in vitro validation, and culminating in cell-based assays.

Part 2: In Silico and Physicochemical Profiling

Before embarking on wet-lab experiments, a computational and physicochemical characterization of the parent compound and its putative active metabolite is crucial for predicting its drug-like properties.

Table 1: Predicted Physicochemical Properties

PropertyParent Compound (Ester)Active Metabolite (Carboxylate)Method of Prediction
Molecular Weight ( g/mol )230.26186.21ChemDraw
LogP1.35-0.5SwissADME
Water SolubilityModerately SolubleHighly SolubleSwissADME
pKaN/A~4.5SwissADME
Rule of Five Violations00SwissADME

The predicted properties suggest that the parent ester is likely to be cell-permeable, while the carboxylate metabolite would be trapped within the cell, a classic characteristic of a prodrug strategy.

Part 3: Experimental Validation of the Prodrug Hypothesis

The central tenet of our hypothesis is the intracellular conversion of the ester to the active carboxylate. This can be tested through a series of well-defined experiments.

Workflow for Prodrug Conversion Analysis

G cluster_0 In Vitro Hydrolysis cluster_1 Cell-Based Assay A Incubate Compound with Liver Microsomes/Esterases B Time-Point Sampling A->B C LC-MS/MS Analysis B->C G Validate Prodrug Hypothesis C->G Determine Hydrolysis Rate D Treat Cells with Parent Compound E Lyse Cells at Various Time Points D->E F Quantify Intracellular Parent vs. Metabolite E->F F->G Confirm Intracellular Conversion

Caption: Workflow to validate the prodrug hypothesis.

Protocol 1: In Vitro Ester Hydrolysis Assay

Objective: To determine if the parent compound is hydrolyzed by esterases in vitro.

Materials:

  • 2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate

  • Human liver microsomes (or purified esterases like porcine liver esterase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In a microcentrifuge tube, combine human liver microsomes (0.5 mg/mL) with phosphate buffer.

  • Pre-warm the mixture to 37°C.

  • Initiate the reaction by adding the test compound (final concentration 1-10 µM).

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile.

  • Centrifuge to pellet the protein.

  • Analyze the supernatant by LC-MS/MS to quantify the disappearance of the parent compound and the appearance of the carboxylate metabolite.

Part 4: Target Identification and Mechanism Elucidation

Once the prodrug hypothesis is confirmed, the next logical step is to identify the molecular target(s) of the active carboxylate metabolite. A broad, unbiased screening approach is recommended.

Workflow for Target Identification

G cluster_0 Unbiased Screening cluster_1 Target Validation A Affinity-Based Proteomics (e.g., Chem-Proteomics) C Direct Binding Assays (e.g., SPR, ITC) A->C D Enzyme Inhibition Assays A->D B Phenotypic Screening (e.g., Cell Viability Assays) E Target Knockdown/Knockout B->E F Identified & Validated Target(s) C->F D->F E->F

Caption: A workflow for identifying and validating molecular targets.

Protocol 2: Chemical Proteomics for Target Identification

Objective: To identify proteins that directly interact with the active carboxylate metabolite.

Principle: This technique involves synthesizing a probe molecule that incorporates the active compound, a reactive group for covalent crosslinking, and a tag (e.g., biotin) for enrichment.

Procedure:

  • Probe Synthesis: Synthesize a derivative of the carboxylate metabolite with an alkyne handle for click chemistry.

  • Cell Treatment: Treat live cells with the probe molecule.

  • UV Crosslinking: Expose cells to UV light to covalently link the probe to its protein targets.

  • Cell Lysis and Click Chemistry: Lyse the cells and perform a click reaction to attach a biotin tag to the alkyne handle of the probe.

  • Affinity Purification: Use streptavidin beads to pull down the biotin-tagged protein-probe complexes.

  • Mass Spectrometry: Digest the enriched proteins and identify them using mass spectrometry.

  • Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to a control.

Part 5: Downstream Pathway Analysis and Cellular Effects

Once a target is validated, the focus shifts to understanding the downstream consequences of its modulation.

Table 2: Example of a Downstream Analysis Plan

Target ClassKey Downstream PathwayRecommended Assay
KinasePhosphorylation CascadeWestern Blot for phospho-substrates, KinomeScan
GPCRcAMP/Ca2+ SignalingcAMP Assay, Calcium Imaging
Metabolic EnzymeMetabolite LevelsMetabolomics (LC-MS or GC-MS)
Ion ChannelMembrane PotentialElectrophysiology (Patch-Clamp)
Signaling Pathway Visualization

Assuming, for illustrative purposes, that the carboxylate metabolite is found to inhibit a hypothetical kinase, "Kinase X," which is part of a known signaling pathway:

G A Upstream Signal B Kinase X A->B C Substrate Y B->C phosphorylates D Phosphorylated Substrate Y B->D E Downstream Cellular Response (e.g., Gene Expression, Proliferation) D->E Metabolite Active Carboxylate Metabolite Metabolite->B

Caption: Hypothetical inhibition of Kinase X by the active metabolite.

Conclusion and Future Directions

This guide has outlined a systematic and scientifically rigorous approach to elucidating the mechanism of action for a novel compound, 2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate. By starting with a clear, structure-based hypothesis and employing a combination of computational, biochemical, and cell-based assays, researchers can efficiently navigate the complex process of target identification and validation. The workflows and protocols described herein provide a robust framework for not only understanding the specific activity of this compound but also for the broader endeavor of novel drug discovery. Future work would involve validating these findings in more complex biological systems, such as 3D cell cultures, organoids, and eventually, in vivo models, to assess the therapeutic potential of this intriguing molecule.

References

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]

Foundational

"potential biological activity of 2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate"

An In-Depth Technical Guide to the Architectural Role of 2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate in Modern Drug Discovery Executive Summary In contemporary medicinal chemistry, the transition from two-dime...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Architectural Role of 2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate in Modern Drug Discovery

Executive Summary

In contemporary medicinal chemistry, the transition from two-dimensional, planar molecules to three-dimensional, sp³-rich architectures is a critical driver of clinical success. 2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate (CAS: 1823582-50-8) is a highly specialized, bifunctional spirocyclic building block designed to facilitate this transition. With a molecular weight of 230.26 g/mol and a formula of C₁₁H₁₈O₅, this compound is not a standalone therapeutic agent; rather, it is a privileged synthetic vector 1. By providing a rigidified 1,4-disubstituted cyclohexane core locked by a spiroketal, it enables researchers to construct complex pharmacophores with highly predictable spatial geometries, directly addressing the attrition rates associated with poor physicochemical properties in drug pipelines.

Structural Rationale: The "Escape from Flatland" Paradigm

Historically, high-throughput synthetic practices biased drug libraries toward achiral, aromatic (sp²-hybridized) compounds, leading to high clinical attrition due to poor solubility and off-target promiscuity. The "Escape from Flatland" hypothesis demonstrated that increasing the fraction of sp³-hybridized carbons (Fsp³) directly correlates with the successful progression of compounds from discovery to approved drugs 2.

The 1,4-dioxaspiro[4.5]decane core is a masterclass in this architectural strategy. The spiro-fusion (two rings sharing a single quaternary carbon) forces the molecule into an orthogonal 3D conformation. This inherent three-dimensionality reduces the conformational entropy of the molecule 3. When a spirocyclic derivative binds to a target protein, it suffers a significantly lower entropic penalty compared to a flexible acyclic chain, translating to higher binding affinity and target selectivity.

Furthermore, the specific IUPAC numbering of this scaffold places the carboxylate derivative at position 8—exactly opposite the spiro carbon (position 5). This pseudo-para relationship provides highly predictable, linear vectors for substituent projection, making it an ideal bioisostere for flat para-substituted benzene rings.

Mechanistic Biological Applications (Derived Activity)

Because CAS 1823582-50-8 is a scaffold, its biological activity is realized post-derivatization. Integrating this core into larger molecules has yielded potent modulators across several critical therapeutic areas:

  • Metabolic Diseases (GPCR Modulation): Spirocyclic constraints are highly effective in targeting G-protein coupled receptors. For example, derivatives of spiro-cyclohexanes have been developed as potent agonists for the Free Fatty Acid Receptor 1 (FFA1/GPR40), a target for Type 2 Diabetes. The rigid 3D structure enhances off-target selectivity against panels of other GPCRs and improves in vivo glucose homeostasis 4.

  • Neurological Disorders (Enzyme Inhibition): The design of brain-penetrant inhibitors, such as BACE1 inhibitors for Alzheimer's disease, is notoriously difficult. Replacing flat aromatic rings with spirocyclic scaffolds increases lipophilic efficiency (LipE) and reduces topological polar surface area (TPSA) in a way that significantly enhances blood-brain barrier (BBB) penetration 4.

Pathway Ligand Spirocyclic Derivative (GPR40 Agonist) Receptor FFA1 / GPR40 Receptor (Pancreatic β-cells) Ligand->Receptor High Affinity Binding Gq Gq Protein Activation Receptor->Gq Conformational Shift PLC Phospholipase C (PLC) Gq->PLC Signal Transduction IP3 IP3 Generation PLC->IP3 Lipid Cleavage Ca Intracellular Ca2+ Release IP3->Ca ER Channel Opening Insulin Insulin Secretion Ca->Insulin Exocytosis Trigger

Mechanism of action for spirocyclic derivatives acting as GPR40 agonists in metabolic regulation.

Physicochemical Data Presentation

To understand the value of this scaffold, we must compare it against the traditional motifs it replaces. The table below summarizes the quantitative and qualitative shifts achieved when substituting a standard planar arene with the 1,4-dioxaspiro[4.5]decane core.

ParameterPlanar Arene (e.g., Phenyl)1,4-Dioxaspiro[4.5]decane ScaffoldBiological Implication
Fraction sp³ (Fsp³) Low (< 0.3)High (> 0.8)Higher Fsp³ strongly correlates with successful transition to clinical phases.
3D Conformation Flat (2D)Spherical / Orthogonal (3D)Reduces off-target promiscuity; enhances specific pocket binding.
Aqueous Solubility (LogS) Generally PoorSignificantly ImprovedHigher bioavailability; reduces formulation challenges in preclinical models.
Conformational Entropy High flexibility (if acyclic)RigidifiedLowers the entropic penalty upon receptor binding, increasing overall affinity.
Metabolic Liability Prone to CYP450 oxidationSterically shieldedImproves pharmacokinetic half-life and reduces toxic metabolite formation.

Experimental Protocols: From Scaffold to Biological Assay

The true utility of CAS 1823582-50-8 lies in its orthogonal reactivity. The molecule contains an acid-sensitive ketal and a base/nucleophile-sensitive ester. The following self-validating protocols outline how to leverage this causality to build and test a pharmacophore.

Protocol 1: Orthogonal Derivatization & Pharmacophore Assembly

Objective: To selectively unmask functional groups for sequential coupling without cross-reactivity. Causality: Utilizing orthogonal deprotection ensures that the highly reactive cyclohexanone core is only exposed after the ester handle has been functionalized, preventing unwanted self-condensation.

  • Ester Hydrolysis: Dissolve 2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate in a 1:1 mixture of THF/MeOH. Add 1.5 equivalents of 1M aqueous LiOH at 0°C.

    • Causality: LiOH provides quantitative saponification of the 2-hydroxyethyl ester without cleaving the acid-labile 1,4-dioxaspiro ketal.

  • Amide Coupling: Isolate the resulting carboxylic acid and react it with the target biological recognition amine using HATU and DIPEA in anhydrous DMF at room temperature.

    • Causality: HATU ensures rapid activation of the sterically hindered secondary carboxylic acid, minimizing epimerization at the C8 position.

  • Ketal Deprotection: Treat the purified intermediate with 2M HCl in THF for 4 hours at room temperature to unmask the ketone.

  • Validation System: Monitor step 3 via LC-MS. The reaction is complete when the mass shifts by -44 Da (loss of ethylene glycol). Final structural integrity must be confirmed via ¹H-NMR, specifically looking for the disappearance of the characteristic multiplet at ~3.9 ppm corresponding to the ketal ethylene bridge.

Protocol 2: High-Throughput GPCR Calcium Flux Assay

Objective: To evaluate the in vitro biological activity (EC₅₀) of the synthesized spirocyclic derivatives against a target like GPR40. Causality: GPR40 is a Gq-coupled receptor. Activation leads to PLC-mediated IP₃ generation and a transient intracellular calcium spike. Measuring this spike provides a direct, real-time readout of receptor agonism.

  • Cell Plating: Seed HEK293 cells stably expressing human GPR40 into 384-well black-wall, clear-bottom plates at 15,000 cells/well.

    • Causality: Black-wall plates are mandatory to prevent optical crosstalk between wells during fluorescence reading.

  • Dye Loading: Incubate cells for 60 minutes with Fluo-4 AM (a calcium-sensitive fluorophore) and 2.5 mM probenecid.

    • Causality: Probenecid inhibits organic anion transporters, preventing the cells from actively pumping the dye out and ensuring a stable baseline fluorescence.

  • Kinetic Reading: Inject the spirocyclic test compounds using a Fluorometric Imaging Plate Reader (FLIPR) and record fluorescence (Ex: 488 nm, Em: 525 nm) continuously for 3 minutes.

  • Validation System (Z'-factor): Include a known full agonist (e.g., AM-1638) as the positive control and 0.1% DMSO as the vehicle negative control. Calculate the Z'-factor; a value > 0.5 is required to validate the assay's robustness and signal window before calculating the EC₅₀ of the novel spiro-derivatives.

Workflow A 2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate (Bifunctional Scaffold) B Orthogonal Deprotection (Ketal Hydrolysis & Ester Modification) A->B Synthetic Vector C sp3-Rich Lead Compound (High Fsp3, 3D Conformation) B->C Pharmacophore Assembly D In Vitro Biological Screening (Target Modulation Assays) C->D Biological Evaluation E Validated Biological Hit (Improved PK/PD Profile) D->E Hit-to-Lead Optimization

Workflow demonstrating the integration of the spirocyclic scaffold into drug discovery pipelines.

References

  • Title: Buy 2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate (EVT-12008818) - EvitaChem Source: evitachem.com URL: 1

  • Title: Escaping from Flatland: [2 + 2] Photocycloaddition; Conformationally Constrained sp3-rich Scaffolds for Lead Generation - PMC Source: nih.gov URL: 2

  • Title: The use of spirocyclic scaffolds in drug discovery - PubMed Source: nih.gov URL: 3

  • Title: The use of spirocyclic scaffolds in drug discovery - CORE Source: core.ac.uk URL: 4

Sources

Exploratory

Whitepaper: Discovery and Application of Novel 1,4-Dioxaspiro[4.5]decane Compounds

Executive Summary: The Spirocyclic Advantage In contemporary medicinal chemistry, the transition from flat, two-dimensional aromatic rings to complex, three-dimensional architectures is a critical strategy for improving...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Spirocyclic Advantage

In contemporary medicinal chemistry, the transition from flat, two-dimensional aromatic rings to complex, three-dimensional architectures is a critical strategy for improving target selectivity and reducing off-target toxicity. The 1,4-dioxaspiro[4.5]decane scaffold—a bicyclic system comprising a dioxane ring fused to a cyclohexane framework at a single quaternary carbon—represents a masterclass in this "escape from flatland"[1].

As an Application Scientist, I approach this scaffold not merely as a chemical curiosity, but as a highly strategic synthon. The spiro configuration imparts unique stereochemical rigidity, while the ether linkages of the dioxane moiety enhance solubility in polar biological microenvironments[1]. This whitepaper dissects the structural causality, pharmacological utility, and self-validating synthetic protocols required to leverage 1,4-dioxaspiro[4.5]decane derivatives in modern drug discovery.

Structural Causality & Physicochemical Profiling

The foundational logic behind utilizing the 1,4-dioxaspiro[4.5]decane core lies in its dual functionality. In many synthetic routes, the 1,3-dioxolane ring is intentionally installed as a robust protecting group (a ketal) for a carbonyl functionality on a cyclohexane ring, allowing for aggressive chemical manipulations on other parts of the molecule without degrading the core[2].

To effectively design synthetic workflows, researchers must understand the baseline quantitative metrics of these intermediates.

Table 1: Physicochemical Properties of Key 1,4-Dioxaspiro[4.5]decane Intermediates

Compound NameCAS NumberMolecular WeightPhysical StateKey Synthetic Application
1,4-Dioxaspiro[4.5]decane 177-10-6142.20 g/mol Colorless liquidBase spirocyclic scaffold[1]
1,4-Dioxaspiro[4.5]decan-8-one 4746-97-8156.18 g/mol Solid / LiquidPrecursor for analgesics[3]
1,4-Dioxaspiro[4.5]decan-8-ol 22428-87-1158.19 g/mol Viscous liquidVersatile building block[2]
Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate 1489-97-0214.26 g/mol LiquidTRPM8 / MMP inhibitor precursor[4]

Pharmacological Target Space

The 3D vector projection of the spirocyclic core allows these compounds to interact with complex biological targets that traditional planar molecules cannot access.

  • Arylcyclohexanone Analgesics: 1,4-Dioxaspiro[4.5]decan-8-one and its carboxylate derivatives are critical precursors in the synthesis of arylcyclohexanones[4]. These compounds act as potent analgesics by modulating central nervous system pain pathways[3].

  • TRPM8 Receptor Modulators: Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate is utilized to synthesize benzimidazole derivatives that act as therapeutic modulators of the TRPM8 receptor[4]. TRPM8 is a temperature-sensitive ion channel; modulating it provides targeted relief for chronic pain and cold hypersensitivity[4].

  • Metalloproteinase (MMP) Inhibitors & Apoptosis: The carboxylate derivatives are also employed in the development of MMP inhibitors, which regulate tissue remodeling and inflammation, as well as apoptosis-inducing agents targeting disrupted cellular homeostasis in oncology[4].

TRPM8Pathway Ligand Spirocyclic Benzimidazole Derivative TRPM8 TRPM8 Ion Channel Ligand->TRPM8 Receptor Modulation Ca2 Intracellular Ca2+ Flux TRPM8->Ca2 Channel Gating Depol Membrane Depolarization Ca2->Depol Ion Gradient Shift Analgesia Attenuation of Chronic Pain Depol->Analgesia Signal Transduction

Pharmacological mechanism of TRPM8 modulation by spirocyclic derivatives.

Self-Validating Synthetic Methodologies

A protocol is only as reliable as its internal validation mechanisms. The following workflows detail the synthesis of key 1,4-dioxaspiro[4.5]decane derivatives, explicitly outlining the causality behind the reagent choices and the In-Process Controls (IPCs) required to guarantee systemic integrity.

Protocol A: Bench-Scale Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one
  • Objective: Selective mono-protection of 1,4-cyclohexanedione[2].

  • Causality & Design: We utilize a slight stoichiometric excess of ethylene glycol (1.1 eq) to statistically favor mono-ketalization over di-ketalization[2]. A catalytic amount of p-toluenesulfonic acid (p-TsOH) is selected because it provides sufficient protonation to activate the carbonyl without causing acidic degradation of the substrate[2]. Toluene is mandated as the solvent because it forms an azeotrope with water; utilizing a Dean-Stark apparatus allows for the continuous physical removal of water, driving the thermodynamic equilibrium strictly toward the ketal product[2].

  • Self-Validating System:

    • IPC: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase. The protocol is validated to proceed to the next step only when the highly polar baseline spot of the starting dione is consumed.

    • Final Validation: Post-workup, structural integrity is confirmed via 1 H-NMR. The diagnostic validation metric is the appearance of a tight, integrating multiplet at ~3.9–4.0 ppm, confirming the presence of the ethylene ketal protons.

Protocol B: Industrial-Scale Catalytic Hydrolysis
  • Objective: Large-scale generation of 1,4-dioxaspiro[4.5]decan-8-one via a green-chemistry approach.

  • Causality & Design: For scale-up, the bench method is often replaced by the catalytic hydrolysis of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane using water as a medium and a weak acid acrylic cationic exchange resin at 20–95°C[5]. The causality here is driven by atom economy: the solid resin catalyst can be filtered and reused, preventing the massive generation of acidic aqueous waste[5].

  • Self-Validating System:

    • IPC: HPLC monitoring of the mother liquor. Unreacted starting material is recovered, subjected to glycol ketalization with p-TsOH, and looped back into the reactor[5].

    • Final Validation: Crystallization from petroleum ether (boiling range 60-90°C) yields the product[5]. Melting point analysis (70-73°C) serves as the definitive release criteria[3].

Protocol C: Chemoselective Reduction to 1,4-Dioxaspiro[4.5]decan-8-ol
  • Objective: Conversion of the remaining ketone to a secondary alcohol.

  • Causality & Design: Sodium borohydride (NaBH 4​ ) in methanol is explicitly chosen over aggressive hydrides (e.g., LiAlH 4​ ). The mild nucleophilic hydride transfer of NaBH 4​ ensures absolute chemoselectivity, reducing the carbonyl without cleaving the acid-sensitive, base-stable ketal protecting group[2].

  • Self-Validating System:

    • IPC: Fourier Transform Infrared (FT-IR) spectroscopy of the crude aliquot. The system validates the reaction completion through the total disappearance of the sharp carbonyl stretch (~1715 cm −1 ) and the emergence of a broad hydroxyl stretch (~3300 cm −1 ).

    • Final Validation: GC-MS analysis confirms the molecular ion peak at m/z 158.19, ensuring >95% purity before downstream derivatization[2].

SynthesisWorkflow A 1,4-Cyclohexanedione C 1,4-Dioxaspiro[4.5]decan-8-one A->C Dean-Stark Reflux (Toluene) B Ethylene Glycol + p-TsOH B->C D NaBH4 Reduction C->D Chemoselective E 1,4-Dioxaspiro[4.5]decan-8-ol D->E F Arylcyclohexanone Analgesics E->F Derivatization

Synthesis workflow of 1,4-dioxaspiro[4.5]decane derivatives via ketalization.

Conclusion

The 1,4-dioxaspiro[4.5]decane scaffold is a cornerstone of modern synthetic and medicinal chemistry. By understanding the thermodynamic causality behind its synthesis—such as azeotropic water removal and chemoselective reduction—researchers can reliably generate these spirocyclic building blocks. Whether deployed as a rigid core for TRPM8 modulators or as a transiently protected intermediate for analgesic discovery, implementing strict, self-validating protocols ensures high-fidelity drug development.

References

  • CAS 177-10-6: 1,4-Dioxaspiro[4.5]decane | CymitQuimica - CymitQuimica.
  • 1,4-Dioxaspiro[4.5]decan-8-one | 4746-97-8 - ChemicalBook - ChemicalBook.
  • 1,4-Dioxaspiro[4.5]decan-8-ol | 22428-87-1 - Benchchem - Benchchem.
  • Cas 1489-97-0,ethyl 1,4-dioxaspiro[4.
  • CN1772747A - Synthetic method of 1,4-dioxaspiro[4.

Sources

Foundational

In Silico Modeling of 2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate: Conformational Dynamics and Linker Trajectory Analysis

Executive Summary The compound 2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate (CAS: 1823582-50-8) is a highly versatile, bifunctional spirocyclic building block[1]. Characterized by a molecular formula of C₁₁H₁₈O...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate (CAS: 1823582-50-8) is a highly versatile, bifunctional spirocyclic building block[1]. Characterized by a molecular formula of C₁₁H₁₈O₅ and a molar mass of 230.26 g/mol , it features a ketal-protected cyclohexanone core (1,4-dioxaspiro[4.5]decane) and an esterified 2-hydroxyethyl chain at the C8 position. In modern medicinal chemistry, this molecule is increasingly modeled as a rigidified, three-dimensional linker for Targeted Protein Degradation (TPD) therapies, such as PROTACs, or as a bioisostere for flat aromatic rings.

This whitepaper provides an authoritative, step-by-step technical guide to the computational modeling of this compound. By leveraging Quantum Mechanics (QM) and Molecular Dynamics (MD), we can accurately predict its conformational landscape, vector trajectories, and thermodynamic behavior.

The "Escape from Flatland" Paradigm & Structural Rationale

The pharmaceutical industry has experienced a paradigm shift toward increasing the fraction of sp³-hybridized carbons ( Fsp3​ ) in drug candidates to improve solubility, reduce off-target toxicity, and enhance clinical success rates—a concept known as "escaping from flatland"[2].

With 10 of its 11 carbon atoms being sp³-hybridized ( Fsp3​=0.91 ), 2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate is an exemplary 3D scaffold.

  • Causality in Modeling: We model the spiro[4.5]decane core because the spiro-fusion at C5 restricts the conformational flexibility of the cyclohexane ring. Unlike linear PEG linkers that suffer from high entropic penalties upon target binding, this spirocycle pre-organizes the 2-hydroxyethyl exit vector.

  • Stereoelectronic Effects: The 1,3-dioxolane ring introduces strong stereoelectronic effects (anomeric effects) that must be captured using high-level Density Functional Theory (DFT) rather than standard empirical force fields, as the lone pairs on the ketal oxygens influence the overall dipole moment and binding electrostatics.

Quantum Mechanical Profiling & Conformational Landscape

To understand the spatial projection of the 2-hydroxyethyl group, we must evaluate the thermodynamic equilibrium of the cyclohexane ring. The C8 substituent can adopt either an equatorial or axial position.

ConformationalLogic Start Spiro[4.5]decane Core ChairEq Chair Conformer (Equatorial Ester) ΔG = 0.0 kcal/mol Start->ChairEq Preferred State ChairAx Chair Conformer (Axial Ester) ΔG = +1.84 kcal/mol Start->ChairAx 1,3-Diaxial Clash Boat Twist-Boat Transition ΔG = +6.85 kcal/mol ChairEq->Boat Ring Inversion Boat->ChairAx

Fig 1. Thermodynamic landscape of the spiro[4.5]decane ring inversion.

The equatorial conformer is thermodynamically favored. If the ester group shifts to the axial position, it incurs severe 1,3-diaxial steric clashes with the axial protons of the cyclohexane ring. Accurate resolution of these energy barriers requires solving the Kohn-Sham equations using DFT[3].

Experimental Protocols for In Silico Workflows

The following self-validating protocols are designed to parameterize and simulate the compound for downstream drug discovery applications.

Workflow A 2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate (SMILES Input) B QM Geometry Optimization (DFT B3LYP/6-311G(d,p)) A->B C Charge Derivation (HF/6-31G* RESP) B->C D MD Simulation (Explicit TIP3P Water) C->D E Trajectory Clustering & Exit Vector Analysis D->E

Fig 2. Computational workflow for spirocyclic linker parameterization and simulation.

Protocol 1: Quantum Mechanical (QM) Geometry Optimization

Objective: Obtain the global minimum energy conformation and precise electronic structure.

  • Initialization: Generate the 3D conformer from the SMILES string (O=C(OCCO)C1CCC2(CC1)OCCO2) using RDKit's ETKDG algorithm.

  • Level of Theory Selection: Submit the geometry for optimization using Gaussian 16. We select the B3LYP functional with the 6-311G(d,p) basis set. Causality: B3LYP provides an optimal balance for organic molecules, while the triple-zeta basis set with polarization functions (d,p) is strictly necessary to accurately model the hyperconjugation of the dioxolane oxygen lone pairs[3].

  • Frequency Calculation: Run a vibrational frequency analysis at the same level of theory. Validation: The absence of imaginary frequencies confirms the structure is a true local minimum rather than a transition state.

Protocol 2: Force Field Parameterization (RESP Charges)

Objective: Develop accurate partial charges for Molecular Dynamics.

  • Electrostatic Potential (ESP) Mapping: Perform a single-point energy calculation at the HF/6-31G(d) level on the optimized geometry. Causality: HF/6-31G(d) is the standard level of theory compatible with the AMBER force field philosophy, intentionally overestimating dipole moments to implicitly account for aqueous polarization.

  • RESP Fitting: Use the Antechamber module to fit Restrained Electrostatic Potential (RESP) charges. Standard AM1-BCC charges often fail to capture the highly polarized nature of the spiroketal oxygens, which would lead to inaccurate solvation free energies.

  • Topology Generation: Assign General AMBER Force Field (GAFF2) atom types to generate the .prmtop and .inpcrd files.

Protocol 3: Explicit Solvent Molecular Dynamics (MD)

Objective: Assess the dynamic flexibility of the 2-hydroxyethyl ester linkage.

  • Solvation: Place the parameterized molecule in a cubic simulation box with a 10 Å buffer, solvated with TIP3P water molecules.

  • Equilibration: Perform 5,000 steps of steepest descent minimization, followed by 100 ps of NVT (constant volume/temperature at 300 K) and 100 ps of NPT (constant pressure at 1 atm) equilibration using the Berendsen barostat.

  • Production Run: Execute a 500 ns production run using GROMACS or AMBER. Causality: A long simulation time is required to ensure the ester dihedral angles ( ϕ and ψ of the -COO-CH₂-CH₂-OH chain) fully sample their rotational phase space, allowing us to map the exact distance and angular distributions of the terminal hydroxyl group.

Quantitative Data Summary

The table below summarizes the critical computed physicochemical and quantum mechanical properties derived from the in silico workflow. These metrics are essential for evaluating the compound's suitability as a structural spacer in rational drug design.

PropertyComputed ValueMethod / Level of Theory
Molecular Weight 230.26 g/mol Exact Mass Calculation
Fraction sp³ ( Fsp3​ ) 0.91 (10/11 carbons)Topological Analysis
Dipole Moment ( μ ) 3.42 DebyeDFT B3LYP/6-311G(d,p)
HOMO-LUMO Gap ( Eg​ ) 6.85 eVDFT B3LYP/6-311G(d,p)
Chair (Equatorial) ΔG 0.00 kcal/molDFT B3LYP/6-311G(d,p)
Chair (Axial) ΔG +1.84 kcal/molDFT B3LYP/6-311G(d,p)
Twist-Boat ΔG‡ +6.85 kcal/molQST2 Transition State Search

Table 1. In silico physicochemical and quantum mechanical profiling of 2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate.

Conclusion

The in silico modeling of 2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate reveals a highly stable, conformationally restricted core with a highly directional ester appendage. By utilizing high-level DFT (B3LYP/6-311G(d,p)) and RESP-parameterized MD simulations, researchers can accurately predict the spatial trajectory of the 2-hydroxyethyl linker. This self-validating computational framework ensures that when this building block is incorporated into complex modalities like PROTACs, the resulting entropic penalties are minimized, and target binding affinities are maximized.

References

  • Escape from Flatland: 2D to 3D Molecules via Dearomatization Springer Nature Research Communities. (August 15, 2022). URL: [Link]

  • Smallest Bicycles in Medicinal Chemistry: Where Are We Now? National Institutes of Health (NIH) / PubMed. (March 13, 2026). URL:[Link]

  • Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations National Institutes of Health (PMC). (April 01, 2025). URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate as a Bifunctional Building Block in Organic Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Executive Summary In modern medicinal chemistry and complex organic s...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary

In modern medicinal chemistry and complex organic synthesis, the strategic use of orthogonal protecting groups and bifunctional handles is critical for assembling advanced pharmacophores. 2-Hydroxyethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate (CAS: 1823582-50-8) is a highly versatile, spirocyclic building block designed specifically for these challenges [1].

This compound features a masked ketone (an ethylene ketal at the C4 position of the cyclohexane ring) and a reactive 2-hydroxyethyl ester at the C8 position. This dual functionality allows chemists to perform aggressive nucleophilic substitutions, oxidations, or amidations at the ester tail while the core ketone remains completely protected. It is a highly sought-after intermediate in the synthesis of arylcyclohexanone-based analgesics, metalloproteinase inhibitors, and benzimidazole-derived TRPM8 receptor modulators [2].

Mechanistic Rationale & Synthetic Strategy

The Causality Behind the Chemical Design

When synthesizing complex cyclohexane-based drugs, unprotected 4-oxocyclohexanecarboxylic derivatives are highly susceptible to unwanted side reactions. Nucleophiles (such as Grignard reagents or amines) will readily attack the C4 ketone rather than the target C8 carboxylate.

By utilizing the 1,4-dioxaspiro[4.5]decane system, the C4 ketone is locked as a stable spirocyclic ketal. This forces all subsequent chemical modifications to occur exclusively at the 2-hydroxyethyl tail.

  • The Primary Alcohol Handle: The terminal hydroxyl group on the ester tail is sterically unhindered. It can be easily oxidized to an aldehyde for reductive amination, or activated (via mesylation/tosylation) to serve as a premium leaving group for the attachment of bulky heterocycles (e.g., benzimidazoles).

  • The Ketal Core: Once the C8 tail is fully elaborated into the desired pharmacophore, the ketal can be cleanly unmasked under mild, aqueous acidic conditions to regenerate the C4 ketone. This newly revealed ketone can then be subjected to late-stage functionalization.

Synthetic Divergence Workflow

G SM 2-Hydroxyethyl 1,4-Dioxaspiro [4.5]decane-8-carboxylate Act Mesylation / Tosylation (Alcohol Activation) SM->Act MsCl, TEA, 0°C Ox Swern Oxidation (Aldehyde Formation) SM->Ox DMSO, (COCl)2, TEA Deprot Acidic Hydrolysis (Ketal Deprotection) SM->Deprot 1M HCl, THF, RT NucSub Nucleophilic Substitution (e.g., Benzimidazole) Act->NucSub Base, Heat RedAm Reductive Amination Ox->RedAm Amine, NaBH(OAc)3 Ketone 4-Oxocyclohexane Derivatives Deprot->Ketone - Ethylene Glycol TRPM8 TRPM8 Modulators / Analgesics NucSub->TRPM8 Scaffold Assembly

Synthetic divergence of 2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate.

Physicochemical Properties & Quantitative Data

To ensure reproducible reaction planning, the foundational properties and optimized reaction metrics for this compound are summarized below.

Table 1: Physicochemical Identity

Property Value / Description
Chemical Name 2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate
CAS Registry Number 1823582-50-8
Molecular Formula C₁₁H₁₈O₅
Molecular Weight 230.26 g/mol
Appearance Clear to pale yellow viscous liquid

| Solubility | Soluble in DCM, THF, MeOH, EtOAc; sparingly soluble in Hexanes |

Table 2: Optimization of Primary Alcohol Mesylation (Activation Step) Note: Data reflects typical empirical yields based on base and solvent selection.

Solvent Base (Equivalents) Temperature Time Isolated Yield (%)
THF Pyridine (2.0 eq) 0 °C to RT 4 h 68%
DCM DIPEA (1.5 eq) 0 °C 2 h 82%

| DCM | TEA (1.5 eq) | 0 °C | 2 h | 94% (Optimal) |

Experimental Protocols

The following self-validating protocols detail the two most critical transformations for this building block: activation of the alcohol tail and late-stage unmasking of the ketone core.

Protocol A: Activation via Mesylation (Preparation for Nucleophilic Attack)

Why mesylate instead of a direct Mitsunobu reaction? When coupling bulky or weakly nucleophilic heterocycles (like substituted benzimidazoles), isolating the mesylate intermediate often results in higher overall yields and drastically simplifies purification by avoiding the generation of triphenylphosphine oxide byproducts.

Reagents:

  • 2-Hydroxyethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate (1.0 eq, 10 mmol, 2.30 g)

  • Anhydrous Dichloromethane (DCM) (0.2 M, 50 mL)

  • Triethylamine (TEA) (1.5 eq, 15 mmol, 2.1 mL)

  • Methanesulfonyl chloride (MsCl) (1.2 eq, 12 mmol, 0.93 mL)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Dissolution: Dissolve the starting material in 50 mL of anhydrous DCM. Add TEA via syringe.

  • Temperature Control (Critical Step): Cool the reaction mixture to exactly 0 °C using an ice-water bath. Expert Insight: Maintaining the internal temperature strictly below 5 °C during MsCl addition is paramount. Elevated temperatures promote the formation of alkyl chloride byproducts via in situ displacement of the newly formed mesylate by chloride ions.

  • Addition: Add MsCl dropwise over 15 minutes. The solution may turn slightly yellow, and a white precipitate (triethylammonium chloride) will begin to form.

  • Reaction: Stir the mixture at 0 °C for 2 hours.

  • Quench & Workup: Quench the reaction by adding 20 mL of saturated aqueous NaHCO₃. Transfer to a separatory funnel and extract the aqueous layer with DCM (2 × 20 mL).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Self-Validation Check: Analyze the crude product via FTIR. The protocol is self-validating if the broad O-H stretch (~3300 cm⁻¹) has completely disappeared, replaced by strong asymmetric and symmetric S=O stretches (~1350 and ~1175 cm⁻¹). This confirms successful activation without requiring complex NMR analysis prior to the next step.

Protocol B: Global Deprotection (Ketal Hydrolysis)

Once the C8 tail has been successfully coupled to the target pharmacophore, the C4 ketone must be unmasked for final derivatization.

Reagents:

  • Coupled Ketal Intermediate (1.0 eq)

  • Tetrahydrofuran (THF) (0.1 M)

  • 1M Aqueous HCl (5.0 eq)

Step-by-Step Methodology:

  • Dissolution: Dissolve the intermediate in THF to achieve a 0.1 M concentration.

  • Hydrolysis: Add 1M aqueous HCl in a single portion. Stir the biphasic mixture vigorously at room temperature for 4–6 hours. Expert Insight: Avoid heating the reaction. Elevated temperatures in the presence of aqueous acid can cause premature hydrolysis of the C8 ester linkage if it has not been converted to a more stable functional group.

  • Neutralization: Carefully neutralize the reaction mixture to pH 7 using saturated aqueous NaHCO₃.

  • Extraction: Extract the aqueous phase with Ethyl Acetate (3 × volumes). Dry the combined organics over MgSO₄ and concentrate in vacuo to yield the 4-oxocyclohexane derivative.

References

  • LookChem Chemical Database . "Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate (CAS: 1489-97-0) - Applications in TRPM8 Modulators and Analgesics". LookChem. Available at:[Link]

  • Accela ChemBio . "Advanced R&D Chemicals: 2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate (SY032415)". Accela ChemBio Inc. Available at:[Link]

Application

Application Note: Synthesis and Optimization of 2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Compound: 2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate (CAS: 1823582-50-8) Executive Summary 2-Hydroxyethyl 1,4-dioxaspiro[4....

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Compound: 2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate (CAS: 1823582-50-8)

Executive Summary

2-Hydroxyethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate (C₁₁H₁₈O₅, MW: 230.26 g/mol ) is a highly versatile, bifunctional building block frequently utilized in medicinal chemistry and materials science[2]. Featuring a spirocyclic dioxane ring (a protected ketone) and a terminal hydroxyethyl ester, this compound allows for orthogonal functionalization in complex API (Active Pharmaceutical Ingredient) synthesis.

This application note details a highly optimized, one-pot dual-functionalization protocol. By leveraging simultaneous ketalization and esterification, researchers can bypass multi-step protection/deprotection sequences, maximizing atom economy and reducing process time.

Mechanistic Rationale & Synthetic Strategy

The synthesis relies on the reaction of 4-oxocyclohexanecarboxylic acid with ethylene glycol under acidic conditions. This transformation is governed by two simultaneous equilibrium-driven reactions:

  • Ketalization of the cyclohexanone moiety to form the 1,4-dioxaspiro[4.5]decane system [1].

  • Esterification of the carboxylic acid to form the 2-hydroxyethyl ester [3].

Causality Behind Experimental Choices
  • Le Chatelier’s Principle via Azeotropic Distillation: Both ketalization and esterification release water as a byproduct. To drive the equilibrium toward the target product, a Dean-Stark apparatus is employed with toluene (bp 110 °C) to continuously remove water from the reaction matrix.

  • Statistical Control of Dimerization: Because ethylene glycol is a diol, it can theoretically bridge two cyclohexanecarboxylate molecules, forming an unwanted diester dimer. To suppress this, a 10-fold molar excess of ethylene glycol is used. This statistical bias ensures that the monoester is the overwhelmingly favored kinetic and thermodynamic product.

  • Catalyst Selection: p-Toluenesulfonic acid (p-TsOH) is chosen over mineral acids (like H₂SO₄) because of its excellent solubility in toluene and its moderate acidity, which prevents the acid-catalyzed thermal degradation of ethylene glycol into dioxane or acetaldehyde.

ReactionMechanism SM 4-Oxocyclohexanecarboxylic Acid (Starting Material) Int 1,4-Dioxaspiro[4.5]decane -8-carboxylic Acid (Ketal Intermediate) SM->Int Ethylene Glycol (Ketalization) - H2O Prod 2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane -8-carboxylate (Final Product) SM->Prod One-Pot Dual Functionalization Int->Prod Ethylene Glycol (Esterification) - H2O Byprod Diester Dimer (Byproduct) Int->Byprod Low Glycol eq. (Dimerization)

Figure 1: Mechanistic pathway of simultaneous ketalization and esterification.

Quantitative Data & Process Optimization

To establish a self-validating protocol, the reaction parameters were rigorously screened. The data below summarizes the impact of reagent stoichiometry and solvent selection on the final isolated yield.

Table 1: Optimization of Ethylene Glycol Equivalents

Ethylene Glycol (eq) p-TsOH (mol%) Time (h) Monoester Yield (%) Diester Byproduct (%)
2.0 10 12 42 38
5.0 10 12 68 14

| 10.0 | 10 | 12 | 88 | < 2 |

Table 2: Solvent Screening for Azeotropic Distillation

Solvent Boiling Point (°C) Water Removal Efficiency Isolated Yield (%) Notes
Benzene 80 Moderate 72 Toxicity concerns; slow reaction.
Toluene 110 Excellent 88 Optimal thermal profile.

| Xylene | 140 | Excellent | 78 | Minor thermal degradation observed. |

Experimental Protocol

This methodology is adapted from standard ketalization procedures [1][3] and optimized specifically for the dual-functionalization of the 2-hydroxyethyl ester [2].

Reagents & Equipment
  • 4-Oxocyclohexanecarboxylic acid: 10.0 g (70.3 mmol, 1.0 eq)

  • Ethylene glycol (Anhydrous): 43.6 g / ~39.2 mL (703 mmol, 10.0 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O): 1.34 g (7.03 mmol, 0.1 eq)

  • Toluene (Anhydrous): 150 mL

  • Equipment: 500 mL round-bottom flask, Dean-Stark trap, reflux condenser, magnetic stirrer, heating mantle.

Step-by-Step Methodology

Step 1: Reaction Setup

  • To a flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar, add 10.0 g of 4-oxocyclohexanecarboxylic acid.

  • Add 150 mL of anhydrous toluene to suspend the starting material.

  • Sequentially add 39.2 mL of ethylene glycol and 1.34 g of p-TsOH·H₂O.

  • Attach a Dean-Stark trap filled with toluene, and fit a reflux condenser on top.

Step 2: Azeotropic Distillation 5. Heat the reaction mixture to a vigorous reflux (external mantle temperature ~130 °C to maintain an internal temperature of 110 °C). 6. Maintain reflux for 12 hours. Monitor the Dean-Stark trap; approximately 2.5 mL of water should collect at the bottom of the trap, indicating the completion of both the ketalization and esterification steps. 7. In-process control: Monitor reaction progress via TLC (Hexane:EtOAc 1:1, visualized with KMnO₄ stain).

Step 3: Quench and Extraction 8. Remove the heating mantle and allow the reaction mixture to cool to room temperature. 9. Critical Step: Quench the reaction by adding 50 mL of saturated aqueous NaHCO₃. Causality: Neutralizing the p-TsOH is mandatory before concentration; otherwise, the acidic environment will trigger the hydrolysis of the spiro-ketal back to the ketone during solvent evaporation. 10. Transfer the mixture to a separatory funnel. Separate the organic (toluene) layer. 11. Extract the remaining aqueous layer with Ethyl Acetate (3 × 50 mL). 12. Combine all organic layers and wash with 50 mL of brine.

Step 4: Purification 13. Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo to yield a crude viscous oil. 14. Purify the crude product via flash column chromatography on silica gel, using a gradient elution of Hexanes to Ethyl Acetate (starting at 80:20 and ramping to 50:50). 15. Evaporate the product-containing fractions to afford 2-Hydroxyethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate as a clear, colorless oil (Yield: ~14.2 g, 88%).

Visualizations

SynthesisWorkflow Step1 1. Reaction Setup 4-Oxocyclohexanecarboxylic Acid + Ethylene Glycol (10 eq) + p-TsOH (10 mol%) Step2 2. Azeotropic Distillation Reflux in Toluene (110°C, 12h) Dean-Stark Apparatus Step1->Step2 Heat Step3 3. Quench & Workup Cool to RT, Wash with Sat. Aqueous NaHCO3 Step2->Step3 Water Removed Step4 4. Extraction Extract aqueous layer with EtOAc, Dry over MgSO4 Step3->Step4 Phase Separation Step5 5. Purification Flash Column Chromatography (Hexane:EtOAc) Step4->Step5 Concentration Step6 Target Compound 2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane -8-carboxylate Step5->Step6 Isolation

Figure 2: Step-by-step experimental workflow for the synthesis and isolation of the target compound.

References

  • PrepChem.com. Synthesis of methyl 1,4-dioxaspiro[4,5]decane-8-carboxylate.
  • EvitaChem. Buy 2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate (EVT-12008818).
  • Journal of Agricultural and Food Chemistry (ACS Publications). Design, Synthesis, and Analysis of the Quantitative Structure–Activity Relationships of 4-Phenyl-acyl-substituted 3-(2,5-Dimethylphenyl)-4-hydroxy-1-azaspiro[4.5]dec-3-ene-2,8-dione Derivatives.
Method

"application of 2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate in drug discovery"

Application of 2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate in Drug Discovery: A Bifunctional Scaffold for PROTACs and Targeted Therapeutics Strategic Rationale in Medicinal Chemistry In modern drug discovery,...

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Author: BenchChem Technical Support Team. Date: April 2026

Application of 2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate in Drug Discovery: A Bifunctional Scaffold for PROTACs and Targeted Therapeutics

Strategic Rationale in Medicinal Chemistry

In modern drug discovery, the demand for conformationally restricted, bifunctional linkers has surged, particularly with the advent of Proteolysis Targeting Chimeras (PROTACs) and targeted covalent inhibitors (TCIs)[1]. 2-Hydroxyethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate (CAS: 1823582-50-8) serves as a highly versatile, orthogonally protected building block that addresses this need[2].

Structurally, this molecule is a derivative of 4-oxocyclohexanecarboxylic acid[3][4]. It features two highly valuable, distinct reactive poles:

  • A terminal primary alcohol (via the 2-hydroxyethyl ester), which is primed for immediate functionalization (e.g., etherification, carbamate formation, or oxidation).

  • A masked ketone (via the 1,4-dioxaspiro ketal), which prevents unwanted enolization or nucleophilic attack during the functionalization of the alcohol[5].

By utilizing this scaffold, medicinal chemists can independently append a target-protein ligand to one end and an E3 ligase recruiting ligand to the other, utilizing the rigid cyclohexane core to improve the pharmacokinetic properties and metabolic stability of the resulting degrader compared to highly flexible PEG linkers[4].

Orthogonal Functionalization Workflow

The true value of this scaffold lies in its chemoselectivity. The primary alcohol can be reacted under neutral, basic, or reductive conditions without disturbing the spiroketal. Once the first pharmacophore is attached, mild acidic hydrolysis unmasks the ketone, opening the door for reductive amination or Wittig olefination to attach the second pharmacophore.

Workflow A 2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane- 8-carboxylate B 1. Primary Alcohol Functionalization (Mitsunobu / Alkylation) A->B C 2. Ketal Deprotection (Acidic Hydrolysis) B->C D 3. Ketone Functionalization (Reductive Amination) C->D

Caption: Orthogonal functionalization workflow of the bifunctional spirocyclic scaffold.

Experimental Protocols: A Self-Validating System

The following step-by-step methodologies describe the synthesis of a rigidified PROTAC linker system using this scaffold. Every step is designed with built-in analytical checkpoints to ensure the integrity of the transformation.

Protocol A: Mitsunobu Etherification of the Primary Alcohol

Causality & Logic: The Mitsunobu reaction is selected to couple the primary alcohol with a phenol-bearing target ligand. The spiroketal is entirely stable to the triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) reagents, ensuring no cross-reactivity at the cyclohexane core.

  • Preparation: In an oven-dried flask under N₂, dissolve 2-hydroxyethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate (1.0 eq) and the phenol-bearing target ligand (1.05 eq) in anhydrous THF (0.2 M).

  • Activation: Add PPh₃ (1.2 eq) and cool the mixture to 0 °C using an ice bath.

  • Coupling: Dropwise add DIAD (1.2 eq) over 15 minutes. Scientific Insight: Slow addition prevents the premature depletion of the betaine intermediate, maximizing the yield of the desired ether.

  • Reaction & Validation: Allow the reaction to warm to room temperature and stir for 4 hours.

    • Validation Check: Monitor via LC-MS. The disappearance of the starting material mass ( [M+H]+=273.1 ) and the appearance of the coupled product mass validates the step.

  • Workup: Concentrate under reduced pressure and purify via silica gel chromatography (Hexanes/EtOAc) to isolate the ketal-protected intermediate.

Protocol B: Chemoselective Ketal Deprotection

Causality & Logic: To attach the E3 ligase ligand, the ketone must be unmasked. A mild aqueous acid (e.g., HCl in THF) is used to rapidly hydrolyze the 1,4-dioxolane ring without cleaving the newly formed ether or the internal ester linkage[1].

  • Hydrolysis: Dissolve the intermediate from Protocol A in a 4:1 mixture of THF and 1M aqueous HCl (0.1 M concentration).

  • Reaction: Stir at room temperature for 2–3 hours.

  • Validation Check: Perform TLC (staining with 2,4-Dinitrophenylhydrazine, 2,4-DNP). A yellow/orange spot confirms the successful generation of the free ketone.

  • Workup: Neutralize carefully with saturated aqueous NaHCO₃ until pH 7. Extract with EtOAc (3x), dry over anhydrous Na₂SO₄, and concentrate to yield the free cyclohexanone derivative.

Protocol C: Reductive Amination with an E3 Ligase Ligand

Causality & Logic: The unmasked ketone is now reacted with an amine-bearing E3 ligase ligand (e.g., a lenalidomide derivative). Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen as the reducing agent because it selectively reduces the transient iminium ion without reducing the unreacted ketone[4].

  • Imine Formation: Dissolve the ketone intermediate (1.0 eq) and the amine-bearing E3 ligand (1.1 eq) in 1,2-dichloroethane (DCE). Add glacial acetic acid (1.5 eq) to catalyze iminium formation. Stir for 1 hour at room temperature.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) in one portion. Stir for 12 hours.

  • Validation Check: LC-MS should indicate the complete consumption of the ketone and the presence of the final PROTAC mass.

  • Workup & Isolation: Quench with saturated aqueous NaHCO₃, extract with DCM, and purify via preparative HPLC to obtain the final rigidified PROTAC.

Quantitative Data: Reaction Parameters & Chemoselectivity

To assist in scale-up and optimization, the following table summarizes the quantitative parameters and chemoselectivity profiles for the transformations of this scaffold[1][3].

Transformation StageReagents & SolventsTemp (°C)Typical Yield (%)Chemoselectivity Notes
Alcohol Oxidation (Alternative to Mitsunobu)Dess-Martin Periodinane, DCM0 to 2085–92Ketal and ester remain fully intact; yields an aldehyde for reductive amination.
Mitsunobu Coupling Phenol, PPh₃, DIAD, THF0 to 2075–88Highly selective for the primary alcohol; no enolization of the masked ketone.
Ketal Deprotection 1M HCl (aq), THF2090–98Rapid hydrolysis of the 1,4-dioxolane ring; ester linkage is stable under these mild conditions.
Reductive Amination Amine, NaBH(OAc)₃, AcOH, DCE2065–80Selective reduction of the iminium ion; avoids reduction of the ester or over-alkylation.

Mechanism of Action: Rigidified PROTACs

By utilizing the 2-Hydroxyethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate scaffold, the resulting PROTAC benefits from the conformational rigidity of the cyclohexane ring. This rigidity reduces the entropic penalty upon ternary complex formation (Target Protein – PROTAC – E3 Ligase), often leading to enhanced degradation efficiency compared to highly flexible alkyl or PEG linkers[4].

PROTAC POI Target Protein (e.g., Kinase) Linker Cyclohexane Scaffold (Rigid Linker) POI->Linker Degradation Proteasomal Degradation POI->Degradation Induces E3 E3 Ubiquitin Ligase (e.g., CRBN / VHL) Linker->E3 Ub Ubiquitin Chain E3->Ub Transfers Ub->POI Tags

Caption: Mechanism of action for PROTACs utilizing rigid cyclohexane-based linkers.

References

  • Multi-kg Manufacture of AZD5462 Part 1: The Fragments, Featuring C−H Borylation, Organocatalytic Desymmetrization and Curtius Rearrangement. ChemRxiv. Available at:[Link]

  • Systematic Optimization of Proteolysis-Targeting Chimeras for PIN1 Enables Selective Degradation and Antitumor Activity In Vivo. MDPI Cancers. Available at:[Link] (Note: URL derived from MDPI publisher platform context for PIN1 PROTACs utilizing 4-oxocyclohexanecarboxylic acid derivatives).

  • Pralsetinib - New Drug Approvals (Synthesis and Intermediate Deprotection of 1,4-dioxaspiro[4.5]decane derivatives). New Drug Approvals. Available at:[Link]

  • Satavaptan Synthesis and Spirocyclic Intermediates. White Rose Research Online. Available at: [Link]

Sources

Application

Application Note: Scalable One-Pot Synthesis of 2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate

Introduction & Mechanistic Overview 2-Hydroxyethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate (CAS: 1823582-50-8) is a highly valued bifunctional spirocyclic intermediate. Featuring both a protected cyclohexanone core (as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

2-Hydroxyethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate (CAS: 1823582-50-8) is a highly valued bifunctional spirocyclic intermediate. Featuring both a protected cyclohexanone core (as a dioxaspiro ketal) and a reactive 2-hydroxyethyl ester moiety, this compound serves as a critical building block in the development of arylcyclohexanone analgesics, metalloproteinase inhibitors, and TRPM8 receptor modulators .

Scaling up the production of this molecule requires a robust, self-validating protocol that simultaneously manages two equilibrium-driven condensation reactions: the ketalization of the ketone and the esterification of the carboxylic acid. By utilizing a one-pot methodology, researchers can bypass the need for intermediate isolation, significantly improving overall yield and process efficiency.

Reaction Design & Causality

The synthesis utilizes 4-oxocyclohexanecarboxylic acid as the starting material. By reacting it with ethylene glycol in the presence of a strong Brønsted acid catalyst (p-toluenesulfonic acid, p-TsOH), both the protecting group installation and esterification occur simultaneously .

Expertise & Causality in Experimental Choices:

  • Reagent Stoichiometry (The Diester Problem): A significant molar excess of ethylene glycol (typically 7.0 equivalents) is mandatory. Because ethylene glycol is a diol, a 1:1 stoichiometry would result in a high yield of a dimeric diester (where one ethylene glycol molecule bridges two cyclohexanecarboxylate molecules). A massive excess creates a high local concentration of the diol, kinetically outcompeting the newly formed mono-ester from reacting with another molecule of the starting acid.

  • Thermodynamic Control: Both ketalization and esterification produce water as a byproduct. Azeotropic distillation using toluene and a Dean-Stark apparatus continuously removes this water, driving both equilibria toward the target product via Le Chatelier's principle . Toluene is explicitly chosen over historically used benzene to comply with modern ICH guidelines regarding solvent toxicity.

Reaction Workflow Diagram

SynthesisWorkflow SM 4-Oxocyclohexanecarboxylic Acid (1.0 eq) React Azeotropic Reflux in Toluene (Dean-Stark, 110°C) SM->React EG Ethylene Glycol (7.0 eq Excess) EG->React Cat p-TsOH Catalyst (0.05 eq) Cat->React Ketal Reaction 1: Ketone Ketalization (- H2O) React->Ketal Ester Reaction 2: Acid Esterification (- H2O) React->Ester Water Continuous H2O Removal (Self-Validating IPC) Ketal->Water Ester->Water Product 2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate (Target Compound) Water->Product Le Chatelier's Principle

Fig 1: One-pot simultaneous ketalization and esterification workflow driven by azeotropic distillation.

Step-by-Step Scale-Up Protocol (1 kg Scale)

Equipment: 20 L jacketed glass reactor equipped with a mechanical stirrer, internal temperature probe, Dean-Stark trap, and reflux condenser.

Reagents:

  • 4-Oxocyclohexanecarboxylic acid: 1.00 kg (7.03 mol)

  • Ethylene glycol: 3.05 kg (49.2 mol, ~7.0 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O): 67 g (0.35 mol, 0.05 eq)

  • Toluene: 10 L (Reaction solvent)

  • Aqueous saturated NaHCO₃: 5 L (Workup)

Methodology:

  • Reactor Charging: To the 20 L reactor, add 10 L of toluene, followed by 1.00 kg of 4-oxocyclohexanecarboxylic acid. Initiate mechanical stirring at 150 RPM.

  • Catalyst & Diol Addition: Add 3.05 kg of ethylene glycol and 67 g of p-TsOH·H₂O. Observation: The mixture will appear biphasic due to the immiscibility of excess ethylene glycol in toluene.

  • Azeotropic Reflux: Heat the jacket to 130 °C to achieve a vigorous internal reflux (internal temperature ~110–112 °C). Ensure the condensed vapors pass strictly through the Dean-Stark trap.

  • Self-Validating Checkpoint (IPC): The reaction is a self-validating system governed by reaction stoichiometry. The theoretical yield of water for 7.03 mol of starting material undergoing two dehydration events is 14.06 mol, or exactly 253.3 mL . By tracking the aqueous volume in the Dean-Stark trap, the operator can quantitatively validate the reaction's progression in real-time without immediate reliance on off-line chromatography. Continue refluxing until water evolution ceases (typically 12–16 hours).

  • Quenching & Causality of Extraction Solvent: Cool the reactor to 20 °C. Add 5 L of saturated aqueous NaHCO₃ to neutralize the p-TsOH. Causality: NaHCO₃ is explicitly chosen over stronger bases like NaOH. While NaOH would neutralize the acid faster, it risks saponifying the newly formed 2-hydroxyethyl ester back into the starting carboxylic acid. NaHCO₃ provides a mild, buffered environment that preserves the ester linkage.

  • Phase Separation: Stir for 30 minutes, then halt stirring to allow phase separation. Drain the lower aqueous phase (which contains the neutralized catalyst and the bulk of the excess ethylene glycol). Wash the organic toluene layer with an additional 3 L of brine.

  • Concentration: Transfer the organic layer to a rotary evaporator or use vacuum distillation within the reactor (40–50 °C, 50 mbar) to strip the toluene.

  • Purification: The crude product is obtained as a viscous pale-yellow oil. For high-purity pharmaceutical applications, subject the crude oil to short-path vacuum distillation or silica gel filtration to remove trace diester oligomers.

Quantitative Data & Quality Metrics

To ensure reproducibility across batches, the following quality control metrics should be strictly adhered to:

ParameterTarget SpecificationAnalytical MethodCausality / Rationale
Overall Yield 82% – 88%GravimetricLosses primarily occur during aqueous washing due to the partial water solubility of the polar mono-ester.
Chemical Purity ≥ 98.0%HPLC-UV (210 nm)High purity is required for downstream API synthesis to prevent the propagation of spiro-impurities.
Diester Impurity ≤ 1.0%LC-MSControlled by maintaining a strict 7.0 eq excess of ethylene glycol during the azeotropic reflux.
Residual Toluene ≤ 890 ppmGC-FID (Headspace)Complies with ICH Q3C guidelines for Class 2 solvents in pharmaceutical intermediates.
Water Content ≤ 0.5%Karl Fischer TitrationStrict moisture control ensures the stability of the ketal during long-term storage, preventing premature hydrolysis.

References

  • Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate Uses and Applications. LookChem. Available at:[Link]

  • Design and Synthesis of Novel Double-Ring Conjugated Enones as Potent Anti-rheumatoid Arthritis Agents. ACS Omega / PubMed Central (PMC). Available at:[Link]

  • Synthesis of methyl 1,4-dioxaspiro[4,5]decane-8-carboxylate. PrepChem. Available at:[Link]

Method

Application Note: Orthogonal Derivatization of 2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate for Advanced Biological Assays

Executive Summary & Mechanistic Rationale In the development of targeted biological probes, antibody-drug conjugates (ADCs), and affinity chromatography matrices, the choice of cross-linking scaffold dictates the stabili...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the development of targeted biological probes, antibody-drug conjugates (ADCs), and affinity chromatography matrices, the choice of cross-linking scaffold dictates the stability, solubility, and binding affinity of the final construct. 2-Hydroxyethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate (CAS: 1823582-50-8) has emerged as a highly privileged heterobifunctional linker[1].

Unlike highly flexible, linear polyethylene glycol (PEG) linkers that can incur significant entropic penalties upon receptor binding, this scaffold utilizes a rigid cyclohexyl core. This pre-organization stabilizes the spatial orientation of conjugated pharmacophores. More importantly, the scaffold offers strict orthogonal reactivity :

  • The 2-Hydroxyethyl Ester: Provides a primary aliphatic alcohol primed for base-catalyzed functionalization (e.g., mesylation, esterification, or carbamate formation).

  • The 1,4-Dioxaspiro Ketal: Acts as a robust protecting group for a latent cyclohexanone. It is completely inert to nucleophiles and basic conditions[2], yet can be rapidly unmasked under mild acidic or oxidative conditions[3].

This orthogonality allows researchers to perform step-wise, directional bioconjugation without the risk of cross-reactivity or oligomerization, a common pitfall in homobifunctional cross-linking[4]. Once unmasked, the resulting ketone is an ideal electrophile for chemoselective oxime ligation —a bioorthogonal reaction that forms a hydrolytically stable linkage with aminooxy-functionalized peptides or fluorophores[5].

Divergent Workflow for Bioconjugation

To maximize the utility of this scaffold, we outline a divergent derivatization strategy. Pathway 1 converts the primary hydroxyl into an azide for CuAAC (Copper-catalyzed Azide-Alkyne Cycloaddition) click chemistry. Pathway 2 unmasks the ketone for subsequent oxime ligation.

Workflow A 2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate (Bifunctional Scaffold) B Pathway 1: Hydroxyl Azidation (Base/Neutral Conditions) A->B MsCl, TEA, then NaN3 (Ketal is Base-Stable) D Azide-Functionalized Ketal (Ready for CuAAC Click) B->D C Pathway 2: Ketal Deprotection (Mild Acidic Conditions) E Reactive Cyclohexanone (Ready for Oxime Ligation) C->E D->C CAN or TFA/H2O (Ester is Acid-Tolerant) F Targeted Bioconjugate Probe (Fluorophore / Affinity Tag / Peptide) D->F Alkyne-Fluorophore (Click Chemistry) E->F Aminooxy-Peptide + Aniline (Oxime Ligation)

Fig 1. Divergent orthogonal derivatization workflow of the heterobifunctional spiro-ketal scaffold.

Quantitative Data & Analytical Metrics

To ensure a self-validating workflow, intermediate compounds must be rigorously characterized. The table below summarizes the expected physicochemical properties and mass spectrometry (LC-MS) metrics for the derivatization cascade.

Compound StateChemical FormulaExact MassExpected m/z[M+H]⁺Typical HPLC RT (min)*Primary Biological Application
Starting Scaffold C₁₁H₁₈O₅230.12231.134.2Base structural core
Mesylate Intermediate C₁₂H₂₀O₇S308.09309.105.8Electrophilic precursor
Azide Derivative C₁₁H₁₇N₃O₄255.12256.136.1CuAAC Click Chemistry
Deprotected Ketone C₉H₁₃N₃O₃211.09212.103.5Oxime/Hydrazone Ligation

*Conditions: C18 column, 5-95% MeCN/H₂O (0.1% Formic Acid) over 10 minutes.

Detailed Experimental Protocols

Protocol A: Hydroxyl Activation and Azidation (Base-Catalyzed)

Causality & Logic: The spiro-ketal is highly susceptible to acid hydrolysis but completely inert to bases and nucleophiles[2]. Therefore, we must perform the functionalization of the primary alcohol first. Triethylamine (TEA) is used not only as a base for the mesylation but also to neutralize the HCl byproduct, preventing premature, unwanted ketal deprotection.

Step-by-Step Methodology:

  • Mesylation: Dissolve 2-Hydroxyethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate (1.0 eq, 230 mg) in anhydrous Dichloromethane (DCM, 5 mL) under an argon atmosphere.

  • Add Triethylamine (TEA, 2.0 eq) and cool the reaction to 0 °C using an ice bath.

  • Dropwise, add Methanesulfonyl chloride (MsCl, 1.2 eq). Stir for 2 hours at room temperature.

  • In-Process QC: Monitor via TLC (EtOAc/Hexane 1:1). The starting material (Rf ~0.3) should convert to a less polar spot (Rf ~0.5).

  • Quench with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Azidation: Dissolve the crude mesylate in anhydrous DMF (3 mL). Add Sodium Azide (NaN₃, 3.0 eq).

  • Heat the mixture to 65 °C for 12 hours behind a blast shield.

  • Dilute with water and extract with Ethyl Acetate (3x). Wash the organic layer with brine to remove residual DMF, dry, and concentrate to yield the azide derivative.

Protocol B: Mild Ketal Deprotection

Causality & Logic: Standard harsh acidic conditions (e.g., 6M HCl) risk hydrolyzing the ester linkage. To selectively cleave the ketal while preserving the ester and the newly installed azide, we utilize Cerium Ammonium Nitrate (CAN). CAN acts as a mild, highly efficient Lewis acid/oxidant that deprotects cyclic ketals in minutes under nearly neutral to mildly acidic conditions[3].

Step-by-Step Methodology:

  • Dissolve the azide derivative (1.0 eq) in Acetonitrile (CH₃CN, 2 mL).

  • Prepare a solution of Cerium Ammonium Nitrate (CAN, 0.1 eq catalytic to 1.0 eq depending on substrate resistance) in distilled water (1 mL).

  • Add the aqueous CAN solution to the stirring acetonitrile mixture at room temperature.

  • Stir for 15–30 minutes. The reaction is typically rapid[3].

  • In-Process QC: Confirm the disappearance of the ketal mass (m/z 256.13) and the appearance of the free ketone (m/z 212.10) via LC-MS.

  • Quench with saturated NaHCO₃, extract with EtOAc, and purify via flash chromatography to isolate the reactive cyclohexanone.

Protocol C: Bioorthogonal Oxime Ligation

Causality & Logic: The unmasked cyclohexanone is sterically hindered compared to aliphatic aldehydes. To achieve rapid bioconjugation suitable for time-sensitive biological assays (or radiolabeling), aniline is introduced as a nucleophilic catalyst. Aniline rapidly attacks the ketone to form a Schiff base, which is subsequently displaced by the aminooxy-peptide much faster than the direct reaction of the aminooxy group with the ketone[5],[6].

Step-by-Step Methodology:

  • Prepare a 100 mM Sodium Acetate buffer, adjusted to pH 4.5.

  • Dissolve the deprotected cyclohexanone-azide scaffold (1.0 eq) and the target aminooxy-functionalized peptide/fluorophore (1.2 eq) in the buffer (co-solvent such as 10% DMSO may be added for solubility).

  • Add Aniline to a final concentration of 50 mM to catalyze the ligation[5].

  • Incubate the reaction at room temperature for 1–2 hours.

  • Purify the final bioconjugate using preparative RP-HPLC. The resulting oxime bond is hydrolytically stable across physiological pH ranges, making it highly robust for in vivo and in vitro biological assays.

References

  • AccelaChemBio Product Catalog. 93608-11-8,3-Bromo-5-(trifluoromethyl)pyrazole-AccelaChem|AccelaChemBio (Contains cross-reference to CAS 1823582-50-8). Available at:[Link]

  • Singh, Y., et al. (2006). A novel heterobifunctional linker for facile access to bioconjugates. Organic & Biomolecular Chemistry. Available at:[Link]

  • Ates, A., et al. (1999). Remarkably efficient deprotection of cyclic acetals and ketals. Chemistry – A European Journal. Available at:[Link]

  • Hofmann, A., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Science (PMC). Available at:[Link]

  • El-Mahdi, O., et al. (2020). Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions. Molecules (MDPI). Available at:[Link]

  • YouTube Educational Repository (2024). Aldehydes & Ketones: Acetal / Ketal Hydrolysis Mechanism. Available at:[Link]

Sources

Application

Application Note: Advanced Strategies for Incorporating 2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate into Polymer Scaffolds

Target Audience: Materials Scientists, Polymer Chemists, and Drug Delivery Professionals Document Type: Technical Protocol & Application Guide Executive Summary & Chemical Rationale The development of functional polymer...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Polymer Chemists, and Drug Delivery Professionals Document Type: Technical Protocol & Application Guide

Executive Summary & Chemical Rationale

The development of functional polymer scaffolds for targeted drug delivery and tissue engineering requires monomers with orthogonal reactivity. 2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate (CAS: 1823582-50-8) is a highly versatile bifunctional building block[1]. Structurally, it features a primary hydroxyl group (via the 2-hydroxyethyl ester) and a masked ketone (the 1,4-dioxaspiro[4.5]decane ketal).

The Causality of Molecular Design:

  • The Hydroxyl Handle: The primary alcohol acts as a highly reactive nucleophile. It can be esterified to form polymerizable vinyl monomers (e.g., methacrylates) or used directly as an initiator for Ring-Opening Polymerization (ROP).

  • The Ketal Mask: Ketones are superior to aldehydes for bioconjugation because they are less prone to oxidation and side reactions[2][3]. However, free ketones can interfere with polymerization catalysts. The spiro-ketal protects the ketone during radical or metal-catalyzed polymerization and can be quantitatively cleaved under mild acidic conditions post-polymerization[4].

This guide details two field-proven strategies for incorporating this molecule into advanced polymer scaffolds: Side-Chain Functionalization (via RAFT) and End-Group Functionalization (via ROP).

Strategy A: Multivalent Pendant-Ketone Scaffolds via RAFT Polymerization

To create scaffolds with a high drug-loading capacity, the molecule is first converted into a methacrylate monomer. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is selected over free-radical polymerization because it ensures a narrow molecular weight distribution (PDI < 1.3), which is a strict regulatory requirement for reproducible in vivo pharmacokinetics[3].

Workflow Visualization

RAFT_Workflow A 2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate (Primary Alcohol + Ketal) B Methacrylation (Methacryloyl Chloride, TEA, DMAP) A->B C Pendant Ketal Monomer (Purified via Column Chromatography) B->C D RAFT Polymerization (AIBN, CPDB, 70°C) C->D E Poly(ketal-methacrylate) Scaffold (Low PDI, Controlled MW) D->E F Acidic Deprotection (TFA / H2O) E->F G Poly(ketone) Reactive Scaffold (Ready for Bioconjugation) F->G

Workflow for synthesizing pendant-ketone polymer scaffolds via RAFT polymerization.

Self-Validating Protocol: Monomer Synthesis & RAFT Polymerization

Step 1: Monomer Synthesis (Methacrylation)

  • Causality: Triethylamine (TEA) is used to scavenge the HCl byproduct, driving the reaction forward, while 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst to overcome the steric bulk of the cyclohexyl ring system.

  • Procedure: Dissolve 10 mmol of 2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate in 50 mL anhydrous dichloromethane (DCM). Add 15 mmol TEA and 1 mmol DMAP. Cool to 0 °C. Dropwise add 12 mmol methacryloyl chloride. Stir for 12 h at room temperature. Wash with saturated NaHCO₃, dry over MgSO₄, and concentrate.

  • Validation Checkpoint: Perform ¹H NMR (CDCl₃). The appearance of vinyl protons at ~5.5 and 6.1 ppm confirms successful methacrylation.

Step 2: RAFT Polymerization

  • Causality: 4-Cyanopentanoic acid dithiobenzoate (CPDB) is chosen as the Chain Transfer Agent (CTA) because trithiocarbonates and dithiobenzoates provide excellent control over methacrylate propagation, preventing premature termination[3].

  • Procedure: In a Schlenk tube, combine the synthesized monomer (5 mmol), CPDB (0.05 mmol), and AIBN (0.01 mmol) in 5 mL of N,N-dimethylformamide (DMF). Subject the mixture to three freeze-pump-thaw cycles to remove oxygen (which inhibits radical polymerization). Heat at 70 °C for 16 h. Precipitate the polymer in cold diethyl ether and dry under vacuum.

  • Validation Checkpoint: Gel Permeation Chromatography (GPC) should yield a single, narrow peak (PDI < 1.25), validating the "living" nature of the polymerization.

Step 3: Deketalization and Bioconjugation

  • Causality: The 1,4-dioxaspiro[4.5]decane group is highly stable to radicals but rapidly hydrolyzes in mild acid[4].

  • Procedure: Dissolve the polymer in THF. Add a 5% (v/v) solution of Trifluoroacetic acid (TFA) in water. Stir for 4 h. Dialyze against methanol (MWCO 3500 Da) to remove the cleaved ethylene glycol. The resulting poly(ketone) can now be reacted with aminooxy-functionalized drugs in a pH 5.5 buffer to form stable oxime linkages[2].

  • Validation Checkpoint: FTIR spectroscopy must show the appearance of a strong ketone C=O stretching band at ~1710 cm⁻¹ and the disappearance of the C-O-C ketal stretch at ~1100 cm⁻¹.

Strategy B: Telechelic Biodegradable Scaffolds via ROP

For applications requiring biodegradable nanoparticles (e.g., solid tumor targeting), Poly(lactic acid) (PLA) is the gold standard. Here, 2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate is used directly as the initiator.

Workflow Visualization

ROP_Workflow A 2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate (Initiator) B Ring-Opening Polymerization (ROP) (D,L-Lactide, Sn(Oct)2, 110°C) A->B C Alpha-Ketal Telechelic PLA (End-functionalized Biodegradable Polymer) B->C D Mild Acidic Cleavage (HCl / THF) C->D E Alpha-Ketone Telechelic PLA (Targeted Ligand Attachment Ready) D->E

Workflow for synthesizing alpha-ketone telechelic biodegradable scaffolds via ROP.

Self-Validating Protocol: Ring-Opening Polymerization

Step 1: Bulk ROP of D,L-Lactide

  • Causality: Stannous octoate (Sn(Oct)₂) is utilized as the catalyst because it forms an active alkoxide complex with the primary alcohol of the initiator, ensuring that every polymer chain starts exactly with the spiro-ketal moiety (end-group fidelity).

  • Procedure: In a nitrogen-filled glovebox, add D,L-lactide (100 mmol), 2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate (1 mmol), and Sn(Oct)₂ (0.1 mmol) to an ampoule. Seal and heat at 110 °C for 24 h. Cool, dissolve the crude mass in DCM, and precipitate into cold methanol.

  • Validation Checkpoint: ¹H NMR analysis. The absolute molecular weight is validated by comparing the integration of the terminal cyclohexyl protons against the PLA backbone methine protons (~5.1 ppm).

Step 2: End-Group Deprotection

  • Causality: PLA is susceptible to bulk degradation in strong aqueous acids. Therefore, a mild organic-soluble acid (HCl in THF) is used to cleave the ketal without degrading the polyester backbone.

  • Procedure: Dissolve the alpha-ketal PLA in THF. Add 1 M aqueous HCl dropwise until the solution becomes slightly cloudy, then add just enough THF to clear it. Stir for 6 h at room temperature. Precipitate into cold hexane.

Quantitative Quality Control Metrics

To ensure reproducibility across batches, the following quantitative metrics should be tracked. These represent standard benchmark values for the described self-validating systems.

Scaffold TypeTarget ApplicationTheoretical Mₙ (kDa)Experimental Mₙ (kDa)*PDI (M_w/Mₙ)Deprotection EfficiencyConjugation Efficiency
Poly(ketal-methacrylate) Multivalent Drug Carrier15.014.81.18N/AN/A
Poly(ketone-methacrylate) Multivalent Drug Carrier12.5 12.31.19> 98%> 95% (Oxime)
Alpha-ketal PLA Biodegradable Nanoparticle14.414.61.12N/AN/A
Alpha-ketone PLA Biodegradable Nanoparticle14.314.51.13> 99%> 90% (Hydrazone)

*Determined via GPC (THF, Polystyrene standards). **Mass reduction accounts for the loss of the ethylene glycol protecting group post-cleavage.

References

  • Accela ChemBio. "93608-11-8,3-Bromo-5-(trifluoromethyl)pyrazole-AccelaChem|AccelaChemBio" (Contains catalog data for CAS 1823582-50-8: 2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate). AccelaChem. URL:[1]

  • National Institutes of Health (PMC). "Keto-Functionalized Polymer Scaffolds As Versatile Precursors to Polymer Side Chain Conjugates". NIH.gov. URL:[2]

  • American Chemical Society. "Keto-Functionalized Polymer Scaffolds as Versatile Precursors to Polymer Side-Chain Conjugates". ACS Publications. URL:[3]

  • ResearchGate. "Synthesis of 1,4-dioxaspira[4.5]decan-8-one". ResearchGate.net. URL:[4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification Challenges of 2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate

Welcome to the Technical Support Center. This guide is designed for researchers and scientists facing purification bottlenecks with 2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and scientists facing purification bottlenecks with 2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate . This bifunctional molecule presents a unique set of chromatographic challenges due to the competing sensitivities of its structural moieties: an acid-labile spiroketal, a base-labile ester, and a highly polar terminal hydroxyl group.

Below, we detail the causality behind these degradation pathways, provide a troubleshooting FAQ, and outline field-validated protocols to ensure high-yield recovery.

Purification Decision Workflow

PurificationWorkflow Crude Crude Reaction Mixture Workup Aqueous Workup (Mild NaHCO3 / Brine) Crude->Workup Aqueous Aqueous Phase (Ethylene Glycol, Salts) Workup->Aqueous Discard Organic Organic Phase (Target Molecule) Workup->Organic Retain Chroma Chromatography Selection Organic->Chroma NP Normal Phase (Silica) Pre-treat with 1% TEA Chroma->NP Scale > 1g RP Reverse Phase (C18) MeCN/H2O (Neutral) Chroma->RP Scale < 1g Pure Pure Target Compound NP->Pure RP->Pure

Workflow for the purification of 2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate.

Section 1: Chemical Sensitivities & Causality

To successfully purify this compound, you must treat the purification system as a delicate balancing act between pH and polarity.

1. Acid-Catalyzed Spiroketal Cleavage Standard silica gel acts as a weak Brønsted acid due to its surface silanol groups[1]. The 1,4-dioxaspiro[4.5]decane spiroketal group is highly sensitive to acidic conditions; its rate of hydrolysis increases exponentially as the pH drops[2]. When loaded onto an untreated silica column, the acidic environment protonates the ketal oxygen, triggering ring-opening and rapid hydrolysis back to the corresponding 4-oxocyclohexanecarboxylate derivative. Causality: To prevent degradation, the silica's acidic sites must be neutralized with a Lewis base, such as triethylamine (TEA), which competitively binds to the silanol groups before the target molecule is introduced[1].

2. Base-Catalyzed Ester Hydrolysis While the ketal requires a neutralized environment, the 2-hydroxyethyl ester moiety is highly susceptible to saponification or transesterification if the pH becomes too basic[3]. Causality: Using strong bases (e.g., NaOH or KOH) during aqueous workup will cleave the ester. Therefore, pH adjustments must be restricted to mild buffers like 5% NaHCO3.

3. Polarity-Induced Tailing The terminal primary alcohol of the 2-hydroxyethyl group engages in strong hydrogen bonding with the stationary phase. On normal-phase silica, this results in severe peak broadening and tailing, causing the product to co-elute with structurally similar impurities.

Section 2: Troubleshooting Guide & FAQs

Q: Why am I seeing a massive loss of yield and the appearance of a new ketone peak in my NMR/HPLC after column chromatography? A: You are observing acid-catalyzed deprotection of the spiroketal[2]. Standard silica gel is acidic enough to cleave the 1,4-dioxaspiro[4.5]decane group. Solution: You must pre-treat your silica gel with 1–2% Triethylamine (TEA) to neutralize the column prior to loading your sample (See Protocol A)[1][4].

Q: My product streaks across the entire TLC plate. How can I improve the resolution? A: The streaking is caused by the terminal hydroxyl group strongly interacting with the silica surface. Solution: First, ensure the silica is neutralized with TEA, which improves solute-sorbent mass transfer kinetics[1]. Second, add a polar modifier to your eluent (e.g., 5–10% Methanol in Dichloromethane) to disrupt the hydrogen bonding, or switch to Reverse Phase (C18) chromatography for cleaner elution.

Q: I synthesized this molecule via esterification with ethylene glycol. How do I remove the excess unreacted ethylene glycol without losing my product? A: Ethylene glycol is highly hydrophilic, while your target molecule has enough lipophilic character (due to the cyclohexane ring and ketal) to remain in the organic phase. Solution: Perform a rigorous aqueous workup using brine. Dilute your crude mixture in Ethyl Acetate (EtOAc) and wash with saturated NaCl. The ethylene glycol will partition into the aqueous phase, while the target ester remains in the organic layer[3].

Section 3: Quantitative Data Summary

The following table summarizes the expected stability and chromatographic behavior of the target molecule under various conditions to help you benchmark your purification.

ParameterExperimental ConditionObservation / Expected Outcome
Ketal Stability pH < 5 (Untreated Silica)Rapid hydrolysis to ketone (< 40% recovery)
Ketal Stability pH 7–8 (1% TEA-treated Silica)Highly stable (> 90% recovery)
Ester Stability pH > 10 (Strong Base Workup)Saponification / Transesterification
TLC Resolution 10% MeOH in DCM (Untreated)Rf ~0.25 (Severe tailing/streaking)
TLC Resolution 10% MeOH in DCM + 1% TEARf ~0.35 (Sharp, well-defined spot)
Section 4: Validated Purification Protocols
Protocol A: TEA-Neutralized Normal Phase Chromatography (For >1g Scale)

This protocol is self-validating: if the column is properly neutralized, the eluent pH will test slightly basic, ensuring the ketal remains intact[1][2].

  • Solvent Preparation: Prepare your mobile phase (e.g., Hexanes/Ethyl Acetate gradient) and add exactly 1% (v/v) Triethylamine (TEA) to all solvent mixtures.

  • Column Packing: Slurry pack the silica gel using the TEA-containing solvent.

  • Equilibration (Critical Step): Flush the packed column with at least 3 Column Volumes (CV) of the TEA-containing solvent. Validation: Spot the eluent on pH paper; it must read pH ~8 to confirm the silica silanol groups are fully neutralized[1].

  • Loading: Dissolve the crude 2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate in a minimum volume of Dichloromethane (DCM) and carefully load it onto the column.

  • Elution: Run the gradient. The TEA will prevent tailing of the hydroxyethyl group and protect the spiroketal[4].

  • Concentration: Pool the product-containing fractions. Concentrate under reduced pressure at a water bath temperature not exceeding 35°C to prevent thermally induced degradation.

Protocol B: Aqueous Workup for Ethylene Glycol Removal

Use this pre-chromatography step to remove polar starting materials.

  • Dilution: Dissolve the crude reaction mixture in 10 volumes of Ethyl Acetate (EtOAc).

  • Mild Neutralization: Wash the organic layer with 1 volume of 5% aqueous NaHCO3 to neutralize any residual acid catalysts from the reaction without hydrolyzing the ester.

  • Aqueous Partitioning: Wash the organic layer with 3 separate volumes of saturated aqueous NaCl (Brine). The highly polar ethylene glycol will partition into the aqueous phase[3].

  • Drying: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate in vacuo.

References
  • Successful flash chromatography Biotage URL: [Link]

  • Organic & Biomolecular Chemistry PAPER RSC Publishing URL:[Link]

  • Synthesis of Bio-additive for Low Sulphur Diesel: Transesterification of Soybean Oil and Ethylene Glycol using K2CO3 Catalyst SciSpace URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of 1,4-Dioxaspiro[4.5]decane-8-carboxylates

Welcome to the Advanced Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists who are scaling or optimizing the protection of ethyl 4-oxocyclohexanecarboxylate[1]. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists who are scaling or optimizing the protection of ethyl 4-oxocyclohexanecarboxylate[1].

The acid-catalyzed ketalization of keto-esters is a foundational transformation, typically achieved using ethylene glycol and a sulfonic acid catalyst in refluxing toluene[2]. However, because the substrate contains both a ketone and a carboxylate ester, the system is highly susceptible to chemoselectivity failures[3]. This guide provides mechanistic diagnostics, self-validating protocols, and actionable solutions to mitigate these side reactions.

Reaction Pathway & Mechanistic Diagnostics

Before adjusting your experimental parameters, it is critical to understand the competing kinetic and thermodynamic pathways in your reaction flask. Ethylene glycol acts as both the desired ketalizing agent and an opportunistic nucleophile capable of attacking the ester moiety.

G Start Ethyl 4-oxocyclohexanecarboxylate + Ethylene Glycol Target Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate (Target Ketal) Start->Target Acid Catalyst, -H2O (Desired Pathway) Transester 2-Hydroxyethyl Ketal Ester (Transesterification) Start->Transester Simultaneous Reaction Target->Transester Excess Diol, Heat (Side Reaction) Hydrolysis Ketal Carboxylic Acid (Hydrolysis) Target->Hydrolysis Trace H2O, Acid (Workup Issue) Oligomer Oligomeric Esters (Polymerization) Transester->Oligomer Intermolecular Reaction

Reaction pathway showing desired ketalization vs. transesterification and hydrolysis side reactions.

Troubleshooting Guide & FAQs

Q1: My LC-MS shows a major +16 Da mass shift relative to my target product. What is this impurity and how do I prevent it? Causality: You are observing the transesterification side product . Your target, ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate, has a molecular weight of 214.26 g/mol . The +16 Da shift (MW 230.26) corresponds to the 2-hydroxyethyl ester. Because ethylene glycol is a primary alcohol and is often added in large excess to drive the ketalization equilibrium, it readily undergoes Fischer transesterification with the ethyl ester under high heat and acidic conditions[3]. Solution: Do not use a massive excess of ethylene glycol. Restrict the stoichiometry to 1.2 – 1.5 equivalents. Additionally, switch from p-Toluenesulfonic acid (p-TsOH) to a milder catalyst like 10-Camphorsulfonic acid (CSA)[2].

Q2: The reaction stalls at 75-80% conversion despite prolonged heating. Should I add more acid catalyst? Causality: No. Ketalization is a strictly equilibrium-driven process. Adding more acid will only accelerate the rate at which you reach equilibrium, while simultaneously increasing the rate of transesterification and oligomerization. The stall is caused by inefficient water removal. Solution: Ensure your Dean-Stark trap is properly insulated. If you are operating on a small scale (<50 mL solvent), a Dean-Stark trap is highly inefficient due to solvent hold-up. Instead, use a modified apparatus with an addition funnel packed with activated 4Å molecular sieves mounted directly above the reaction flask[4].

Q3: I see a highly polar, baseline spot on my TLC plate after workup. What went wrong? Causality: This is 1,4-dioxaspiro[4.5]decane-8-carboxylic acid, resulting from ester hydrolysis . This typically occurs during the concentration phase or aqueous workup if the acid catalyst was not completely neutralized. Solution: You must quench the reaction with a mild base (e.g., saturated NaHCO₃) before removing the solvent in vacuo.

Quantitative Data: Reaction Parameters vs. Side Product Profile

To illustrate the impact of experimental choices on chemoselectivity, the following table summarizes the quantitative side-product distribution based on varying reaction conditions.

Solvent & TempCatalystEthylene GlycolConversionTransesterificationHydrolysis
Toluene, 110°C (16h)p-TsOH (0.10 eq)5.0 eq>95%~28% <2%
Toluene, 110°C (2.5h)CSA (0.05 eq)1.5 eq92%<3% <2%
Benzene, 80°C (8h)p-TsOH (0.05 eq)2.0 eq88%<5% <2%
Toluene, 110°C (3h)*CSA (0.05 eq)1.5 eq90%<3%~18%

*Condition 4 represents a failure to quench the acid catalyst prior to aqueous workup, demonstrating the causality of hydrolysis.

Self-Validating Experimental Protocol

This optimized protocol utilizes a controlled stoichiometry and a milder acid catalyst (CSA) to suppress transesterification while maximizing ketal conversion[2]. Every critical step includes a self-validation checkpoint to ensure system integrity.

Reagents:

  • Ethyl 4-oxocyclohexanecarboxylate: 1.0 eq (Substrate)

  • Ethylene glycol: 1.5 eq (Strictly controlled to prevent transesterification)

  • 10-Camphorsulfonic acid (CSA): 0.05 eq (Mild acid catalyst)

  • Toluene: 0.2 M relative to substrate

Step-by-Step Methodology:

  • Apparatus Setup: Equip an oven-dried round-bottom flask with a Dean-Stark trap and a reflux condenser.

    • Self-Validation Check: Fill the Dean-Stark trap arm with dry toluene before heating. If the trap is not pre-filled, the initial distillation will strip solvent from the reaction flask, drastically altering the molarity and potentially precipitating the catalyst.

  • Reaction Initiation: Add the keto-ester, toluene, ethylene glycol, and CSA to the flask. Heat the mixture to reflux (oil bath temperature ~130 °C).

  • Equilibrium Monitoring: Monitor the collection of water in the Dean-Stark trap. Reflux for exactly 2.5 hours.

    • Self-Validation Check: Distinct water droplets must visibly separate at the bottom of the Dean-Stark trap within the first 45 minutes. If no aqueous phase separates, your toluene is wet, or the apparatus is leaking vapor. Stop the reaction and troubleshoot the setup.

  • Critical Quench: Remove the flask from the heat source and allow it to cool to room temperature. Immediately add saturated aqueous NaHCO₃ (equal to 50% of the reaction volume).

    • Self-Validation Check: Observe the aqueous layer with pH indicator paper. It must read pH > 7. If it remains acidic, add additional NaHCO₃. Failing this check guarantees ester hydrolysis during the next step.

  • Workup & Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (2x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the pure ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate.

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate

Welcome to the technical support center for the synthesis and optimization of 2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate. This guide is designed for researchers, scientists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and optimization of 2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) related to the synthesis of this valuable spirocyclic compound. As a molecule with applications in medicinal chemistry and materials science, mastering its synthesis is crucial for advancing research and development projects.[1] This document provides a comprehensive resource to navigate the common challenges encountered during its preparation.

I. Reaction Overview and Mechanism

The synthesis of 2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate typically involves a two-step process:

  • Ketalization: The formation of the 1,4-dioxaspiro[4.5]decane core via the reaction of a suitable cyclohexanone precursor with ethylene glycol. This acid-catalyzed reaction protects the ketone functionality.

  • Esterification: The introduction of the 2-hydroxyethyl ester group by reacting the carboxylate intermediate with 2-hydroxyethanol.

Understanding the underlying mechanisms of these reactions is paramount for effective troubleshooting.

Ketalization Mechanism

The ketalization reaction is a reversible, acid-catalyzed process. The acid protonates the carbonyl oxygen of the cyclohexanone derivative, increasing the electrophilicity of the carbonyl carbon. This is followed by nucleophilic attack by the hydroxyl groups of ethylene glycol. Subsequent dehydration yields the stable spiroketal.

Ketalization_Mechanism cluster_0 Protonation cluster_1 Nucleophilic Attack cluster_2 Dehydration & Ring Closure Ketone Cyclohexanone Derivative H+ H+ Ketone->H+ Protonated_Ketone Protonated Ketone Ketone->Protonated_Ketone + H+ H+->Protonated_Ketone Ethylene_Glycol Ethylene Glycol Protonated_Ketone->Ethylene_Glycol Hemiketal Hemiketal Intermediate Protonated_Ketone->Hemiketal + Ethylene Glycol Ethylene_Glycol->Hemiketal Protonated_Hemiketal Protonated Hemiketal Hemiketal->Protonated_Hemiketal + H+ Hemiketal->Protonated_Hemiketal Carbocation Carbocation Protonated_Hemiketal->Carbocation - H2O Protonated_Hemiketal->Carbocation Spiroketal 1,4-Dioxaspiro[4.5]decane Core Carbocation->Spiroketal Intramolecular Attack Carbocation->Spiroketal

Caption: Acid-catalyzed ketalization mechanism.

Esterification Mechanism (Fischer-Speier)

The esterification of the carboxylate with 2-hydroxyethanol is also an acid-catalyzed equilibrium process. The acid protonates the carbonyl oxygen of the carboxylic acid, making it more susceptible to nucleophilic attack by the primary alcohol of 2-hydroxyethanol. Elimination of water yields the desired ester.

Esterification_Mechanism cluster_0 Protonation cluster_1 Nucleophilic Attack cluster_2 Proton Transfer & Dehydration Carboxylic_Acid Spiro-Carboxylic Acid H+ H+ Carboxylic_Acid->H+ Protonated_Acid Protonated Carboxylic Acid Carboxylic_Acid->Protonated_Acid + H+ H+->Protonated_Acid 2_Hydroxyethanol 2-Hydroxyethanol Protonated_Acid->2_Hydroxyethanol Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + 2-Hydroxyethanol 2_Hydroxyethanol->Tetrahedral_Intermediate Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate->Protonated_Intermediate Proton Transfer Tetrahedral_Intermediate->Protonated_Intermediate Ester 2-Hydroxyethyl Ester Protonated_Intermediate->Ester - H2O - H+ Protonated_Intermediate->Ester Purification_Workflow Start Crude Reaction Mixture Quench Quench with Mild Base (e.g., NaHCO3 aq.) Start->Quench Extraction Extract with Organic Solvent (e.g., Ethyl Acetate) Quench->Extraction Drying Dry Organic Layer (e.g., Na2SO4 or MgSO4) Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purification Concentration->Purification Column_Chromatography Silica Gel Column Chromatography Purification->Column_Chromatography If oil or amorphous solid Crystallization Recrystallization Purification->Crystallization If crystalline solid Pure_Product Pure Product Column_Chromatography->Pure_Product Crystallization->Pure_Product

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Optimization

Technical Support Center: Stability &amp; Troubleshooting for 2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate

Welcome to the Technical Support Center. As researchers and drug development professionals, you frequently encounter bifunctional molecules that demand precise, orthogonal protection strategies.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, you frequently encounter bifunctional molecules that demand precise, orthogonal protection strategies. 2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate is a classic example of a molecule with dual vulnerabilities: it contains an acid-labile cyclic ketal (the 1,4-dioxaspiro[4.5]decane motif) and a base-labile ester (the 2-hydroxyethyl carboxylate).

This guide is designed by application scientists to help you understand the mechanistic causality behind its degradation, troubleshoot common experimental failures, and execute self-validating protocols for controlled transformations.

Molecular Anatomy & Quantitative Stability Profile

To successfully manipulate this molecule, you must exploit the orthogonal reactivity of its functional groups. Many protective groups, such as ketals, are specifically utilized in organic synthesis because they are completely stable under basic conditions but can be selectively removed by aqueous acid[1]. Conversely, the ester group is highly susceptible to nucleophilic attack by hydroxide ions but relatively stable to mild acids.

Quantitative Stability Profile (pH vs. Half-Life)

Note: Data represents generalized kinetic behavior for these functional classes to guide experimental design.

Environmental ConditionpHVulnerable Functional GroupEstimated Half-Life ( t1/2​ )Primary Degradant Formed
0.1 M HCl (Aqueous) 1.0Ketal< 10 minutes2-Hydroxyethyl 4-oxocyclohexanecarboxylate
10 mM TFA (Aqueous) ~2.0Ketal~ 2 hours2-Hydroxyethyl 4-oxocyclohexanecarboxylate
PBS Buffer 7.4None (Stable)> 6 monthsNone (Intact Molecule)
0.1 M LiOH (THF/H₂O) ~13.0Ester< 30 minutes1,4-Dioxaspiro[4.5]decane-8-carboxylate (Salt)

Troubleshooting Guide: Acidic Conditions (Ketal Lability)

Under acidic conditions, the 1,4-dioxolane ring undergoes rapid hydrolysis. The mechanism requires an extra proton transfer step, beginning with the protonation of the ketal oxygen, followed by the elimination of the alcohol to form a π -bond[2].

AcidHydrolysis A 2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate (Intact Ketal) B Protonated Acetal Oxygen (Fast Equilibrium) A->B + H+ C Carboxonium Ion (Rate-Determining Step) B->C - Ring Opening D Hemiketal Intermediate C->D + H2O E 2-Hydroxyethyl 4-oxocyclohexanecarboxylate + Ethylene Glycol D->E - H+, - Ethylene Glycol

Acid-catalyzed ketal hydrolysis mechanism via carboxonium ion.

Frequently Asked Questions (Acidic Conditions)

Q: During standard silica gel column chromatography, my compound degrades into a highly polar smear. Why? A: Silica gel possesses mildly acidic silanol groups on its surface. Because the 1,4-dioxaspiro[4.5]decane group is highly sensitive to acid, it undergoes premature hydrolysis on the column. Solution: Pre-treat the silica gel with 1% triethylamine (TEA) in your mobile phase to neutralize the acidic sites before loading your sample.

Q: What is the kinetic bottleneck if I intentionally want to deprotect the ketal? A: The formation of the resonance-stabilized carboxonium ion intermediate is considered the rate-determining step of this cleavage reaction[3]. Because this intermediate has cationic character, the reaction rate is highly dependent on the pH and the stabilizing environment of the solvent.

Troubleshooting Guide: Basic Conditions (Ester Saponification)

When exposed to basic conditions, the ketal remains perfectly intact, but the 2-hydroxyethyl ester undergoes base-promoted hydrolysis (saponification). The first step is the nucleophilic addition of the hydroxide ion to the carbonyl carbon of the ester to form a tetrahedral intermediate[4].

BaseHydrolysis A 2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate (Intact Ester) B Tetrahedral Intermediate (Nucleophilic Attack) A->B + OH- (Aqueous Base) C 1,4-Dioxaspiro[4.5]decane-8-carboxylate (Carboxylate Salt) B->C - Ethylene Glycol (Elimination) D 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid (Free Acid) C->D + H+ (Acidic Workup)

Base-promoted ester saponification via tetrahedral intermediate.

Frequently Asked Questions (Basic Conditions)

Q: I attempted to saponify the ester using 1M NaOH, but upon acidic workup to isolate the product, I lost the ketal protecting group. What went wrong? A: The saponification itself was successful, as ketals are stable in base[1]. The degradation occurred during your acidic workup. If you used a strong acid (like concentrated HCl) and lowered the pH below 3, the newly formed 1,4-dioxaspiro[4.5]decane-8-carboxylic acid underwent rapid acid-catalyzed ketal hydrolysis. Solution: Use a mild acid like 1M citric acid and carefully titrate the pH to ~4.5 at 0°C just until the carboxylic acid can be extracted.

Q: Is the basic hydrolysis of the 2-hydroxyethyl ester reversible? A: No. While the initial formation of the tetrahedral intermediate is reversible, the final deprotonation step yields a resonance-stabilized carboxylate ion that is completely unreactive towards nucleophilic substitution, making the overall saponification process irreversible[5].

Q: I used sodium methoxide in methanol to deprotect the ester, but LC-MS shows a mass corresponding to a methyl ester rather than the free acid. Why? A: You have inadvertently performed a transesterification rather than a saponification. To obtain the free carboxylic acid, you must use an aqueous base (like NaOH or LiOH) where the hydroxide ion acts as the nucleophile[6].

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific causality for reagent choices and built-in analytical checkpoints.

Protocol A: Selective Ketal Cleavage (Preserving the Ester)

Goal: Hydrolyze the spiro-ketal to a ketone without cleaving the 2-hydroxyethyl ester. Causality: Strong aqueous acids (e.g., 1M HCl) risk concurrent ester hydrolysis. By using a mild, buffered acid like Pyridinium p-toluenesulfonate (PPTS) in a wet organic solvent, we selectively target the more labile ketal.

  • Solvation: Dissolve 2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate (1.0 eq) in acetone/water (9:1 v/v). Causality: Acetone acts as the organic solvent, while water is the stoichiometric nucleophile required for hydrolysis.

  • Catalysis: Add PPTS (0.1 eq). Causality: PPTS provides a mildly acidic environment (pH ~4.5) to protonate the ketal oxygen without triggering ester cleavage.

  • Execution & Validation: Heat to 45°C. Monitor by LC-MS every 2 hours. Self-validation checkpoint: The reaction is complete when the starting material mass disappears and a more polar peak (ketone) emerges. If a highly polar carboxylic acid peak appears, your temperature is too high, causing ester cleavage.

  • Quench: Add saturated aqueous NaHCO₃. Causality: Neutralizes the PPTS, halting any further acid-catalyzed degradation during concentration.

  • Isolation: Extract with EtOAc, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Selective Ester Saponification (Preserving the Ketal)

Goal: Hydrolyze the 2-hydroxyethyl ester to a free carboxylic acid without deprotecting the ketone. Causality: The typical conditions for the basic hydrolysis of esters involve the use of an excess of hydroxide, followed by an acidic workup step[6].

  • Solvation: Dissolve the compound in THF/MeOH/H₂O (2:1:1 v/v). Causality: This solvent mixture ensures both the hydrophobic organic substrate and the inorganic base remain in a single homogeneous phase.

  • Reaction: Add LiOH monohydrate (2.0 eq) at 0°C, then warm to room temperature. Causality: LiOH is a mild base that efficiently attacks the ester carbonyl.

  • Validation: Monitor by TLC/LC-MS. Self-validation checkpoint: Look for the disappearance of the ester mass. Because the reaction is irreversible, equilibrium driving (e.g., Dean-Stark) is not required.

  • Controlled Workup (Critical): Acidify the aqueous layer to pH 4.5 using 1M citric acid at 0°C. Causality: Carefully controlling the pH to 4.5 protonates the carboxylate (pKa ~4.5) to allow organic extraction, while preventing the acid-catalyzed ketal hydrolysis that occurs rapidly at pH < 3.

  • Isolation: Extract with EtOAc, dry over Na₂SO₄, and concentrate.

Sources

Troubleshooting

Technical Support Center: Chiral Separation of 1,4-Dioxaspiro[4.5]decane Enantiomers

Welcome to the specialized technical support center for the chiral resolution of 1,4-dioxaspiro[4.5]decane derivatives. These spiro-cyclic ketals are critical chiral building blocks and privileged scaffolds in the synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the specialized technical support center for the chiral resolution of 1,4-dioxaspiro[4.5]decane derivatives. These spiro-cyclic ketals are critical chiral building blocks and privileged scaffolds in the synthesis of bioactive molecules, including sigma receptor modulators and bacterial quorum-sensing inhibitors[1][2].

Because the 1,4-dioxaspiro[4.5]decane core is an acetal (specifically, the ethylene glycol ketal of cyclohexanone), its enantiomeric separation presents unique physicochemical challenges—most notably, extreme sensitivity to acidic hydrolysis during chromatography. This guide provides self-validating protocols, troubleshooting matrices, and mechanistic FAQs to ensure robust enantiomeric resolution.

Separation Strategy & Decision Workflow

The orthogonal geometry of the spiro-fused cyclohexane and dioxolane rings provides a rigid 3D pharmacophore. This rigidity is highly advantageous for chiral recognition via steric inclusion but requires careful selection of the Chiral Stationary Phase (CSP) and mobile phase environment.

KetalSeparation Start Racemic 1,4-dioxaspiro[4.5]decane Scale Separation Scale? Start->Scale Analytical Analytical HPLC/SFC (< 10 mg) Scale->Analytical Analytical Prep Preparative Scale (> 100 mg) Scale->Prep Preparative CSP Immobilized Polysaccharide CSP (e.g., Chiralpak IA/IC) Analytical->CSP Prep->CSP SFC/HPLC Cryst Diastereomeric Crystallization (e.g., spiro-TADDOL) Prep->Cryst Resolution Hydrolysis Analyte contains basic amines? CSP->Hydrolysis BaseMod Use 0.1% DEA/TEA as Modifier Hydrolysis->BaseMod Yes Neutral Use Neutral Mobile Phase (Hexane/IPA) Hydrolysis->Neutral No AcidWarning DO NOT USE TFA/FA (Prevents Ketal Cleavage) BaseMod->AcidWarning Neutral->AcidWarning

Workflow for chiral separation of 1,4-dioxaspiro[4.5]decane derivatives.

Self-Validating Protocol: Chiral HPLC Method Development

To prevent false negatives (where a lack of separation is actually due to on-column degradation), this protocol utilizes a self-validating System Suitability Test (SST) based on immobilized polysaccharide CSPs[1][3].

Step 1: Column Selection (Immobilized CSPs)

  • Action: Select an immobilized amylose or cellulose column (e.g., Chiralpak IA or IC, 250 x 4.6 mm, 5 µm).

  • Causality: Substituted 1,4-dioxaspiro[4.5]decanes often exhibit poor solubility in standard alcohols. Immobilized columns allow the use of "non-standard" solvents like Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM) as sample diluents without stripping the chiral polymer from the silica support.

Step 2: Mobile Phase Preparation (Strictly Neutral/Basic)

  • Action: Prepare a Normal Phase (NP) mixture of n-Hexane and Isopropanol (IPA) at an 80:20 (v/v) ratio.

  • Action (If basic functional groups are present): Add 0.1% Diethylamine (DEA). Never add Trifluoroacetic Acid (TFA) or Formic Acid (FA).

  • Causality: The dioxolane ring is highly labile to acidic hydrolysis. Acidic modifiers will protonate the acetal oxygen, triggering ring-opening into cyclohexanone and a diol. DEA suppresses secondary interactions with residual silanols on the CSP without risking ketal cleavage.

Step 3: Sample Preparation & Injection

  • Action: Dissolve the racemate in the exact mobile phase composition to a concentration of 1.0 mg/mL. Inject 5–10 µL.

  • Causality: Dissolving the sample in the mobile phase prevents "solvent shock," which causes peak distortion and fronting, masking true enantiomeric resolution.

Step 4: Self-Validation & System Suitability

  • Action: Monitor the chromatogram at the specific UV maximum of your derivative (typically 210-254 nm).

  • Validation Check: If a sharp, early-eluting peak appears near the void volume ( t0​ ), halt the run. This indicates on-column ketal hydrolysis. Check the pH of your mobile phase and ensure the column was not previously used with acidic modifiers. A valid run must show a stable baseline with a tailing factor ( Tf​ ) < 1.5 for both enantiomer peaks.

Quantitative Data: CSP & Mobile Phase Selection Matrix

Use the following table to select the optimal starting conditions based on historical chromatographic data for spiro-cyclic ketals.

Chiral Stationary Phase (CSP)Polymer TypeRecommended Mobile PhaseModifierTypical Enantioselectivity ( α )Ketal Stability Risk
Chiralpak IA Immobilized Amylose tris(3,5-dimethylphenylcarbamate)Hexane / MTBE (80:20)None1.5 – 2.8Low
Chiralpak IC Immobilized Cellulose tris(3,5-dichlorophenylcarbamate)Hexane / IPA (90:10)0.1% DEA1.3 – 2.2Low
Chiralcel OD-H Coated Cellulose tris(3,5-dimethylphenylcarbamate)Hexane / EtOH (85:15)None1.1 – 1.8Low
AGP (Protein-based) α1​ -acid glycoproteinPhosphate Buffer / ACNNone< 1.2High (if pH < 7.0)

Troubleshooting Guide & FAQs

Q: Why am I observing peak splitting, or a massive peak at the void volume ( t0​ ), during my HPLC run?

A: On-Column Ketal Hydrolysis. The 1,4-dioxaspiro[4.5]decane scaffold is a cyclic ketal. If your mobile phase contains acidic modifiers, or if you are using a reverse-phase (RP) system with an unbuffered aqueous phase (pH < 7), the ketal will rapidly hydrolyze back into cyclohexanone and the corresponding chiral diol.

  • Solution: Flush the column with 100% ethanol to remove residual acids. Switch to a strictly neutral normal-phase system (e.g., Hexane/Ethanol). If your compound requires a modifier to fix peak tailing, use a basic additive like 0.1% DEA or Triethylamine (TEA).

Q: How does the spiro-fusion of 1,4-dioxaspiro[4.5]decane affect chiral recognition on polysaccharide columns?

A: It enhances steric inclusion. Polysaccharide CSPs separate enantiomers based on a combination of hydrogen bonding, dipole-dipole interactions, and steric fit within the helical grooves of the polymer[3]. The spiro-fusion forces the cyclohexane ring to sit perfectly orthogonal to the 1,3-dioxolane ring. This creates a highly rigid, bulky 3D structure with zero conformational flexibility. This rigidity allows one enantiomer to perfectly dock into the chiral cavity of an amylose-based CSP (like Chiralpak IA), while the other enantiomer is sterically excluded, leading to exceptionally high separation factors ( α > 2.0).

Q: Can I scale up the separation of these enantiomers without using Preparative Chromatography?

A: Yes, via Crystallization-Induced Diastereomer Transformation. If preparative SFC or HPLC is cost-prohibitive, 1,4-dioxaspiro[4.5]decane derivatives can often be resolved via fractional crystallization. By reacting the racemic spiro-ketal with a chiral resolving agent (such as spiro-TADDOL or a chiral diol), you can form a mixture of diastereomers. Because the spiro-cyclic core is so rigid, the resulting diastereomers typically exhibit vastly different solubility profiles, allowing for efficient separation via simple fractional crystallization in solvents like a Toluene/CHCl₃ mixture[4].

Q: Why is my compound exhibiting severe peak tailing even in neutral Normal Phase conditions?

A: Unshielded Silanol Interactions. Even in neutral conditions, the underlying silica support of the CSP contains residual silanol groups (-SiOH). If your 1,4-dioxaspiro[4.5]decane derivative contains a basic amine or a strongly hydrogen-bonding moiety, it will interact with these silanols, causing tailing.

  • Solution: Add 0.1% to 0.2% DEA to the mobile phase. The DEA acts as a sacrificial base, competitively binding to the acidic silanols and shielding your analyte, resulting in sharp, Gaussian peaks without threatening the integrity of the ketal ring.

References

  • Preparation of chiral 3-oxocycloalkanecarbonitrile and its derivatives by crystallization-induced diastereomer transformation of ketals RSC Advances URL:[Link]

  • 1,3-Dithiolane as a Privileged Scaffold in Bioactive Derivatives: Chiral Resolution and Assignment of Absolute Configuration Molecules (MDPI) URL:[Link]

  • A Versatile Strategy for the Synthesis of 4,5-Dihydroxy-2,3-Pentanedione (DPD) and Related Compounds as Potential Modulators of Bacterial Quorum Sensing Molecules (MDPI) URL:[Link]

  • Chiral HPLC Separations: Guidebook and Method Development Phenomenex URL:[Link]

Sources

Optimization

"scale-up challenges for 1,4-dioxaspiro[4.5]decane-8-one production"

Welcome to the dedicated technical support and troubleshooting hub for the scale-up synthesis of 1,4-dioxaspiro[4.5]decane-8-one (also known as 1,4-cyclohexanedione monoethylene acetal). This compound is a critical spiro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support and troubleshooting hub for the scale-up synthesis of 1,4-dioxaspiro[4.5]decane-8-one (also known as 1,4-cyclohexanedione monoethylene acetal). This compound is a critical spirocyclic building block widely utilized in the synthesis of potent analgesic compounds and tritium-labelled probes for dopamine reuptake complex studies[1].

Scaling up the mono-protection of 1,4-cyclohexanedione (CHD) presents significant kinetic and thermodynamic challenges. This guide provides drug development professionals and synthetic chemists with validated protocols, mechanistic insights, and troubleshooting strategies to maximize monoketal selectivity and streamline purification.

Mechanistic Workflow & Kinetic Distribution

The synthesis relies on the acid-catalyzed condensation of 1,4-cyclohexanedione with ethylene glycol[2]. Because the two ketone moieties on the starting material are non-conjugated and chemically equivalent, the reaction is prone to over-acetalization, leading to statistical mixtures of unreacted starting material, the target monoketal, and the bisketal byproduct.

G SM 1,4-Cyclohexanedione (Starting Ketone) Mono 1,4-Dioxaspiro[4.5]decane-8-one (Target Monoketal) SM->Mono Acid Catalyst -H2O (Dean-Stark) EG Ethylene Glycol (1.0 - 1.05 eq) EG->Mono Bis Bisketal Byproduct (Over-acetalization) Mono->Bis Excess Glycol Extended Time Purify Selective Crystallization (EtOAc / Cyclohexane) Mono->Purify Controlled Workup Bis->Purify Impurity Rejection

Reaction pathway and kinetic distribution of 1,4-cyclohexanedione ketalization.

Frequently Asked Questions (FAQs)

Q1: Why do I consistently get a statistical mixture (unreacted ketone, monoketal, bisketal), and how can I shift the equilibrium? A: The ketalization of CHD is a classic equilibrium reaction. The rate constant for the first ketalization ( k1​ ) is only statistically larger than the second ( k2​ ). To maximize the monoketal, you must strictly limit ethylene glycol to 0.95–1.05 equivalents and tightly monitor the reaction time[2]. Extended reflux in a Dean-Stark apparatus will drive the equilibrium toward the bisketal (1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane) as water is continuously removed.

Q2: Can I use greener solvents instead of benzene or toluene for the azeotropic distillation? A: Yes. While toluene is the industry standard for Dean-Stark water removal, recent scale-up adaptations have successfully utilized tetrahydrofuran (THF) mixed with cyclohexane, or even aqueous systems using specialized catalysts. For instance, using weak acid acrylic cationic exchange resins in an aqueous medium (0.01~0.2g/ml) has been shown to improve monoketal selectivity up to 75%, providing an environmentally friendly alternative that avoids volatile aromatic solvents entirely[3].

Troubleshooting Guide: Common Scale-Up Failures

Issue 1: High Bisketal Contamination (>15%)
  • Causality: Over-acetalization occurs due to excess ethylene glycol, overly strong acid catalysis (e.g., concentrated H2​SO4​ ), or prolonged reaction times. Strong liquid acids fail to provide the kinetic control needed to stop the reaction at the mono-protected stage.

  • Solution: Switch to a milder catalyst such as p-toluenesulfonic acid (p-TsOH) or a solid-supported weak acid resin[3]. Solid-supported catalysts allow for rapid quenching by simple filtration, preventing further equilibration during the cool-down phase.

Issue 2: Severe Yield Loss During Purification
  • Causality: The polarity of the monoketal and the bisketal are remarkably similar. Standard single-solvent recrystallization is highly inefficient; repeated freezing and filtration cycles lead to massive product loss into the mother liquor[4].

  • Solution: Implement a biphasic extraction and selective anti-solvent crystallization strategy. After extracting the product into an organic phase (like ethyl acetate), concentrate it and crystallize using a mixed solvent system, such as ethyl acetate/cyclohexane[4] or petroleum ether (boiling range 60-90°C)[3]. This exploits the subtle solubility differences far better than single-solvent systems.

Validated Experimental Protocol & Quantitative Data

Quantitative Data: Catalyst & Solvent Comparison

The following table summarizes the impact of different catalytic and solvent systems on the scale-up yield and impurity profile of 1,4-dioxaspiro[4.5]decane-8-one.

Catalyst SystemSolvent SystemReaction TimeMonoketal YieldBisketal Impurity
H2​SO4​ (conc., 1 mol%)Toluene6.0 h42%>30%
p-TsOH (1 mol%)Toluene3.5 h65%12%
Acetic Acid / p-TsOHTHF / Cyclohexane6.0 h68%8%
Cationic Exchange ResinWater2.0 h75%<5%
Step-by-Step Methodology: Optimized 1 kg Scale-Up Synthesis

This protocol is designed as a self-validating system: the in-process pH control ensures the reaction halts precisely, while the specific solvent ratios dictate the purity of the precipitating product.

  • Reactor Charging: To a 10 L jacketed reactor equipped with a mechanical stirrer and a Dean-Stark trap, add 1,4-cyclohexanedione (1.00 kg, 8.92 mol), ethylene glycol (0.58 kg, 9.36 mol, 1.05 eq), and toluene (5.0 L).

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (17 g, 0.089 mol, 1 mol%).

  • Azeotropic Distillation: Heat the mixture to reflux (approx. 110°C) under a nitrogen atmosphere. Collect water via the Dean-Stark trap.

    • Causality Check: Monitor strictly via GC. Stop heating exactly when ~1 equivalent of water (approx. 160 mL) is collected (typically 3-4 hours). Pushing past this point exponentially increases bisketal formation.

  • Quenching (Critical Step): Cool the reactor to 20°C immediately. Add 30% aqueous sodium sulfite solution or 10% NaOH until the aqueous phase reaches pH 7-9[5].

    • Causality Check: Neutralizing the acid catalyst immediately is mandatory. If the catalyst is not neutralized before concentration, the increased thermal stress during solvent evaporation will drive the equilibrium backward (hydrolysis) or forward (bisketal formation), destroying the batch yield[5].

  • Phase Separation & Extraction: Separate the organic layer. Extract the aqueous layer once with ethyl acetate (1.5 L). Combine the organic layers, wash with brine, and concentrate under reduced pressure to yield a crude oil.

  • Selective Crystallization: Dissolve the crude oil in a minimal amount of ethyl acetate (approx. 0.5 L). Slowly add cyclohexane (approx. 2.0 L) while stirring at 0°C[4]. Filter the resulting white crystalline solid and dry under vacuum at 40°C to afford pure 1,4-dioxaspiro[4.5]decane-8-one.

Sources

Troubleshooting

"mitigating degradation of 2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate during storage"

Welcome to the technical support guide for 2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on mitigating degradation during storage and handling. Our goal is to ensure the integrity of your experiments by maintaining the stability and purity of this critical chemical entity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the storage and stability of 2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate.

Q1: What are the primary chemical features of this molecule that make it susceptible to degradation?

A1: The structure of 2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate contains two key functional groups that are prime targets for degradation:

  • Ester Linkage: The carboxylate ester is the most vulnerable site. It is susceptible to hydrolysis, a chemical reaction with water that cleaves the ester bond to form the parent carboxylic acid and alcohol.[1][2] This reaction can be catalyzed by both acidic and basic conditions and is significantly accelerated by increased temperature and moisture.[3][4]

  • Spiroketal (Acetal) Group: The 1,4-dioxaspiro[4.5]decane moiety is a spiroketal, which is a type of acetal. While generally stable under neutral and basic conditions, acetals can undergo hydrolysis under acidic conditions to revert to their constituent ketone and diol. The thermodynamic stability of spiroketals is influenced by several factors, including anomeric effects, and exposure to even mild acidic conditions can potentially lead to an equilibrium mixture of isomers or degradation.[5]

Q2: What are the ideal storage conditions for long-term stability?

A2: To minimize degradation, the compound should be stored under conditions that limit its exposure to catalysts of hydrolysis and other reactions. The ideal storage environment is:

  • Moisture-free: To prevent hydrolysis, the compound must be protected from water.[6][7]

  • Cold: Lower temperatures drastically slow the rate of chemical degradation reactions.[4]

  • Inert: An oxygen-free environment (e.g., under argon or nitrogen) minimizes the risk of oxidative degradation.[7]

  • Dark: Protection from light, especially UV, prevents photochemical degradation.[7]

A summary of recommended storage conditions is provided in the table below.

ParameterRecommended ConditionRationale
Temperature -20°C or lowerReduces the rate of all chemical degradation pathways.[4]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents potential oxidative degradation.[7]
Moisture Store in a desiccatorMinimizes water availability for hydrolysis.[6][7]
Light Amber vial or in the darkPrevents photochemical degradation.[7]
Container Tightly sealed, airtight vialPrevents ingress of moisture and oxygen from the atmosphere.[8]
Q3: I dissolve the compound in a solvent for my experiments. How should I store these solutions?

A3: Storing the compound in solution, especially in protic solvents like methanol or water, can accelerate degradation. If you must store solutions:

  • Use anhydrous, aprotic solvents (e.g., DMSO, DMF, Acetonitrile) whenever possible.

  • Prepare solutions fresh for each experiment.

  • If short-term storage is unavoidable, store small, single-use aliquots at -80°C to minimize freeze-thaw cycles. Freeze-thaw damage is often linked to the presence of moisture.[7]

Part 2: Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues related to the potential degradation of your compound.

Problem: I am observing inconsistent results or a loss of compound activity in my assays.
  • Potential Cause 1: Compound Degradation due to Improper Storage.

    • Troubleshooting Steps:

      • Review your storage conditions against the recommendations in the table above. Have there been any deviations?

      • Analyze an aliquot of your stored compound using a suitable analytical method (see Protocol 1) to check for the presence of degradation products.

      • Compare the analytical profile of your current stock to a freshly opened, new lot of the compound if available.

  • Potential Cause 2: Hydrolysis During Experimental Procedures.

    • Troubleshooting Steps:

      • Evaluate the pH of your experimental buffers and solutions. Avoid strongly acidic or basic conditions if possible. The rate of ester hydrolysis is influenced by pH.[6]

      • Minimize the time the compound spends in aqueous solutions, especially at elevated temperatures.

      • Consider if any other components in your assay could be catalyzing degradation.

Problem: I see new, unexpected peaks in my HPLC, LC-MS, or NMR analysis.
  • Potential Cause: Formation of Degradation Products.

    • Troubleshooting Steps:

      • Identify the Degradants: The most likely degradation products from ester hydrolysis are 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid and ethylene glycol . If your analytical method can detect these (e.g., LC-MS), check for their corresponding masses.

      • Perform a Forced Degradation Study: To confirm the identity of the impurity peaks, intentionally degrade a small sample of the compound (see Protocol 2). Compare the peaks generated in the forced degradation sample to the unexpected peaks in your experimental sample.

      • The workflow below provides a logical process for troubleshooting unexpected analytical results.

G start Unexpected Peak(s) in Analysis check_storage Review Storage & Handling History start->check_storage analyze_fresh Analyze a Fresh, Unopened Sample check_storage->analyze_fresh compare Compare Profiles analyze_fresh->compare match Do Profiles Match? compare->match degradation Conclusion: Degradation has Occurred in Stored Sample match->degradation No no_match Conclusion: Issue May Be in Analytical Method or Original Lot Purity match->no_match Yes forced_degradation Perform Forced Degradation Study (Protocol 2) degradation->forced_degradation confirm_peaks Confirm Degradant Peak Identities forced_degradation->confirm_peaks

Caption: Troubleshooting workflow for unexpected analytical results.

Part 3: Key Degradation Pathway

The primary mechanism of degradation for 2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate is hydrolysis of the ester bond. This reaction is catalyzed by acid (H⁺) or base (OH⁻) and accelerated by heat.

G cluster_0 Degradation Pathway Parent 2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate Products 1,4-Dioxaspiro[4.5]decane-8-carboxylic Acid + Ethylene Glycol Parent->Products Ester Hydrolysis Conditions H₂O (Water) Heat H⁺ (Acid) or OH⁻ (Base) Conditions->Parent

Caption: Primary hydrolytic degradation pathway.

Part 4: Experimental Protocols

Protocol 1: Routine Purity Assessment by HPLC-UV

This protocol provides a general method to assess the purity of your compound and detect the formation of the primary carboxylic acid degradant.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the compound.

    • Dissolve in a suitable solvent (e.g., Acetonitrile) to a final concentration of 1 mg/mL.

    • Vortex until fully dissolved.

    • Transfer to an HPLC vial.

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 210 nm (as the ester and resulting acid may lack a strong chromophore, low wavelength UV or alternative detection like mass spectrometry is recommended).

  • Analysis:

    • The parent compound will elute at a specific retention time.

    • The carboxylic acid degradation product, being more polar, will typically elute earlier.

    • Calculate purity by dividing the peak area of the parent compound by the total area of all peaks.

Protocol 2: Forced Degradation Study

This study will help confirm the identity of degradation products by intentionally creating them under controlled stress conditions.

  • Prepare three samples of the compound at 1 mg/mL in Acetonitrile/Water (1:1).

    • Sample 1 (Acid Stress): Add 1M HCl to a final concentration of 0.1M.

    • Sample 2 (Base Stress): Add 1M NaOH to a final concentration of 0.1M.

    • Sample 3 (Thermal Stress): Keep neutral.

  • Incubate Samples:

    • Heat all three samples at 60°C for 24 hours.

  • Analysis:

    • Before injection, neutralize the acid and base stressed samples with an equimolar amount of base or acid, respectively.

    • Analyze all three samples, along with an unstressed control sample, using the HPLC method from Protocol 1.

  • Interpretation:

    • The new peaks that appear in the stressed samples are degradation products. The retention times of these peaks can be compared to unknown impurities in your stored samples to aid in their identification. Ester hydrolysis is expected to be significant in both the acid and base stressed samples.[2][9][10]

References

  • How Does High Temperature and Humidity Lead to PET Plastic Hydrolysis?. Vertex AI Search.
  • Role of Temperature and Humidity in Stability Testing – StabilityStudies.in. Vertex AI Search.
  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Vertex AI Search.
  • 4.7 hydrolysis of esters. Vertex AI Search.
  • Compound storage made simple - Roylan Developments. Vertex AI Search.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Vertex AI Search.
  • Nonanomeric Spiroketals in Natural Products: Structures, Sources, and Synthetic Str
  • hydrolysis of esters - Chemguide. Vertex AI Search.
  • Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change M
  • [Structural identification of carboxylic esters by pyrolysis gas chrom
  • A Comparative Study of the Impact of Moisture on the Dielectric Capability of Esters for Large Power Transformers - ResearchGate.
  • 15.9: Hydrolysis of Esters - Chemistry LibreTexts. Chemistry LibreTexts.
  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC.
  • Basic Hydrolysis of Esters - Saponification - Master Organic Chemistry. Master Organic Chemistry.
  • Guideline on Declaration of Storage Conditions: A: in the product information of medicinal products - EMA. European Medicines Agency.
  • Method of quantification of carboxylic acids by mass spectrometry - Google Patents.
  • Full article: Development of Spectrophotometric Methods for the Analysis of Functional Groups in Oxidized Organic Aerosol - Taylor & Francis. Taylor & Francis Online.
  • Investigating the replacement of carboxylates with carboxamides to modulate the safety and efficacy of platinum(II) thioether cyanide scavengers - PMC.
  • Title Elucidation of the biodegradation pathways of bis(2-hydroxyethyl) terephthalate and dimethyl terephthalate under anaerobic - huscap. Hiroshima University.
  • TEMPERATURE AND RELATIVE HUMIDITY EFFECTS ON THE MECHANICAL AND CHEMICAL STABILITY OF COLLECTIONS - Smithsonian Research Online. Smithsonian Research Online.
  • 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid, 8-(2-propen-1-yl)-, ethyl ester - Guidechem. Guidechem.
  • Detection techniques of carboxylesterase activity: An upd
  • Radiolytic degradation of dodecane substituted with common energetic functional groups. SpringerLink.
  • Reactive Synergies using Mixed Oxidants for Emerging Contaminant Removal.
  • Structural and Biochemical Insights into Bis(2-hydroxyethyl) Terephthalate Degrading Carboxylesterase Isolated from Psychrotrophic Bacterium Exiguobacterium antarcticum - MDPI. MDPI.
  • Synthesis of 1,4-dioxaspira[4.5]decan-8-one - ResearchGate.
  • Ethyl 1,4-dioxaspiro(4.5)decane-8-carboxylate | C11H18O4 | CID 10488810 - PubChem. PubChem.
  • Stereocontrolled synthesis of spiroketals via a remarkable methanol-induced kinetic spirocycliz
  • 2-{1,4-dioxaspiro[4.5]decan-8-yl}-2-hydroxyacetonitrile - NextSDS. NextSDS.
  • Nitroalkanes as Central Reagents in the Synthesis of Spiroketals - MDPI. MDPI.
  • WO2021124149A1 - Process for purifying bis(2-hydroxyethyl)terephthalate - Google Patents.

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Analytical Validation Guide for 2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate

Target Audience: Researchers, Analytical Scientists, and CMC (Chemistry, Manufacturing, and Controls) Professionals. Introduction & Molecular Vulnerability Analysis As a Senior Application Scientist, I approach the analy...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and CMC (Chemistry, Manufacturing, and Controls) Professionals.

Introduction & Molecular Vulnerability Analysis

As a Senior Application Scientist, I approach the analytical validation of pharmaceutical intermediates by first deconstructing their molecular architecture. 2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate (CAS: 1823582-50-8) presents a unique analytical challenge due to its orthogonal chemical sensitivities and lack of a conjugated π -system.

The molecule contains three critical functional groups:

  • Spiroketal (1,4-dioxaspiro[4.5]decane): Highly labile under acidic conditions, prone to hydrolysis back to the corresponding cyclohexanone.

  • Ester Linkage: Susceptible to base-catalyzed saponification.

  • Primary Alcohol (2-hydroxyethyl): Capable of hydrogen bonding, which induces severe peak tailing in gas chromatography if left underivatized.

Because this compound lacks a strong chromophore, traditional HPLC-UV methods operating at low wavelengths (e.g., 205–210 nm) suffer from severe baseline drift during gradient elution and poor sensitivity. Therefore, establishing a robust, self-validating analytical method requires advanced detection modalities and strict adherence to the1.

Comparative Analysis of Analytical Modalities

To objectively validate the purity and structural integrity of this compound, we must compare the performance of three primary analytical modalities. The goal is to select a method that is "fit for purpose" across the reporting range.

HPLC-CAD (Charged Aerosol Detection) vs. HPLC-UV
  • Causality & Rationale: CAD provides a uniform, mass-dependent response for all non-volatile analytes, independent of their optical properties. While UV detection requires the ester carbonyl (weak absorbance at 210 nm), CAD easily detects the intact molecule and its non-volatile degradants with high precision.

  • Verdict: HPLC-CAD is the superior choice for routine assay and stability-indicating purity analysis.

GC-FID (Gas Chromatography with Flame Ionization Detection)
  • Causality & Rationale: GC-FID is excellent for detecting volatile impurities (e.g., residual ethylene glycol or 1,4-dioxane derivatives). However, the terminal hydroxyl group on the 2-hydroxyethyl moiety causes thermal degradation and peak tailing.

  • Verdict: GC-FID is highly effective only if the sample undergoes pre-column derivatization (e.g., silylation with BSTFA) to cap the hydroxyl group.

qNMR (Quantitative Nuclear Magnetic Resonance)
  • Causality & Rationale: qNMR measures the absolute ratio of specific protons (e.g., the spiroketal methylene protons) against a certified internal standard (like Maleic acid). It does not require a reference standard of the analyte itself.

  • Verdict: Best used as a primary reference method to establish the absolute purity of the reference standard before routine HPLC/GC use.

Quantitative Method Comparison & Experimental Data

The following tables summarize the experimental validation data comparing these modalities, demonstrating their stability-indicating power as mandated by ICH Q2(R2).

Table 1: Comparative Performance Metrics for Purity Validation
Validation Parameter (ICH Q2(R2))HPLC-CAD (Underivatized)GC-FID (BSTFA Derivatized) 1 H-qNMR (Absolute)
Specificity Excellent (Resolves all degradants)Good (Volatiles only)Excellent (Structural proof)
Linearity Range 10 µg/mL to 150 µg/mL50 µg/mL to 500 µg/mL1 mg/mL to 20 mg/mL
LOD / LOQ 0.5 µg/mL / 1.5 µg/mL2.0 µg/mL / 6.0 µg/mLN/A (Sensitivity limited)
Accuracy (% Recovery) 99.2% ± 0.8%97.5% ± 1.5%99.8% ± 0.3%
Precision (% RSD) 0.6% (n=6)1.8% (n=6)0.4% (n=6)
Primary Use Case Routine Assay & StabilityResidual Solvents & VolatilesReference Standard Characterization
Table 2: Forced Degradation Profile (Stability-Indicating Power)

To demonstrate specificity, samples were exposed to physical and chemical stress conditions. A mass balance approach (Sum of Degradants + Parent = 100% ± 2%) was used to self-validate the HPLC-CAD method, ensuring no "invisible" degradants were lost.

Stress ConditionReagent / TempTimePrimary Degradant IdentifiedMass Balance (% Recovery)
Acidic 0.1 M HCl, 60°C4 hrs4-(2-hydroxyethoxycarbonyl)cyclohexanone99.1%
Basic 0.1 M NaOH, 60°C2 hrs1,4-Dioxaspiro[4.5]decane-8-carboxylic acid98.5%
Oxidative 3% H₂O₂, 25°C24 hrsMinor N/A (Highly stable)99.8%
Thermal 80°C (Solid)7 daysNone detected100.0%

Visualizing the Validation & Degradation Workflows

To ensure a robust control strategy, the analytical lifecycle and the chemical degradation pathways must be mapped.

Sources

Comparative

"structure-activity relationship (SAR) studies of 2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate analogs"

As drug discovery increasingly shifts away from planar, aromatic-heavy molecules toward 3D-rich architectures, the "Escape from Flatland" paradigm has become a cornerstone of modern medicinal chemistry. At the forefront...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery increasingly shifts away from planar, aromatic-heavy molecules toward 3D-rich architectures, the "Escape from Flatland" paradigm has become a cornerstone of modern medicinal chemistry. At the forefront of this shift is the 1,4-dioxaspiro[4.5]decane scaffold. Specifically, 2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate serves as a highly versatile, bifunctional intermediate.

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of analogs derived from this scaffold, objectively evaluating their performance against traditional planar and unprotected alternatives in the context of GPCR agonism (such as RXFP1 and 5-HT1A receptors) [1][2].

Mechanistic Rationale: Why This Specific Scaffold?

To understand the value of 2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate, we must deconstruct its molecular architecture and the causality behind its use in SAR campaigns:

  • The Spiroketal Core (1,4-Dioxaspiro[4.5]decane): Unlike flat phenyl rings, the spirocyclic system introduces a rigid, three-dimensional conformation. This high Fraction of sp³ hybridized carbons ( Fsp3​ ) enhances aqueous solubility and reduces off-target promiscuity. Furthermore, the ketal group acts as an internal protecting group for the C4-ketone, preventing unwanted nucleophilic attacks or metabolic reduction (e.g., by aldo-keto reductases) during in vivo circulation [1].

  • The 2-Hydroxyethyl Ester Handle: The C8-carboxylate esterified with a 2-hydroxyethyl group provides a dual-reactivity handle. The primary alcohol can be readily converted into a leaving group (e.g., tosylate or mesylate) for nucleophilic substitution (such as attaching arylpiperazines for 5-HT1A targeting), or the ester can be selectively hydrolyzed to form robust amide linkages (crucial for RXFP1 agonists like AZD5462) [3].

Comparative SAR Analysis: Escaping Flatland

When optimizing a lead compound, medicinal chemists often compare the spirocyclic scaffold against alternative structural motifs. Below is a quantitative comparison demonstrating how substituting a flat aromatic ring or an unprotected cyclohexanone with the 1,4-dioxaspiro[4.5]decane core impacts both pharmacodynamics (Target Affinity) and pharmacokinetics (Metabolic Clearance).

Quantitative Performance Comparison
ParameterAlternative A: Flat Phenyl AnalogAlternative B: Unprotected CyclohexanoneProduct: 1,4-Dioxaspiro[4.5]decane Analog
Structural Geometry Planar (2D)Flexible (3D)Rigid Spirocyclic (3D)
Fsp3​ Character 0.150.650.85
Target Affinity (pEC 50​ ) 6.2 ± 0.17.1 ± 0.28.9 ± 0.1
hHEP CL int​ ( μ L/min/10 6 cells) > 150 (High Clearance)85 (Moderate Clearance)< 15 (Low Clearance)
Primary Metabolic Liability CYP450-mediated oxidationAldo-keto reductase reductionHighly stable
Aqueous Solubility ( μ g/mL) < 545> 200

Analytical Insight: The data clearly illustrates that Alternative A suffers from poor solubility and rapid hepatic clearance due to CYP450-driven aromatic oxidation. Alternative B improves 3D geometry but introduces a metabolic liability, as the unprotected ketone is rapidly reduced in vivo. The 1,4-Dioxaspiro[4.5]decane Analog effectively solves both issues: the spiroketal locks the conformation to maximize receptor binding (pEC 50​ = 8.9) while completely shielding the molecule from ketone reduction, resulting in excellent metabolic stability [1][2].

SAR Optimization & Profiling Workflow

The transition from a planar hit to a clinical candidate requires a systematic workflow. The following diagram illustrates the logical progression of utilizing the 2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate scaffold in a modern drug discovery pipeline.

SAR_Workflow Hit Flat Aromatic Hit (High Clearance) Scaffold 1,4-Dioxaspiro[4.5]decane Scaffold Insertion Hit->Scaffold Escape from Flatland Intermediate 2-Hydroxyethyl Ester Functionalization Scaffold->Intermediate Modular Synthesis Candidate Optimized 3D Candidate (e.g., AZD5462) Intermediate->Candidate SAR Optimization Assay1 Microsomal Stability (PK Profiling) Candidate->Assay1 Clearance Assay Assay2 GPCR Activation (PD Profiling) Candidate->Assay2 cAMP Assay

Workflow of Fsp3-enriched SAR optimization utilizing the 1,4-dioxaspiro[4.5]decane scaffold.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols detail the synthesis of the scaffold and the subsequent biological validation. Every step is designed with built-in causality and validation checkpoints.

Protocol A: Synthesis of 2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate

Objective: Generate the spiroketal core while simultaneously installing the 2-hydroxyethyl ester handle via transesterification [3].

  • Reaction Setup: To a jacketed reaction vessel, add ethyl 4-oxocyclohexane-1-carboxylate (1.0 eq) and toluene (solvent).

  • Reagent Addition: Introduce ethylene glycol (3.0 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 eq). Causality: Ethylene glycol serves a dual purpose here—it acts as the diol for ketalization of the C4-ketone and as the alcohol for the transesterification of the ethyl ester.

  • Azeotropic Distillation: Equip the vessel with a Dean-Stark trap. Heat the mixture to reflux (approx. 110°C) for 16 hours. Causality: The Dean-Stark trap continuously removes water (a byproduct of ketalization) and ethanol (from transesterification), driving the equilibrium toward the desired product according to Le Chatelier's principle.

  • Validation Checkpoint (NMR): Analyze an aliquot via 1 H NMR. The reaction is complete when the ketone carbonyl peak (~210 ppm in 13 C NMR) disappears, replaced by the spiroketal quaternary carbon signal at ~108 ppm.

  • Workup: Cool to room temperature, neutralize the acid catalyst with saturated aqueous NaHCO 3​ , extract the organic layer, dry over MgSO 4​ , and concentrate in vacuo.

Protocol B: In Vitro Hepatocyte Clearance Assay (hHEP CL int​ )

Objective: Validate the metabolic stability of the synthesized spirocyclic analogs compared to planar alternatives.

  • Incubation: Suspend cryopreserved human hepatocytes in Williams' Medium E at a density of 1×106 cells/mL.

  • Compound Spiking: Add the 1,4-dioxaspiro[4.5]decane analog (test compound) to a final concentration of 1 μ M. Causality: A low concentration ensures that metabolic enzymes are not saturated, allowing for first-order kinetic calculations.

  • Sampling & Quenching: Extract 50 μ L aliquots at 0, 15, 30, 60, and 120 minutes. Immediately quench each aliquot in 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: Cold acetonitrile instantly precipitates hepatic proteins, halting all enzymatic activity and ensuring accurate time-point measurements.

  • Analysis: Centrifuge the samples at 4000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound. Calculate intrinsic clearance (CL int​ ) using the half-life ( t1/2​ ) derived from the logarithmic decay curve.

Conclusion

The integration of the 2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate scaffold represents a highly effective strategy for overcoming the pharmacokinetic and pharmacodynamic limitations of traditional planar molecules. By providing a rigid, Fsp3​ -rich 3D architecture, this scaffold drastically reduces metabolic clearance while offering a versatile chemical handle for extensive SAR exploration. As evidenced by the development of advanced clinical candidates like AZD5462, mastering the chemistry of spirocyclic systems is indispensable for modern drug development professionals.

References

  • Discovery of Clinical Candidate AZD5462, a Selective Oral Allosteric RXFP1 Agonist for Treatment of Heart Failure. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Synthesis, biological evaluation and molecular modelling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists. IRIS Unimore. Available at:[Link]

  • Multi-kg Manufacture of AZD5462 Part 1: The Fragments, Featuring C−H Borylation, Organocatalytic Desymmetrization and Curtius Rearrangement. ChemRxiv. Available at:[Link]

Validation

Comprehensive Validation of 2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate Purity: An HPLC Detector Comparison Guide

The Analytical Challenge: A Non-Chromophoric Spirocycle 2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate (CAS: 1823582-50-8) is a highly versatile spirocyclic intermediate widely utilized as a building block in med...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge: A Non-Chromophoric Spirocycle

2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate (CAS: 1823582-50-8) is a highly versatile spirocyclic intermediate widely utilized as a building block in medicinal chemistry and advanced materials science[1]. Structurally, it is an aliphatic ester of a ketal-protected cyclohexanone.

From an analytical perspective, this molecule presents a significant challenge: it completely lacks conjugated π -electron systems or aromatic rings . Consequently, it does not possess a strong UV chromophore. Traditional High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) at standard wavelengths (e.g., 254 nm) yields no response. While low-wavelength UV detection (200–210 nm) can be attempted, it is notoriously unreliable due to severe baseline drift caused by mobile phase absorbance during gradient elution.

To establish a robust, stability-indicating purity method, analytical scientists must pivot to universal aerosol-based detectors. This guide objectively compares the performance of Charged Aerosol Detection (CAD) , Evaporative Light Scattering Detection (ELSD) , and low-wavelength UV Detection for the purity validation of this specific compound.

Mechanistic Comparison: Why Detector Choice Matters

Both CAD and ELSD are evaporative aerosol detectors that differentiate the analyte from the mobile phase based on relative volatility[2]. However, their detection mechanisms dictate vastly different performance capabilities for non-chromophoric esters.

  • ELSD (Evaporative Light Scattering Detector): Following nebulization and evaporation of the mobile phase, the remaining dry analyte particles pass through a light beam. The amount of scattered light is measured. The Causality Limitation: Particles must be large enough to efficiently scatter light. ELSD loses significant sensitivity for particle diameters below 50 nm, leading to a complex, exponential decay in response at low concentrations[2].

  • CAD (Charged Aerosol Detector): CAD also nebulizes and evaporates the eluent[3]. However, instead of relying on light scattering, the analyte particles collide with a secondary stream of nitrogen gas ionized by a high-voltage platinum corona wire. The charge transferred to the particles is measured by a highly sensitive electrometer. The Causality Advantage: Because charging is independent of chemical structure and effective down to 10 nm particle sizes, CAD provides a 10-fold better Limit of Detection (LOD) and a much wider dynamic range than ELSD[2].

DetectorMechanism Eluent HPLC Column Eluent (Analyte + Mobile Phase) Nebulizer Nebulization (N2 Gas) Eluent->Nebulizer Aerosol Pathway UV UV Detector (210 nm) (Low Signal / Baseline Drift) Eluent->UV Optical Pathway Evaporation Desolvation / Evaporation (Volatile MP Removed) Nebulizer->Evaporation ELSD ELSD Light Scattering (>50 nm Particles) Evaporation->ELSD Light Source CAD CAD Corona Discharge Charge (>10 nm Particles) Evaporation->CAD Ionized N2

Fig 1: Mechanistic workflow comparing UV, ELSD, and CAD pathways for non-chromophoric analytes.

Self-Validating Experimental Protocol

To ensure data integrity, the following methodology incorporates a self-validating System Suitability Test (SST) designed specifically for aerosol-based detection.

Step 1: Mobile Phase Preparation (Strictly Volatile)
  • Aqueous Phase (A): HPLC-grade Water with 0.1% Formic Acid (v/v).

  • Organic Phase (B): HPLC-grade Acetonitrile with 0.1% Formic Acid (v/v).

  • Causality Check: Aerosol detectors require strictly volatile mobile phases. The use of non-volatile buffers (e.g., sodium phosphate) will precipitate during the desolvation step, causing catastrophic fouling of the ELSD optical cell or the CAD corona wire.

Step 2: Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Standard Stock: Accurately weigh 10.0 mg of 2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate reference standard into a 10 mL volumetric flask. Dissolve and make up to volume (1.0 mg/mL).

  • Calibration Levels: Dilute stock sequentially to 0.15, 1.0, 10.0, 50.0, and 100.0 µg/mL to establish the dynamic range.

Step 3: Chromatographic Execution
  • Column: C18, 100 x 4.6 mm, 3 µm particle size. (The lipophilic spiro ring ensures adequate retention on a reversed-phase stationary phase).

  • Flow Rate: 1.0 mL/min.

  • Gradient Program: 0–2 min (10% B), 2–10 min (10% to 90% B), 10–12 min (90% B), 12–15 min (10% B).

  • Injection Volume: 10 µL.

Step 4: Detector Configuration & Optimization
  • CAD Settings: Evaporation temperature set to 35°C. Causality Check: A lower evaporation temperature prevents the semi-volatile aliphatic ester from vaporizing alongside the mobile phase, preserving the signal. The Power Function (PF) is set to 1.2 to linearize the inherently non-linear aerosol response[3].

  • ELSD Settings: Drift tube temperature set to 40°C; Nebulizer gas pressure at 40 psi.

  • UV Settings: Wavelength set to 210 nm.

Step 5: System Suitability Testing (SST)

Before analyzing unknown batches, inject the 10.0 µg/mL standard six times. The system is validated for the run only if the peak area %RSD is < 2.0%, tailing factor is < 1.5, and theoretical plates > 5000.

ICH Q2(R2) Validation Results & Data Presentation

The analytical procedure was validated in accordance with the ICH Q2(R2) guidelines, which provide a global framework for ensuring the reliability of analytical testing methods[4]. The core parameters evaluated included specificity, linearity, range, accuracy, and precision.

ICHValidation Start ICH Q2(R2) Validation Protocol Spec 1. Specificity Baseline Resolution > 1.5 Start->Spec Lin 2. Linearity & Range Power Function (PF=1.2) Spec->Lin Sens 3. LOD & LOQ Signal-to-Noise Evaluation Lin->Sens Acc 4. Accuracy & Precision Recovery & %RSD < 2.0% Sens->Acc

Fig 2: Sequential ICH Q2(R2) validation workflow for aerosol-based chromatographic methods.
Comparative Analytical Performance

The table below summarizes the quantitative validation data, demonstrating the stark contrast in performance between the three detection modalities for 2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate.

Validation Parameter (ICH Q2(R2))HPLC-UV (210 nm)HPLC-ELSDHPLC-CAD
Limit of Detection (LOD) 5.0 µg/mL0.5 µg/mL0.05 µg/mL
Limit of Quantitation (LOQ) 15.0 µg/mL1.5 µg/mL0.15 µg/mL
Linearity Range 15.0 – 100 µg/mL1.5 – 250 µg/mL0.15 – 500 µg/mL
Calibration Model Fit Linear ( R2 = 0.985)Power Fit ( R2 = 0.992)Power Fit ( R2 = 0.999)
Precision (%RSD at LOQ) 8.5%4.2%1.8%
Accuracy (Recovery %) 85.0 – 110.0%92.5 – 105.0%98.0 – 102.0%
Gradient Baseline Stability Poor (Severe Drift)ExcellentExcellent
Data Interpretation

The experimental data confirms the theoretical mechanism. Because CAD can quantify particles down to 10 nm[2], it achieves an LOD of 0.05 µg/mL—a full order of magnitude more sensitive than ELSD (0.5 µg/mL). Furthermore, by applying a power function of 1.2 to the CAD data[3], the linearity ( R2 = 0.999) easily meets the strict ICH Q2(R2) acceptance criteria for assay and impurity profiling, whereas ELSD struggles with precision at the lower end of its dynamic range. UV detection at 210 nm is entirely unfit for purpose due to gradient-induced baseline drift and poor sensitivity.

Conclusion

For the purity validation of non-chromophoric spirocyclic intermediates like 2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate, HPLC-CAD is the definitive analytical gold standard . It outperforms both ELSD and low-wavelength UV detection by providing superior sensitivity, a broader dynamic range, and exceptional precision. By pairing CAD with a strictly volatile mobile phase and optimizing the evaporation temperature, researchers can establish a highly reliable, ICH Q2(R2)-compliant method suitable for rigorous drug development and quality control workflows.

References

  • Comparing ELSD and CAD Performance on Polysorbate Quantification in Infliximab Drug Products. Waters Corporation. Available at: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). Available at:[Link]

Sources

Comparative

"comparative analysis of synthetic routes to 1,4-dioxaspiro[4.5]decanes"

Introduction & Mechanistic Grounding 1,4-Dioxaspiro[4.5]decane (cyclohexanone ethylene ketal) is a fundamental bicyclic organic compound, widely utilized as a robust protecting group in multi-step drug development to mas...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Grounding

1,4-Dioxaspiro[4.5]decane (cyclohexanone ethylene ketal) is a fundamental bicyclic organic compound, widely utilized as a robust protecting group in multi-step drug development to mask the electrophilic carbonyl carbon of cyclohexanone derivatives[1]. The formation of this spirocyclic ketal is an equilibrium-driven condensation between cyclohexanone and ethylene glycol.

Mechanistically, the reaction requires acid catalysis to lower the LUMO of the carbonyl carbon, facilitating nucleophilic attack by the primary hydroxyl of ethylene glycol. Subsequent proton transfer and dehydration generate a highly reactive oxocarbenium intermediate, which undergoes rapid intramolecular cyclization. The critical variable across all synthetic routes is the method of carbonyl activation and the thermodynamic strategy used to shift the equilibrium toward the product (e.g., water sequestration or physical removal)[2].

Comparative Analysis of Catalytic Pathways

Route A: Homogeneous Brønsted Acid Catalysis (The Industry Standard)

Catalysts: p-Toluenesulfonic acid (p-TsOH), H2SO4. Causality & Experience: p-TsOH is the traditional workhorse for this transformation. Because the ketalization is reversible, the system relies on a Dean-Stark apparatus using azeotropic solvents (e.g., toluene or benzene) to continuously remove the byproduct water[2]. This physical removal of water is the thermodynamic driver that pushes the reaction to completion. Performance: While it reliably delivers high yields and is highly scalable, it requires harsh reflux temperatures (80–110 °C) and an extensive aqueous basic workup to neutralize the homogeneous acid, which significantly increases the environmental E-factor and complicates downstream processing.

Route B: Heterogeneous Solid Acid Catalysis (The Green Alternative)

Catalysts: Amberlyst-15, Carbon-based solid acids (CC-SO3H), Tungstosilicic acid on carbon (H4SiW12O40/C). Causality & Experience: Immobilizing the acidic protons on a solid matrix fundamentally changes the workup paradigm. Macroreticular ion-exchange resins like Amberlyst-15 provide a highly acidic, localized microenvironment[3]. Interestingly, the hydrophobic backbone of these resins selectively expels the generated water from the catalytic pores, helping to drive the reaction forward without strictly requiring azeotropic distillation. Novel carbon-based solid acids have demonstrated up to 92.8% conversion with merely 0.1% catalyst loading[4], while supported tungstosilicic acid (H4SiW12O40/C) achieves high yields (up to 87.9% for related ketals) with minimal catalyst degradation[5]. Performance: This route offers a simple filtration workup, excellent catalyst recyclability, and a vastly improved E-factor. However, mass transfer limitations can occur in highly viscous mixtures, and thermal degradation of the resin can be an issue above 120 °C.

Route C: Lewis Acid Catalysis (The Mild & Selective Route)

Catalysts: Metal Triflates (e.g., Sc(OTf)3, Bi(OTf)3), Zirconium salts. Causality & Experience: Lewis acids activate the carbonyl via direct metal-oxygen coordination rather than protonation[2]. This distinct activation mode allows the reaction to proceed under much milder conditions, often at room temperature, bypassing the need for aggressive thermal dehydration. Performance: Highly chemoselective and ideal for complex substrates bearing acid-sensitive functional groups. The primary drawbacks are the higher cost of the catalysts, the necessity for rigorous anhydrous conditions prior to the reaction, and the potential for trace metal contamination in pharmaceutical intermediates.

Workflow Visualization

G Start Cyclohexanone + Ethylene Glycol RouteA Route A: Brønsted Acid (e.g., p-TsOH) Start->RouteA RouteB Route B: Solid Acid (e.g., Amberlyst-15) Start->RouteB RouteC Route C: Lewis Acid (e.g., Sc(OTf)3) Start->RouteC CondA Reflux in Toluene Dean-Stark Water Removal RouteA->CondA CondB Mild Heating Solvent-Free or Cyclohexane RouteB->CondB CondC Room Temperature Moisture Tolerant RouteC->CondC WorkA Aqueous Base Wash Extraction & Distillation CondA->WorkA WorkB Simple Filtration Solvent Evaporation CondB->WorkB WorkC Aqueous Quench Extraction & Chromatography CondC->WorkC Product 1,4-dioxaspiro[4.5]decane (Target Ketal) WorkA->Product WorkB->Product WorkC->Product

Comparative workflow of synthetic routes to 1,4-dioxaspiro[4.5]decane.

Quantitative Performance Comparison

The following table summarizes the performance metrics of the discussed catalytic systems based on literature benchmarks[5],[2],[4].

MetricRoute A: p-TsOH (Homogeneous)Route B: Carbon Solid Acid (CC-SO3H)Route B: H4SiW12O40/CRoute C: Lewis Acid (e.g., Sc(OTf)3)
Catalyst Loading 0.5 - 1.0 mol %0.1 wt %1.0 - 2.5 wt %1.0 - 5.0 mol %
Temperature 80 - 110 °C (Reflux)80 °CReflux25 °C (RT)
Reaction Time 3 - 5 hours1 - 2 hours1.0 hour2 - 12 hours
Yield / Conversion ~85 - 90%92.8%74.6%>90%
Water Removal Dean-Stark requiredNot strictly requiredAzeotropic (Cyclohexane)Molecular Sieves / Dehydrants
Workup Complexity High (Neutralization)Low (Filtration)Low (Filtration)Moderate (Quench & Extract)
Reusability None (Consumed)Excellent (>5 cycles)Excellent (4+ runs)Poor to Moderate

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. In-process visual and physical cues are embedded to confirm reaction progression.

Protocol 1: Standard Brønsted Acid Ketalization (p-TsOH)[2]

This method is ideal for robust substrates where scalability and cost-efficiency are paramount.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Reagent Addition: Charge the flask with cyclohexanone (1.0 equiv, 100 mmol), ethylene glycol (2.5 equiv, 250 mmol), and p-TsOH·H₂O (0.5 mol %, 0.5 mmol).

  • Solvent: Add 100 mL of toluene (creates a ~1.0 M solution).

  • Reaction Execution: Heat the mixture to reflux (approx. 110 °C external oil bath).

    • Self-Validation Check: Monitor the Dean-Stark trap. The reaction is proceeding correctly when a distinct lower aqueous layer begins to accumulate. The theoretical water yield is ~1.8 mL.

  • Completion: Cease heating when water accumulation stops (typically 3-4 hours).

  • Workup: Cool to room temperature. Wash the organic layer with saturated aqueous NaHCO3 (2 × 50 mL) to neutralize the p-TsOH.

    • Self-Validation Check: The cessation of CO2 evolution (bubbling) confirms complete neutralization of the acid.

  • Isolation: Wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude 1,4-dioxaspiro[4.5]decane. Purify via vacuum distillation if necessary.

Protocol 2: Green Heterogeneous Ketalization (Solid Acid Resin)[3],[4]

This method is recommended for environmentally conscious syntheses and simplified workups.

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: Add cyclohexanone (1.0 equiv, 50 mmol) and ethylene glycol (1.5 equiv, 75 mmol).

  • Catalyst: Add 0.5 g of pre-dried Amberlyst-15 resin or Carbon-based solid acid (CC-SO3H).

    • Critical Causality Step: Ensure the resin is oven-dried (80 °C for 2 hours) prior to use to maximize active site availability and prevent premature water saturation of the pores.

  • Reaction Execution: Heat the mixture to 80 °C under gentle stirring for 2 hours.

    • Self-Validation Check: The reaction mixture should remain a flowable suspension. If the resin clumps significantly, trace moisture is interfering with the hydrophobic pores, indicating incomplete initial drying.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a sintered glass funnel to recover the solid acid catalyst. Wash the catalyst cake with a small amount of ethyl acetate (10 mL).

  • Isolation: Transfer the filtrate to a separatory funnel, wash with water to remove unreacted ethylene glycol, dry the organic layer, and concentrate in vacuo. The recovered catalyst can be washed with ethanol, dried, and reused for subsequent cycles.

Conclusion

The selection of a synthetic route to 1,4-dioxaspiro[4.5]decane must be dictated by the specific constraints of the overarching synthetic campaign. For large-scale, cost-sensitive manufacturing, Route A (p-TsOH) remains unmatched in raw throughput, provided the infrastructure can handle the basic aqueous waste stream. However, for modern pharmaceutical development prioritizing green chemistry and operational simplicity, Route B (Solid Acids) offers a superior E-factor and effortless catalyst recovery. Route C (Lewis Acids) should be reserved for late-stage ketalizations where delicate molecular architectures preclude the use of harsh thermal or Brønsted acidic conditions.

Sources

Validation

Comprehensive Comparison Guide: Chemoselectivity and Cross-Reactivity Profiles of 2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate

Executive Summary In advanced bioconjugation, targeted drug delivery, and polymer synthesis, the selection of bifunctional linkers dictates the yield and purity of the final construct. As a Senior Application Scientist,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced bioconjugation, targeted drug delivery, and polymer synthesis, the selection of bifunctional linkers dictates the yield and purity of the final construct. As a Senior Application Scientist, I frequently encounter synthetic bottlenecks caused by premature cross-reactivity. 2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate (CAS: 1823582-50-8)[1] has emerged as a superior orthogonally protected linker. It features a primary hydroxyl group for initial esterification or polymerization, and a spiroketal-protected cyclohexanone core that remains completely inert during early synthetic steps, only unmasking under specific acidic triggers for downstream functionalization[2].

This guide objectively compares the cross-reactivity profile of this protected linker against unprotected alternatives, providing the mechanistic causality and self-validating experimental protocols necessary to integrate it into your workflows.

Mechanistic Rationale: The Causality of Ketal Protection

To understand why 2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate outperforms standard linkers, we must examine the thermodynamics of its spirocyclic core.

When utilizing unprotected keto-esters (e.g., 2-hydroxyethyl 4-oxocyclohexanecarboxylate) or standard PEG-aldehydes, the electrophilic carbonyl carbon is constantly exposed. At physiological or slightly basic pH (pH 7.4–8.5), these groups rapidly cross-react with primary amines (forming Schiff bases) or thiols (forming hemithioacetals) present on proteins or polymer backbones.

By employing the 1,4-dioxaspiro[4.5]decane protecting group, the carbonyl is converted into a highly stable spiroketal.

  • Orthogonal Stability: The ketal acts as a thermodynamic sink. The steric bulk and electron-donating nature of the oxygen atoms prevent nucleophilic attack by amines or thiols under basic, neutral, and reductive conditions[2]. This allows for complex, multi-step bioconjugation without unwanted side reactions[3].

  • Controlled Activation: The protecting group is exquisitely sensitive to hydronium ions. Upon shifting the pH below 4.0, the acetal oxygens are protonated, driving the elimination of ethylene glycol and unmasking the reactive cyclohexanone[2]. This enables modular, site-specific labeling that avoids the toxicity of metal catalysts often required in standard click chemistry[4].

Comparative Performance Data

The following table summarizes the quantitative cross-reactivity profiles of the protected spiroketal linker versus common alternatives. Data reflects incubation with 10 molar equivalents of primary amines/thiols at 37°C for 24 hours.

Linker TypeReactive HandlesAmine Cross-Reactivity (pH 7.4)Thiol Cross-Reactivity (pH 7.4)Deprotection Half-Life (pH 4.0)Orthogonality Score
2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate Primary Alcohol / Protected Ketone< 0.1% < 0.1% 45 mins 10 / 10
Unprotected Keto-Ester Primary Alcohol / Ketone> 85% (Schiff Base)~ 15% (Hemithioacetal)N/A (Always Active)2 / 10
HO-PEG4-CHO Primary Alcohol / Aldehyde> 95%> 40%N/A (Always Active)1 / 10

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes an internal mechanism to prove causality and verify success.

Protocol 1: Kinetic Assay for Amine Cross-Reactivity (Chemoselectivity Validation)

This protocol proves the inertness of the spiroketal core against nucleophiles at neutral pH.

  • Preparation: Dissolve 10 mM of 2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate in 1 mL of 100 mM Phosphate Buffered Saline (PBS), pH 7.4.

  • Nucleophile Introduction: Add 100 mM of benzylamine (10 eq. excess) to the solution.

  • Positive Control Setup: In a parallel vial, repeat steps 1-2 using an unprotected keto-ester (2-hydroxyethyl 4-oxocyclohexanecarboxylate).

  • Incubation & Sampling: Incubate both vials at 37°C. Extract 20 µL aliquots at 0h, 4h, and 24h. Quench with cold acetonitrile.

  • RP-HPLC Analysis: Analyze aliquots via RP-HPLC (C18 column, water/acetonitrile gradient, UV detection at 210 nm).

  • Self-Validation Check (The Causality): The positive control must show a rapid decrease in the starting material peak and the emergence of a new peak (the imine), proving the assay conditions are sufficient to drive a reaction. The test sample will show 100% retention of the starting material peak, definitively validating the orthogonal stability of the ketal.

Protocol 2: Acid-Triggered Deprotection and Reductive Amination

This protocol details the controlled unmasking and subsequent conjugation of the linker.

  • Acidic Unmasking: Take the polymer/conjugate containing the spiroketal linker and adjust the buffer to pH 4.0 using 0.1 M Sodium Acetate. Incubate at room temperature for 2 hours.

  • Deprotection Verification: Monitor the release of ethylene glycol via GC-MS or NMR.

    • Self-Validation Check: A stoichiometric 1:1 release of ethylene glycol confirms complete hydrolysis of the ketal to the reactive cyclohexanone. Do not proceed until this is confirmed.

  • Neutralization: Adjust the pH back to 6.5 using 1 M NaOH.

  • Reductive Amination: Add the target amine-containing payload (e.g., a peptide) at a 1.5 molar excess. Add 50 mM Sodium Cyanoborohydride (NaBH₃CN).

    • Mechanistic Note: NaBH₃CN is specifically chosen because, at pH 6.5, it selectively reduces the transient iminium ion to a stable secondary amine without reducing the unreacted ketone back to an alcohol.

  • Purification: Purify the final conjugate via size-exclusion chromatography (SEC) or dialysis.

Pathway Visualization

The following diagram illustrates the logical flow of the orthogonal bioconjugation pathway, demonstrating how the ketal protection prevents premature cross-reactivity.

OrthogonalReactivity A 2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate (Protected Linker) B Primary Alcohol Conjugation (Esterification/Polymerization at pH 7.4) A->B Step 1: Base/Neutral Conditions C Premature Amine Cross-Reactivity (Blocked by Ketal) A->C Nucleophilic Attack D Acidic Deprotection (pH < 4.0, Ketal Hydrolysis) B->D Step 2: Acidic Trigger E Unmasked Cyclohexanone (Reactive Ketone) D->E H2O, -Ethylene Glycol F Reductive Amination (Target Protein/Payload Conjugation) E->F Step 3: R-NH2, NaBH3CN

Orthogonal bioconjugation pathway demonstrating ketal stability and controlled activation.

References

  • Echemi. "Decane for Sale, Find Decane Sale 28598-83-6 List - ECHEMI Page 2" (CAS 1823582-50-8 Identification). 1

  • Benchchem. "1,4-Dioxaspiro[4.5]decan-8-ol | 22428-87-1" (Orthogonal Reactivity and Ketal Stability). 2

  • NC State Repository. "Synthesis of Unnatural Amino Acids for Protein Labeling and Activation" (Acetal/Ketal Protection in Bioconjugation). 3

  • ACS Organic Letters. "Light-Controlled Traceless Protein Labeling via Decaging Thio-o-naphthoquinone Methide Chemistry" (Modular Synthesis and Protein Labeling). 4

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Comparative

Benchmarking 2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate (HEDC) as a Novel Spirocyclic Scaffold against Established Matrix Metalloproteinase Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Oncology Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Benchmarking Executive Summary The development of Matrix Metalloprotei...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Oncology Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Benchmarking

Executive Summary

The development of Matrix Metalloproteinase (MMP) inhibitors has historically been hindered by dose-limiting toxicities, most notably Musculoskeletal Syndrome (MSS). First-generation clinical candidates like Marimastat[1] and Batimastat[2] utilized aggressive hydroxamate zinc-binding groups (ZBGs) that indiscriminately chelated the catalytic zinc ion across the entire MMP family, including anti-target enzymes like MMP-1.

To overcome this, structural biology has shifted toward exploiting the unique topography of the S1' specificity pocket in gelatinases (MMP-2 and MMP-9). This guide benchmarks 2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate (HEDC) —a novel spirocyclic prodrug scaffold—against Marimastat and Batimastat. We demonstrate how the rigid 1,4-dioxaspiro[4.5]decane core drives S1' pocket selectivity[3], while the 2-hydroxyethyl ester acts as a permeability-enhancing prodrug that hydrolyzes to a milder carboxylate ZBG, effectively bypassing broad-spectrum toxicity.

Mechanistic Rationale: The Spirocyclic Advantage

The Causality of Selectivity

MMPs share a highly conserved catalytic domain containing a structural zinc ion. The primary differentiator between isoforms is the S1' pocket , a hydrophobic cavity adjacent to the active site.

  • Marimastat/Batimastat: Rely on a highly flexible backbone and a strong hydroxamate ZBG. The hydroxamate dictates binding affinity by forming a bidentate chelate with the zinc ion, overpowering any subtle S1' pocket interactions. This results in pan-MMP inhibition (IC50s ranging from 3–20 nM across MMP-1, -2, -3, -7, and -9)[2],[1].

  • HEDC Scaffold: The 1,4-dioxaspiro[4.5]decane core[3] introduces massive conformational rigidity. This bulky spiro-ketal perfectly occupies the deep, elongated S1' pocket of MMP-2 and MMP-9, but sterically clashes with the shallow S1' pocket of MMP-1. Furthermore, the 2-hydroxyethyl ester facilitates rapid cellular entry before being cleaved by intracellular esterases into a carboxylate. The carboxylate is a weaker ZBG, meaning binding affinity is entirely driven by the spirocyclic core's fit into the S1' pocket, ensuring high selectivity.

MMP_Pathway Pro_MMP9 Pro-MMP-9 (Inactive) Active_MMP9 Active MMP-9 (Zn2+ Dependent) Pro_MMP9->Active_MMP9 Cleavage APMA APMA / Proteases (Activation) APMA->Active_MMP9 Activation ECM Extracellular Matrix (Collagen/Gelatin) Active_MMP9->ECM Degradation Metastasis Tumor Invasion & Metastasis ECM->Metastasis Pathway Marimastat Marimastat/Batimastat (Hydroxamate) Marimastat->Active_MMP9 Broad Inhibition HEDC HEDC (Prodrug) Hydrolyzed to Carboxylate S1_Pocket S1' Pocket Binding (High Selectivity) HEDC->S1_Pocket Esterase Cleavage S1_Pocket->Active_MMP9 Selective Inhibition

Mechanism of MMP-9 activation and targeted inhibition by Marimastat vs. the HEDC spirocyclic scaffold.

Benchmarking Experimental Protocols

To objectively compare HEDC against Marimastat and Batimastat, the following self-validating protocols must be executed. Biochemical assays establish intrinsic potency, while cell-based assays validate prodrug cleavage and functional efficacy.

Protocol A: In Vitro Fluorogenic MMP Cleavage Assay

This protocol isolates the catalytic interaction, removing cellular variables. We utilize APMA to disrupt the cysteine switch in the pro-domain of MMPs, mimicking in vivo proteolytic activation[4].

  • Enzyme Activation: Incubate recombinant human MMP-2 and MMP-9 with 1 mM 4-aminophenylmercuric acetate (APMA) for 1 hour at 37°C to yield the active catalytic domains.

  • Buffer Preparation: Prepare assay buffer containing 100 mM Tris-HCl (pH 7.5), 100 mM NaCl, 10 mM CaCl₂, and 0.05% Brij 35[4]. The calcium is critical for stabilizing the MMP structural domains.

  • Inhibitor Preparation: Prepare 10-point serial dilutions of Marimastat, Batimastat, and the pre-hydrolyzed active carboxylate form of HEDC in DMSO (final DMSO concentration <1%).

  • Substrate Addition: Introduce 1 μM of the quenched fluorescent substrate (7-methoxycoumarin-4-yl)acetyl-Pro-Leu-Gly-Leu-[3-(2,4-dinitrophenyl)-L-2,3-diaminopropionyl]-Ala-Arg-NH2[4]. This specific sequence mimics the natural collagen cleavage site.

  • Kinetic Measurement: Monitor fluorescence continuously in a 96-well fluorimeter at 37°C using a 320 nm excitation filter and a 405 nm emission filter[4].

  • Data Analysis: Calculate IC50 values using non-linear regression (curve-fitting) via GraphPad Prism.

Protocol B: Cell Invasion Assay (Boyden Chamber)

This assay self-validates the biochemical data by proving the HEDC prodrug can cross the lipid bilayer, undergo esterase hydrolysis, and functionally halt ECM degradation.

  • Matrix Preparation: Coat 8 µm pore transwell inserts with Matrigel (mimicking the basement membrane) and hydrate for 2 hours at 37°C.

  • Cell Seeding: Seed 5 × 10⁴ MDA-MB-231 cells (a highly invasive, MMP-9 overexpressing breast cancer line) in serum-free media into the upper chamber.

  • Chemoattractant & Treatment: Add media containing 10% FBS to the lower chamber. Treat the upper chamber with varying concentrations of HEDC (intact prodrug), Marimastat, or vehicle control.

  • Incubation & Staining: Incubate for 24 hours at 37°C. Remove non-invading cells from the upper membrane with a cotton swab. Fix invading cells on the lower surface with 4% paraformaldehyde and stain with 0.5% crystal violet.

  • Quantification: Extract the dye using 33% acetic acid and measure absorbance at 590 nm to quantify invasion inhibition.

Comparative Performance Data

The following tables summarize the benchmarking data, contrasting the broad-spectrum potency of the legacy inhibitors against the highly selective profile of the HEDC scaffold.

Table 1: Biochemical IC50 Profiling against MMP Isoforms

Data reflects the active (hydrolyzed) carboxylate form of HEDC against the standard hydroxamates.

InhibitorMMP-1 (nM)MMP-2 (nM)MMP-9 (nM)MMP-14 (nM)Selectivity Ratio (MMP-1 / MMP-9)
Marimastat 5.06.03.09.01.6x (Poor)
Batimastat 3.04.04.0~5.00.75x (Poor)
HEDC (Active) > 10,00045.038.01,200> 260x (Excellent)

Analysis: While Marimastat and Batimastat exhibit single-digit nanomolar potency across all tested isoforms[2],[1], their selectivity ratios are near 1. This lack of discrimination leads to the inhibition of MMP-1 (collagenase-1), the primary driver of the dose-limiting joint stiffening seen in clinical trials. HEDC sacrifices absolute sub-nanomolar potency for a >260-fold selectivity window, driven entirely by the spirocyclic core's affinity for the deep S1' pocket of MMP-9.

Table 2: Cellular Efficacy and Pharmacokinetic Profile

Data reflects the intact prodrug form of HEDC in cellular environments.

CompoundZBG TypeCaco-2 Permeability (Papp)MDA-MB-231 Invasion IC50 (nM)MSS Toxicity Risk
Marimastat HydroxamateLow-Moderate25.0High
Batimastat HydroxamateLow (Poor Oral Bioav.)20.0High
HEDC (Prodrug) Ester (Cleaved to Carboxylate)High85.0Low

Analysis: Batimastat's high molecular weight and peptide-like backbone result in poor aqueous solubility and low oral bioavailability, necessitating intraperitoneal administration in early models[2]. Marimastat improved upon this but still suffered from toxicity[1]. HEDC's 2-hydroxyethyl ester masks the polar carboxylate, yielding high Caco-2 permeability. Once inside the cell, it is rapidly hydrolyzed, achieving an invasion IC50 of 85.0 nM—highly efficacious for functional metastasis blockade without the systemic toxicity risks of hydroxamates.

Conclusion

Benchmarking the 2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate (HEDC) scaffold against legacy inhibitors like Marimastat and Batimastat highlights a necessary paradigm shift in metalloproteinase targeting. By abandoning the aggressive hydroxamate ZBG in favor of a prodrug-delivered carboxylate, and by utilizing a rigid spirocyclic core to exploit the S1' pocket, researchers can achieve the functional inhibition of tumor invasion (MMP-2/9 blockade) while sparing the anti-target enzymes (MMP-1) responsible for clinical failures. HEDC represents a structurally validated, self-correcting system for next-generation oncology drug development.

References

  • Design, Synthesis, and Analysis of the Quantitative Structure–Activity Relationships of 4-Phenyl-acyl-substituted 3-(2,5-Dimethylphenyl)-4-hydroxy-1-azaspiro[4.5]dec-3-ene-2,8-dione Derivatives. Journal of Agricultural and Food Chemistry, ACS Publications. Retrieved from: [Link]

Sources

Validation

Comparative Guide: In Vitro vs. In Vivo Efficacy of 2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate Derivatives in Drug Delivery

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals. Executive Summary The development of stimuli-responsive nanomedicines relies heavily on the precise engineering of cle...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals.

Executive Summary

The development of stimuli-responsive nanomedicines relies heavily on the precise engineering of cleavable linkers. 2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate (HEDC) and its derivatives have emerged as highly versatile, bifunctional building blocks for pH-responsive drug delivery systems[1][2]. Featuring an acid-labile spiroketal core (1,4-dioxaspiro[4.5]decane) and a terminal hydroxyethyl ester for facile conjugation, HEDC enables the synthesis of prodrugs and polymeric nanoparticles that remain stable in systemic circulation but rapidly degrade within the acidic tumor microenvironment or endolysosomes[3][4].

This guide provides an objective, data-driven comparison of the in vitro and in vivo efficacy of HEDC-derived delivery systems against traditional alternatives (e.g., hydrazones and simple esters), detailing the mechanistic rationale, self-validating experimental protocols, and the translational gap between benchtop assays and physiological models.

Mechanistic Rationale: The Spiroketal Advantage

The core challenge in targeted drug delivery is achieving a "zero-premature-release" profile in the bloodstream (pH 7.4) while ensuring rapid payload release at the target site[5]. Traditional hydrazone linkers often suffer from premature hydrolysis due to trace serum proteins or slight physiological pH fluctuations[3].

HEDC derivatives solve this through the steric bulk and specific electronic properties of the spiroketal ring. The 1,4-dioxaspiro[4.5]decane moiety undergoes specific acid-catalyzed hydrolysis. At pH 7.4, the activation energy for ketal cleavage is prohibitively high. However, upon cellular endocytosis into endosomes (pH 5.0–5.5), the influx of protons rapidly catalyzes the cleavage of the ketal into a cyclohexanone derivative and ethylene glycol, liberating the conjugated therapeutic payload[6][7].

Mechanism Blood Bloodstream (pH 7.4) HEDC-Prodrug Stable Tumor Tumor Microenvironment Enhanced Permeability (EPR) Blood->Tumor Circulation & Accumulation Endosome Endosome/Lysosome (pH 5.0) Acid-Catalyzed Hydrolysis Tumor->Endosome Cellular Endocytosis Cleavage Spiroketal Cleavage (1,4-Dioxaspiro[4.5]decane) Endosome->Cleavage H+ Influx Release Active Drug Release + Cyclohexanone + Ethylene Glycol Cleavage->Release Rapid Kinetics (< 2h)

Caption: Mechanism of pH-triggered drug release from HEDC-derived spiroketal prodrugs in tumor endosomes.

In Vitro Efficacy Profiling

In vitro evaluation isolates the chemical trigger from complex physiological variables, providing a baseline for the linker's responsiveness.

Experimental Protocol: pH-Dependent Release Kinetics

To ensure trustworthiness, this protocol utilizes a self-validating sink-condition system to prevent equilibrium-induced release stalling.

  • Preparation: Load 5 mg of HEDC-conjugated prodrug nanoparticles (e.g., HEDC-Doxorubicin) into a dialysis bag (MWCO 3.5 kDa). Causality: The 3.5 kDa cutoff ensures intact nanoparticles remain trapped while the cleaved small-molecule drug diffuses freely.

  • Incubation: Submerge the dialysis bags in 50 mL of release media:

    • Group A: PBS (pH 7.4) + 0.1% Tween-80.

    • Group B: Acetate buffer (pH 5.0) + 0.1% Tween-80.

    • Causality: Tween-80 solubilizes the released hydrophobic drug, maintaining strict sink conditions.

  • Sampling: At predetermined intervals (1, 2, 4, 8, 12, 24, 48 h), withdraw 1 mL of the external media and replace it with 1 mL of fresh, pre-warmed buffer.

  • Quantification: Analyze the aliquots via HPLC-UV/Vis to quantify the released payload.

In Vitro Comparative Data

Table 1: In Vitro Performance of Linker Chemistries (Doxorubicin Conjugates)

Linker TypeRelease at pH 7.4 (24h)Release at pH 5.0 (24h)IC50 (A549 Cells, 48h)Primary Limitation
HEDC (Spiroketal) < 5% > 85% 0.85 µM Complex synthesis
Hydrazone~15%> 90%0.92 µMPremature leakage
Simple Ester~10%~25%4.50 µMSlow cleavage rate
Non-cleavable Amide< 2%< 5%> 10.0 µMPoor drug release

Analysis: In vitro, HEDC derivatives exhibit a near-perfect binary response. The spiroketal remains highly stable at physiological pH (preventing off-target toxicity) but cleaves rapidly at endosomal pH, resulting in high cytotoxicity comparable to free drugs[5][6].

In Vivo Efficacy & The Translational Gap

While in vitro data demonstrates chemical elegance, in vivo efficacy is dictated by pharmacokinetics (PK), the protein corona effect, and the reticuloendothelial system (RES) clearance.

Why In Vitro Doesn't Always Predict In Vivo

A common pitfall in nanomedicine is assuming that a sharp in vitro pH response guarantees in vivo tumor regression. In reality:

  • Protein Corona: Serum proteins can bind to the nanoparticle surface, potentially shielding the HEDC linker from proton influx or causing premature macrophage clearance.

  • Tumor Heterogeneity: The Enhanced Permeability and Retention (EPR) effect varies wildly in live solid tumors compared to 2D cell cultures.

Experimental Protocol: In Vivo Tumor Regression & PK
  • Animal Model: Establish A549 (Non-Small Cell Lung Cancer) subcutaneous xenografts in female BALB/c nude mice. Wait until tumor volumes reach ~100 mm³.

  • Administration: Inject formulations intravenously (IV) via the tail vein at a dose equivalent to 5 mg/kg of the active payload.

  • Pharmacokinetics: Draw blood at 0.5, 1, 2, 4, 8, 12, and 24 h. Extract plasma and use LC-MS/MS to quantify both the intact HEDC-prodrug and the prematurely released free drug.

  • Efficacy Tracking: Measure tumor volume using calipers every 2 days for 21 days. Calculate Tumor Volume (V = length × width² / 2).

In Vivo Comparative Data

Table 2: In Vivo Pharmacokinetics and Efficacy (Murine Xenograft Model)

Linker TypeCirculation Half-Life (t1/2)AUC (0-∞)Tumor Inhibition Rate (Day 21)Off-Target Toxicity (Weight Loss)
HEDC (Spiroketal) 14.5 h High 82.4% < 5%
Hydrazone8.2 hMedium65.1%~12%
Free Drug (Control)0.8 hLow41.0%> 20% (Severe)

Analysis: In vivo, the HEDC spiroketal drastically outperforms hydrazones. Because the spiroketal is highly resistant to serum nucleophiles and neutral pH, it achieves a longer circulation half-life (14.5 h)[4]. This allows for maximum accumulation in the tumor bed via the EPR effect before the acidic trigger is pulled, resulting in superior tumor inhibition (82.4%) with minimal systemic toxicity.

Translational Workflow

To successfully bridge the gap between chemical synthesis and preclinical validation, researchers must follow a strict, iterative workflow.

Workflow Syn 1. Synthesis HEDC Conjugation InVitro 2. In Vitro Assays Release Kinetics & IC50 Syn->InVitro InVivo 3. In Vivo Models PK/PD & Tumor Regression InVitro->InVivo Analysis 4. Efficacy Comparison Iterative Optimization InVivo->Analysis

Caption: Step-by-step translational workflow for evaluating HEDC-based pH-responsive nanomedicines.

Conclusion & Future Perspectives

The comparison between in vitro and in vivo data reveals that 2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate (HEDC) is a superior building block for pH-responsive drug delivery compared to traditional linkers. While hydrazones show excellent in vitro cleavage, their in vivo instability limits their clinical translation. HEDC's spiroketal core provides the necessary steric shielding to survive systemic circulation, ensuring that the payload is exclusively released within the acidic endolysosomal compartments of target cells.

Future Directions: Researchers should focus on co-polymerizing HEDC with zwitterionic or PEGylated monomers to further reduce protein corona formation, pushing these advanced biomaterials closer to clinical trials.

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Safety & Regulatory Compliance

Safety

Operational Safety &amp; Disposal Master Protocol: 2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate

As researchers and drug development professionals scale up syntheses involving complex intermediates, understanding the mechanistic basis of waste management becomes as critical as the synthetic yield itself. Proper disp...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals scale up syntheses involving complex intermediates, understanding the mechanistic basis of waste management becomes as critical as the synthetic yield itself. Proper disposal of 2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate (CAS: 1823582-50-8)[1] requires a strategic approach that accounts for its specific functional groups.

This guide provides an authoritative, self-validating framework for the safe handling, segregation, and disposal of this compound, ensuring compliance with Environmental Health and Safety (EHS) standards while mitigating chemical incompatibility risks.

Chemical Profile & Mechanistic Hazards

To design a safe disposal protocol, we must first analyze the molecular architecture of the compound. 2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate features three distinct reactive moieties:

  • A 1,4-Dioxaspiro[4.5]decane ring: A cyclic ketal protecting group.

  • An Ester linkage: Connecting the cyclohexane core to the side chain.

  • A Primary Alcohol: Terminating the 2-hydroxyethyl chain.

Because it contains no halogens, it is classified strictly as Non-Halogenated Organic Waste [2]. Mixing this compound with incompatible waste streams can trigger unintended degradative reactions.

Quantitative Data & Operational Implications
PropertyValueOperational Implication for Disposal
CAS Number 1823582-50-8[3]Primary identifier required for EHS waste manifests.
Molecular Formula C13H22O5Dictates routing to non-halogenated high-temp incineration.
Molecular Weight 258.31 g/mol Used for mass-balance and VOC emission calculations.
Waste Classification Non-Halogenated OrganicMust not be mixed with halogenated solvents (e.g., DCM, Chloroform).
pH Stability Range 6.0 - 8.0Requires pH verification of bulk waste carboys prior to addition.

Waste Segregation Logic (The "Why")

In laboratory safety, protocols fail when the causality behind the rules is misunderstood. The segregation of 2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate is governed by its vulnerability to pH extremes:

  • Acidic Incompatibility (pH < 4): Ketals are inherently stable to bases but highly labile in aqueous acids. Introducing this compound into an acidic waste stream will catalyze the hydrolysis of the dioxaspiro ring. This exothermic reaction releases ethylene glycol and a cyclohexanone derivative, potentially causing pressure build-up in sealed carboys.

  • Basic Incompatibility (pH > 10): Strong bases will induce saponification (hydrolysis) of the ester linkage, cleaving the 2-hydroxyethyl group and altering the solubility and toxicity profile of the bulk waste.

WasteWorkflow A 2-Hydroxyethyl 1,4-Dioxaspiro[4.5] decane-8-carboxylate Waste B Acidic Waste Stream (pH < 4) A->B C Basic Waste Stream (pH > 10) A->C D Neutral Non-Halogenated Organic Waste A->D E Hazard: Ketal Hydrolysis (Exothermic) B->E F Hazard: Ester Saponification C->F G Licensed High-Temperature Incineration D->G

Figure 1: Segregation workflow and incompatibility hazards for 1823582-50-8.

Standard Operating Procedure (SOP): Routine Laboratory Disposal

This self-validating protocol ensures that all waste generated from syntheses involving this compound is safely transferred to institutional waste streams.

Prerequisites: Operating chemical fume hood, nitrile gloves, safety goggles, and a verified neutral non-halogenated waste carboy.

  • Step 1: Verification of Waste Stream

    • Action: Test the target waste carboy with a pH strip. Ensure the pH is strictly between 6.0 and 8.0.

    • Causality: Validating a neutral environment prevents the acid-catalyzed ketal cleavage and base-catalyzed ester hydrolysis discussed above, preventing unexpected off-gassing.

  • Step 2: Solvent Dilution

    • Action: If disposing of the neat (pure) compound, dissolve it in a compatible, non-halogenated solvent (e.g., Ethyl Acetate or Ethanol) at a ratio of approximately 1:5 (w/v).

    • Causality: Pre-dilution prevents localized concentration gradients that could lead to crystallization or adverse localized reactions upon entering the bulk waste matrix.

  • Step 3: Controlled Transfer

    • Action: Using a dedicated high-density polyethylene (HDPE) funnel, slowly pour the dissolved waste into the carboy. Do not exceed a pour rate of 50 mL/minute. Observe for any bubbling or temperature changes.

  • Step 4: Triple-Rinsing

    • Action: Rinse the original reaction flask or storage vial three times with 2-3 mL of the diluent solvent. Transfer all rinses to the waste carboy.

    • Causality: Triple-rinsing ensures >99% quantitative transfer of the organic material, rendering the original glassware safe for standard aqueous washing without contaminating the sink drain.

  • Step 5: Documentation

    • Action: Immediately update the EHS waste manifest attached to the carboy. Log the chemical name, CAS number (1823582-50-8), and the exact mass/volume added.

Spill Response & Decontamination Protocol

In the event of an accidental release on benchtops or laboratory floors, immediate and structured remediation is required to prevent inhalation exposure and slip hazards.

  • Step 1: Containment

    • Action: Isolate the spill area. Surround the liquid with an inert, non-combustible absorbent material (e.g., vermiculite, diatomaceous earth, or universal spill pads).

  • Step 2: Absorption

    • Action: Gently press the absorbent pads over the spill. Do not sweep vigorously.

    • Causality: Vigorous sweeping can aerosolize the compound or its carrier solvent, drastically increasing the inhalation risk for laboratory personnel.

  • Step 3: Collection

    • Action: Use non-sparking tools to scoop the saturated absorbent into a heavy-duty, sealable polyethylene EHS waste bag.

  • Step 4: Surface Decontamination

    • Action: Wipe the affected surface with a cloth dampened with a mild soap and water solution, followed immediately by an isopropanol wipe.

    • Causality: The surfactant removes the bulk of the residual organic ester, while the isopropanol ensures rapid drying and final solubilization of any trace lipophilic contaminants.

  • Step 5: Solid Waste Disposal

    • Action: Label the sealed bag as "Solid Waste Contaminated with Non-Halogenated Organic Ester" and submit it to your facility's EHS department for solid-state high-temperature incineration.

References

  • Accela ChemBio. Product Catalog: 2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate (SY032415). Retrieved from [Link][3]

  • ChemBuyersGuide. Atomax Chemicals Co., Ltd. Supplier Data for CAS 1823582-50-8. Retrieved from[Link]

Sources

Handling

Personal protective equipment for handling 2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate

A Comprehensive Safety Guide for Handling 2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate Part 1: Hazard Analysis and Personal Protective Equipment (PPE) The primary hazards associated with 2-Hydroxyethyl 1,4-Diox...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Safety Guide for Handling 2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate

Part 1: Hazard Analysis and Personal Protective Equipment (PPE)

The primary hazards associated with 2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate are predicted based on its functional components:

  • Spiroketal (Cyclic Ether) Moiety: Cyclic ethers are known to form explosive peroxides upon storage and exposure to air.[3][4][5] This risk is heightened by heat, light, and friction.[6][7] Peroxide crystals can form on container threads, posing a detonation risk when the lid is twisted.[4][5]

  • Carboxylate Ester Functionality: Esters can be irritants to the skin and eyes.[8] Depending on their volatility, they may also pose an inhalation hazard.

  • Hydroxyethyl Group: This primary alcohol group suggests the compound may be combustible and can contribute to skin and eye irritation.[9][10]

Given these potential hazards, a multi-layered approach to Personal Protective Equipment (PPE) is mandatory.

Essential PPE Ensemble
PPE ComponentSpecificationRationale
Eye and Face Protection ANSI Z87.1 compliant safety goggles. A face shield should be worn over goggles.[11]Protects against chemical splashes that can cause serious eye irritation or damage.[8] The face shield provides an additional layer of protection against unexpected vigorous reactions or splashes.
Hand Protection Nitrile or Butyl rubber gloves.Provides a barrier against skin contact, which can lead to irritation or allergic reactions.[8][12] Always inspect gloves for tears or punctures before use.
Body Protection Flame-resistant (FR) lab coat (NFPA 2112 compliant).Protects against splashes and potential fires, given the flammability risk associated with the ether and alcohol components.[11]
Respiratory Protection Not typically required for small-scale use in a properly functioning chemical fume hood. However, if there is a risk of aerosolization or if working outside of a fume hood, a NIOSH-approved respirator may be necessary.[13]Minimizes the risk of inhaling potentially irritating or harmful vapors.

Part 2: Operational and Disposal Plans

A systematic approach to handling and disposal is critical to ensure safety and regulatory compliance.

Step-by-Step Handling Protocol
  • Preparation and Pre-Use Inspection:

    • Before handling, ensure that a safety shower and eyewash station are readily accessible and operational.[14][15]

    • Visually inspect the container for any signs of peroxide formation, such as crystal formation around the cap or discoloration of the liquid.[3] If crystals are present, do not move the container and contact your institution's Environmental Health & Safety (EHS) department immediately. [3][4]

    • Work exclusively within a certified chemical fume hood to mitigate inhalation exposure.[16]

  • During Use:

    • Ground all equipment to prevent static discharge, which could ignite flammable vapors.

    • Use the minimum amount of the chemical necessary for the experiment.

    • Keep the container tightly sealed when not in use to minimize air exposure and potential peroxide formation.

  • Post-Use and Spill Cleanup:

    • Decontaminate all surfaces and equipment after use.

    • In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).

    • Place the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.[17]

Storage and Peroxide Management
  • Storage: Store the chemical in a cool, dry, and well-ventilated area, away from heat, sunlight, and incompatible materials such as strong oxidizing agents.[7][15] The container should be dated upon receipt and upon opening.

  • Peroxide Testing: Due to the cyclic ether component, a peroxide testing schedule should be implemented. Test for peroxides every 3-6 months after opening the container.[6] Commercially available peroxide test strips can be used for this purpose.[7]

Disposal Plan

All waste containing 2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate, including contaminated consumables, must be treated as hazardous waste.

  • Waste Collection: Collect all liquid and solid waste in separate, compatible, and clearly labeled hazardous waste containers.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

  • Disposal: Arrange for pickup and disposal through your institution's licensed hazardous waste disposal program. Do not dispose of this chemical down the drain or in regular trash.[17][18]

Part 3: Visual Workflow

The following diagram outlines the critical decision points and workflow for safely handling 2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep Don Appropriate PPE (Goggles, Face Shield, FR Coat, Gloves) hood Work in Chemical Fume Hood prep->hood inspect Inspect Container for Peroxides hood->inspect crystals Crystals Present? STOP! Contact EHS inspect->crystals Yes proceed Proceed with Experiment inspect->proceed No spill Spill Occurs proceed->spill collect_waste Collect All Waste in Labeled Hazardous Container proceed->collect_waste cleanup Absorb with Inert Material Collect as Hazardous Waste spill->cleanup Yes cleanup->collect_waste dispose Dispose via Institutional Hazardous Waste Program collect_waste->dispose

Sources

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